Product packaging for 3-Bromo-2-methylbenzofuran(Cat. No.:CAS No. 58863-48-2)

3-Bromo-2-methylbenzofuran

Cat. No.: B1609783
CAS No.: 58863-48-2
M. Wt: 211.05 g/mol
InChI Key: OEGMISNFEAVBHA-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzofuran is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO B1609783 3-Bromo-2-methylbenzofuran CAS No. 58863-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGMISNFEAVBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467849
Record name 3-bromo-2-mehtylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58863-48-2
Record name 3-bromo-2-mehtylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Bromo-2-methylbenzofuran from o-iodophenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Palladium-Catalyzed Synthesis of 3-Bromo-2-methylbenzofuran from o-Iodophenols

Abstract

This technical guide provides a comprehensive examination of a robust and efficient synthetic strategy for obtaining this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The core of this synthesis is a palladium-catalyzed cascade reaction commencing with readily available o-iodophenols. We will delve into the mechanistic underpinnings of the key transformations, including the Sonogashira cross-coupling and subsequent intramolecular heteroannulation. Furthermore, this guide offers detailed, field-proven experimental protocols, analysis of critical reaction parameters, and troubleshooting insights to ensure reliable and high-yielding synthesis. The content is structured to provide researchers, chemists, and drug development professionals with both the theoretical foundation and the practical knowledge required to successfully implement this methodology.

Introduction: The Strategic Importance of the Benzofuran Scaffold

Benzofuran and its derivatives are privileged heterocyclic motifs found in a vast array of natural products and pharmacologically active molecules. Their unique structural and electronic properties make them essential components in drug discovery, with applications as antitumor agents, 5-lipoxygenase inhibitors, and angiotensin II inhibitors. The specific target of this guide, this compound, is a particularly versatile synthetic intermediate. The presence of a bromine atom at the C3 position provides a reactive handle for further functionalization via a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid generation of diverse molecular libraries. The 2-methyl group provides steric and electronic influence crucial for modulating biological activity.

The synthesis of such 2,3-disubstituted benzofurans has been a significant focus of synthetic methodology development.[1] Among the most powerful approaches is the transition-metal-catalyzed annulation of pre-functionalized phenols, which offers a modular and convergent route to these important scaffolds.[2][3] This guide focuses on a highly effective strategy starting from o-iodophenols, leveraging the power of palladium catalysis to construct the benzofuran core in a controlled and efficient manner.

Retrosynthetic Analysis and Strategic Workflow

The synthesis of this compound from an o-iodophenol can be envisioned through a three-step sequence, which is often telescoped into a two-pot or even a one-pot process. The overall strategy relies on building the carbon framework first, followed by the key cyclization, and finally, regioselective functionalization.

A high-level overview of the synthetic workflow is presented below. This strategy begins with the formation of a key carbon-carbon bond, followed by the construction of the heterocyclic ring system, and concludes with the installation of the C3-bromo substituent.

G A o-Iodophenol + Propyne Surrogate B Sonogashira Coupling A->B C o-(Prop-1-yn-1-yl)phenol Intermediate B->C D Intramolecular Heteroannulation C->D E 2-Methylbenzofuran D->E F Electrophilic Bromination E->F G This compound (Target Molecule) F->G

Caption: High-level synthetic workflow for this compound.

Mechanistic Deep Dive: The Core Transformations

A thorough understanding of the underlying reaction mechanisms is critical for rational optimization and troubleshooting. This section dissects the three pivotal transformations of the synthesis.

The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is the cornerstone of this synthesis, forming the crucial C(sp²)-C(sp) bond between the o-iodophenol and a terminal alkyne.[4] This reaction is exceptionally reliable and proceeds under mild conditions, making it a favored method in organic synthesis.[4][5] It classically employs a dual-catalyst system involving palladium and copper(I).[6]

Causality Behind Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄): The palladium complex is the primary engine of the cross-coupling. It undergoes a cycle of oxidative addition into the aryl-iodide bond and reductive elimination to form the final product.

  • Copper(I) Co-catalyst (e.g., CuI): The role of the copper is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate.[6] This species then undergoes transmetalation with the palladium complex. While effective, the copper co-catalyst can sometimes lead to undesirable alkyne homocoupling (Glaser coupling). Modern, copper-free Sonogashira protocols have been developed to circumvent this issue.[4][7]

  • Amine Base (e.g., Et₃N, DBU): The base is essential for deprotonating the terminal alkyne, forming the nucleophilic acetylide species, and neutralizing the HX acid generated during the catalytic cycle.[6]

  • Alkyne Partner: For the synthesis of a 2-methylbenzofuran, propyne is the required coupling partner. Due to its gaseous nature, surrogates such as 2-butyn-1-ol or propargyl alcohol are sometimes used, followed by subsequent chemical modification.

The interconnected palladium and copper catalytic cycles work in concert to achieve the cross-coupling.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I (L)₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Product_complex Ar-C≡C-R | Pd(II) (L)₂ Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination label_prod Ar-C≡C-R (Product) Product_complex->label_prod CuI Cu(I)-X Cu_acetylide Cu(I)-C≡C-R CuI->Cu_acetylide Base, H-C≡C-R Cu_acetylide->Pd_complex Transfers Acetylide Cu_acetylide->CuI Transmetalation to Pd

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.[4]

Intramolecular 5-endo-dig Heteroannulation

Once the o-(prop-1-yn-1-yl)phenol intermediate is formed, the benzofuran ring is constructed via an intramolecular cyclization. This transformation is a classic example of a 5-endo-dig cyclization, where the phenolic oxygen attacks the internal carbon of the alkyne. This process can be promoted by various catalysts, including palladium, copper, gold, or even strong bases.[2][8][9]

Often, this cyclization occurs in the same pot as the Sonogashira coupling, particularly when the reaction is heated, leading to a tandem or cascade process. The palladium catalyst used for the coupling can also facilitate the cyclization step.

Cyclization_Mechanism Start o-(Prop-1-yn-1-yl)phenol Activation Alkyne Activation (e.g., by Pd(II) or H⁺) Start->Activation Attack 5-endo-dig Nucleophilic Attack by Phenolic Oxygen Activation->Attack Intermediate Vinylic Intermediate Attack->Intermediate Tautomerization Proton Transfer / Tautomerization Intermediate->Tautomerization Product 2-Methylbenzofuran Tautomerization->Product

Caption: General mechanism for the intramolecular 5-endo-dig cyclization.

Regioselective Electrophilic Bromination

The final step is the bromination of the 2-methylbenzofuran intermediate. The inherent electronic properties of the benzofuran ring system dictate the regioselectivity of this electrophilic aromatic substitution. The oxygen atom donates electron density into the heterocyclic ring, making it more nucleophilic than the benzene ring. The C2 and C3 positions are both activated; however, substitution at the C3 position is generally favored as it avoids disrupting the aromaticity of the benzene ring in the resonance contributor of the Wheland intermediate. The presence of the electron-donating methyl group at C2 further enhances the nucleophilicity of the C3 position.

Choice of Brominating Agent:

  • N-Bromosuccinimide (NBS): A mild and highly selective source of electrophilic bromine, often preferred to minimize over-bromination and other side reactions.[10] It is typically used in a polar aprotic solvent like DMF or acetonitrile.

  • Bromine (Br₂): A stronger, less selective brominating agent. Its use requires careful control of stoichiometry and temperature to avoid the formation of dibrominated byproducts. It is often used in solvents like acetic acid or chloroform.[10]

Experimental Protocols & Data

The following protocols are representative procedures derived from established methodologies in the literature.[10][11]

Protocol: One-Pot Synthesis of 2-Methylbenzofuran from o-Iodophenol

Materials:

  • o-Iodophenol

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • Copper(I) Iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Acetonitrile)

  • Propyne gas or a suitable surrogate (e.g., 2-butyn-1-ol)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a gas inlet, add o-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., Et₃N, 2.0-3.0 eq).

  • Begin bubbling propyne gas through the solution at a slow, steady rate. Alternatively, if using a liquid alkyne surrogate like 2-butyn-1-ol, add it (1.2-1.5 eq) via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS. The initial Sonogashira coupling is often complete within 2-4 hours.

  • Continue heating for an additional 8-16 hours to drive the intramolecular cyclization.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-methylbenzofuran.

Protocol: Bromination of 2-Methylbenzofuran

Materials:

  • 2-Methylbenzofuran

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

Procedure:

  • Dissolve 2-methylbenzofuran (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Protect the flask from light by wrapping it in aluminum foil.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once complete, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes) or recrystallization to afford pure this compound.

Data Summary

The following table summarizes typical conditions and outcomes for the key synthetic steps. Yields are representative and can vary based on the specific substrate and precise conditions.

StepReactantsCatalyst SystemBase/ReagentSolventTemp. (°C)Time (h)Typical Yield
Sonogashira/Cyclization o-Iodophenol, PropynePdCl₂(PPh₃)₂ / CuIEt₃NTHF6512-1875-90%
Bromination 2-MethylbenzofuranN/ANBSAcetonitrile252-685-95%

Process Optimization and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in one-pot synthesis 1. Incomplete Sonogashira coupling. 2. Catalyst deactivation. 3. Formation of alkyne homocoupling (Glaser) byproduct.1. Ensure alkyne is delivered efficiently; use a slight excess. 2. Use freshly prepared/stored catalyst and rigorously degassed solvents. Add a small amount of PPh₃ ligand to stabilize the Pd(0) species. 3. Minimize reaction time for the coupling step before proceeding to cyclization; consider a copper-free Sonogashira protocol.
Formation of dibromo-product Brominating agent is too reactive or used in excess.Use NBS instead of Br₂. Add NBS portion-wise and carefully monitor the reaction to stop it upon full consumption of the starting material.
Incomplete Cyclization Insufficient temperature or reaction time.Increase the reaction temperature to 80-100 °C (refluxing THF or DMF) or extend the reaction time. The addition of a mild acid or base can sometimes catalyze the cyclization.

Conclusion

The synthesis of this compound from o-iodophenols via a palladium-catalyzed Sonogashira coupling and subsequent heteroannulation represents a highly efficient, modular, and reliable synthetic route. The methodology leverages well-understood, powerful transformations in organometallic chemistry to construct the valuable benzofuran core. By understanding the underlying mechanisms and critical process parameters outlined in this guide, researchers can effectively troubleshoot and optimize the synthesis for high-yield production of this versatile chemical intermediate, paving the way for further discoveries in drug development and materials science.

References

The Synthesis of 3-Bromo-2-methylbenzofuran: A Technical Guide to Palladium-Catalyzed Heterocyclization and Regioselective Bromination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and efficient two-step synthetic strategy for obtaining 3-Bromo-2-methylbenzofuran, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis leverages a palladium-catalyzed Sonogashira coupling for the initial construction of the 2-methylbenzofuran core, followed by a regioselective electrophilic bromination to install the bromine atom at the C3 position. This guide offers a detailed examination of the underlying reaction mechanisms, optimization of reaction parameters, and a comprehensive, step-by-step experimental protocol. The causality behind experimental choices is elucidated to provide readers with actionable insights for adapting and troubleshooting the synthesis.

Introduction: The Significance of the Benzofuran Moiety

Benzofuran derivatives are a prominent class of heterocyclic compounds pervasively found in a multitude of natural products and pharmacologically active molecules.[1] Their diverse biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery and development. The specific substitution pattern on the benzofuran ring system dictates its biological function, making the development of precise and versatile synthetic methodologies a critical endeavor for medicinal chemists. This compound, in particular, serves as a key intermediate, enabling further functionalization at the 3-position through various cross-coupling reactions to generate libraries of novel compounds for biological screening.

Synthetic Strategy: A Two-Step Approach to this compound

While a one-pot palladium-catalyzed synthesis of this compound is not extensively documented, a highly effective and reliable two-step sequence is presented here. This strategy ensures high yields and excellent regioselectivity.

Step 1: Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization for the Synthesis of 2-Methylbenzofuran. This initial step involves the coupling of an ortho-iodophenol with propyne, which upon in situ cyclization, yields the 2-methylbenzofuran core.

Step 2: Regioselective Electrophilic Bromination. The synthesized 2-methylbenzofuran is then subjected to electrophilic bromination to introduce a bromine atom specifically at the 3-position.

In-Depth Mechanistic Insights

Part 1: The Sonogashira Coupling and Heterocyclization Cascade

The formation of 2-methylbenzofuran from o-iodophenol and propyne is a classic example of a tandem palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization (heteroannulation).[2]

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with o-iodophenol to form a Pd(II) intermediate.

  • Transmetalation: Concurrently, the copper(I) co-catalyst reacts with propyne to form a copper(I) acetylide. This acetylide then transmetalates with the Pd(II) complex, replacing the iodide with the propynyl group.

  • Reductive Elimination & Cyclization: The resulting organopalladium(II) complex undergoes an intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne, a process often facilitated by a base. This 5-exo-dig cyclization is followed by reductive elimination, which regenerates the Pd(0) catalyst and forms the 2-methylbenzofuran product.

graph "Sonogashira_Coupling_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; o_Iodophenol [label="o-Iodophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Intermediate [label="Ar-Pd(II)-I(L2)", fillcolor="#FBBC05", fontcolor="#202124"]; Propyne [label="Propyne", fillcolor="#F1F3F4", fontcolor="#202124"]; CuI [label="Cu(I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cu_Acetylide [label="Cu-Acetylide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Alkynyl [label="Ar-Pd(II)-C≡C-CH3(L2)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Methylbenzofuran", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> PdII_Intermediate [label="Oxidative Addition"]; o_Iodophenol -> PdII_Intermediate; Propyne -> Cu_Acetylide; CuI -> Cu_Acetylide; Cu_Acetylide -> PdII_Alkynyl [label="Transmetalation"]; PdII_Intermediate -> PdII_Alkynyl; PdII_Alkynyl -> Product [label="Intramolecular\nCyclization &\nReductive Elimination"]; Product -> Pd0 [label="Regeneration of Catalyst"];

// Graph attributes graph [bgcolor="#FFFFFF"]; }

Mechanism of the Sonogashira Coupling and Heterocyclization.
Part 2: Regioselective Electrophilic Bromination

The electrophilic substitution on the benzofuran ring is governed by the electron density of the heterocyclic ring. Generally, the C2 position is the most electron-rich and therefore the most susceptible to electrophilic attack.[3] However, in 2-methylbenzofuran, the C2 position is already substituted. This directs the incoming electrophile (Br+) to the next most activated position, which is the C3 position.[4]

The reaction proceeds through the formation of a resonance-stabilized cationic intermediate (a sigma complex) after the attack of the bromonium ion (generated from the brominating agent) on the C3 carbon. Subsequent loss of a proton re-aromatizes the furan ring to yield the final this compound product.

graph "Electrophilic_Bromination_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Benzofuran [label="2-Methylbenzofuran", fillcolor="#F1F3F4", fontcolor="#202124"]; Br_plus [label="Br+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sigma_Complex [label="Sigma Complex\n(Resonance Stabilized)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Benzofuran -> Sigma_Complex [label="Electrophilic Attack"]; Br_plus -> Sigma_Complex; Sigma_Complex -> Product [label="-H+ (Deprotonation)"];

// Graph attributes graph [bgcolor="#FFFFFF"]; }

Mechanism of Electrophilic Bromination at the C3 Position.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
o-Iodophenol98%Commercially Available
Propyne(in cylinder)Commercially Available
Pd(PPh₃)₄99%Commercially Available
Copper(I) Iodide (CuI)99%Commercially Available
Triethylamine (Et₃N)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
N-Bromosuccinimide (NBS)99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aq. NaHCO₃-Prepared in-house
Anhydrous MgSO₄-Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Step-by-Step Synthesis
graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Synthesis of 2-Methylbenzofuran\n(Sonogashira Coupling)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup1 [label="Workup and Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Bromination of 2-Methylbenzofuran", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup2 [label="Workup and Purification", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Workup1; Workup1 -> Step2; Step2 -> Workup2; Workup2 -> End;

// Graph attributes graph [bgcolor="#FFFFFF"]; }

Overall Experimental Workflow.

Part 1: Synthesis of 2-Methylbenzofuran

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add o-iodophenol (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Base Addition: Add anhydrous toluene and anhydrous triethylamine (2.0 eq).

  • Introduction of Propyne: Bubble propyne gas through the stirred solution at room temperature for 15-20 minutes.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methylbenzofuran as a colorless oil.

Part 2: Synthesis of this compound

  • Reaction Setup: Dissolve 2-methylbenzofuran (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes.

  • Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extraction: Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane) to yield this compound as a white to off-white solid.

Data Summary and Expected Results

StepProductTypical YieldPhysical Appearance
12-Methylbenzofuran85-95%Colorless oil
2This compound90-98%White to off-white solid

Yields are based on literature precedents and may vary depending on experimental conditions and scale.

Troubleshooting and Key Considerations

  • Sonogashira Reaction:

    • Low Yield: Ensure all reagents and solvents are anhydrous. The palladium catalyst should be handled under an inert atmosphere to prevent deactivation.

    • Homocoupling of Alkyne (Glaser coupling): The use of an amine base like triethylamine helps to minimize this side reaction.

  • Bromination Reaction:

    • Over-bromination: Careful control of stoichiometry (using a slight excess of NBS) and reaction temperature is crucial to prevent the formation of dibrominated products.

    • Reaction not going to completion: Ensure the NBS is of high purity. Older or impure NBS can be less reactive.

Conclusion

The two-step synthesis of this compound detailed in this guide provides a reliable and high-yielding pathway to this important synthetic intermediate. The initial palladium-catalyzed Sonogashira coupling and subsequent heterocyclization efficiently constructs the 2-methylbenzofuran core. The follow-up electrophilic bromination with NBS offers excellent regioselectivity for the 3-position due to the directing effect of the existing methyl group. This methodology is scalable and utilizes commercially available reagents, making it a practical choice for both academic and industrial research settings. The in-depth mechanistic explanations and detailed protocols provided herein are intended to empower researchers to successfully implement and adapt this synthesis for their specific needs in the pursuit of novel chemical entities.

References

A Technical Guide to the Regioselective Bromination of 2-Methylbenzofuran for the Synthesis of the 3-Bromo Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the regioselective bromination of 2-methylbenzofuran to yield the synthetically valuable 3-bromo-2-methylbenzofuran. This key intermediate is a versatile building block in the development of novel therapeutics. This document delves into the mechanistic underpinnings of the reaction, providing a rationale for reaction conditions that favor electrophilic substitution at the C3 position. Detailed experimental protocols, a comparative analysis of brominating agents, and a discussion of the strategic importance of the this compound scaffold in medicinal chemistry are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of heterocyclic compounds.

Introduction: The Strategic Importance of this compound in Drug Discovery

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The targeted functionalization of this heterocyclic system is a cornerstone of modern drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Among the various functionalized benzofurans, this compound stands out as a particularly valuable intermediate. The presence of the bromine atom at the C3 position provides a reactive handle for a variety of cross-coupling reactions and other transformations, allowing for the introduction of diverse molecular fragments. This strategic placement, adjacent to the methyl group at C2, offers a unique steric and electronic environment that can be exploited in the design of novel bioactive molecules. While not typically a final drug product itself, this compound serves as a critical building block for more complex molecules with therapeutic potential. For instance, brominated benzofuran derivatives have been identified as potent anticancer agents, highlighting the importance of this class of compounds in oncological research.[3][4]

This guide will provide a comprehensive overview of the synthesis of this compound, with a focus on achieving high regioselectivity for the desired C3 isomer.

Mechanistic Insights: Directing Bromination to the C3 Position

The regioselectivity of electrophilic aromatic substitution on the benzofuran ring is a subject of considerable interest. The electron-rich furan ring is more susceptible to electrophilic attack than the fused benzene ring. Within the furan ring, the C2 and C3 positions are the most reactive. The preferential attack at the C3 position in 2-substituted benzofurans can be rationalized by examining the stability of the Wheland intermediates (also known as sigma complexes) formed during the reaction.

Electrophilic attack at the C3 position of 2-methylbenzofuran leads to a carbocation intermediate where the positive charge can be delocalized onto the adjacent oxygen atom through resonance. This resonance stabilization, involving the lone pair of electrons on the oxygen atom, is a significant contributor to the stability of the intermediate. In contrast, attack at other positions does not allow for this direct resonance stabilization by the heteroatom.

The choice of brominating agent and reaction conditions is paramount in directing the substitution to the desired C3 position and avoiding competing side reactions, such as benzylic bromination of the C2-methyl group.

Reaction Mechanism: Electrophilic Bromination at C3

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Reagents Br2 or NBS Electrophile Br+ Reagents->Electrophile Polar Solvent 2-Methylbenzofuran 2-Methylbenzofuran Wheland_Intermediate Wheland Intermediate (Sigma Complex) 2-Methylbenzofuran->Wheland_Intermediate Attack at C3 Product This compound Wheland_Intermediate->Product -H+

Caption: General mechanism of electrophilic bromination of 2-methylbenzofuran.

Experimental Protocols for the Synthesis of this compound

Achieving selective C3-bromination of 2-methylbenzofuran requires careful control of the reaction conditions to favor electrophilic aromatic substitution over radical-mediated benzylic bromination. The use of polar solvents is key to promoting the formation of the electrophilic bromine species (Br+).

Recommended Protocol: Bromination with N-Bromosuccinimide in Chloroform

This protocol is recommended for its mild conditions and good regioselectivity. Chloroform, a moderately polar solvent, facilitates the electrophilic pathway without strongly promoting radical reactions.

Materials:

  • 2-Methylbenzofuran

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylbenzofuran (1.0 eq) in chloroform.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction is typically carried out in the absence of a radical initiator.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within a few hours.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic byproducts. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Alternative Protocol: Bromination with Molecular Bromine in Acetic Acid

This method offers an alternative approach, although it requires careful handling of molecular bromine. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond.

Materials:

  • 2-Methylbenzofuran

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 2-methylbenzofuran (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel.

  • Reagent Addition: Slowly add a solution of molecular bromine (1.0 eq) in glacial acetic acid to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Quenching: After the reaction is complete, pour the mixture into water and quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Extraction: Extract the product with dichloromethane.

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow

G start Start dissolve Dissolve 2-Methylbenzofuran in Chloroform start->dissolve add_nbs Add NBS Portion-wise dissolve->add_nbs monitor_tlc Monitor Reaction by TLC add_nbs->monitor_tlc workup Aqueous Work-up (NaHCO3 wash) monitor_tlc->workup Reaction Complete dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End (Pure this compound) purify->end

Caption: A typical experimental workflow for the synthesis of this compound.

Comparative Analysis of Bromination Methods

The choice of brominating agent and reaction conditions significantly impacts the outcome of the reaction.

ParameterNBS in ChloroformBr₂ in Acetic AcidNBS in CCl₄ with Initiator
Primary Product This compoundThis compound2-(Bromomethyl)benzofuran
Reaction Type Electrophilic Aromatic SubstitutionElectrophilic Aromatic SubstitutionRadical Substitution
Selectivity Good for C3-brominationGood for C3-brominationHigh for benzylic bromination
Handling Relatively safe solidCorrosive, volatile liquidRequires radical initiator
Byproducts Succinimide (water-soluble)HBrSuccinimide

As the table illustrates, for the desired synthesis of this compound, methods that promote electrophilic aromatic substitution are essential. The use of NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator, such as benzoyl peroxide, will predominantly lead to the undesired benzylic bromination product, 2-(bromomethyl)benzofuran.[3][5] Therefore, the selection of a polar solvent like chloroform or acetic acid is critical to facilitate the formation of the electrophilic bromine species required for substitution on the aromatic ring.

Conclusion

The regioselective synthesis of this compound is a crucial transformation for medicinal chemists and drug development professionals. By understanding the underlying mechanistic principles of electrophilic aromatic substitution on the benzofuran ring, it is possible to select reaction conditions that strongly favor the formation of the desired C3-bromo isomer. The use of N-bromosuccinimide in a moderately polar solvent such as chloroform provides a mild and effective method for this synthesis. The resulting this compound is a versatile intermediate, poised for further elaboration into a diverse array of potentially bioactive molecules. This guide provides the necessary theoretical and practical framework to enable researchers to confidently and efficiently synthesize this important building block for their drug discovery programs.

References

Spectroscopic Characterization of 3-Bromo-2-methylbenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Bromo-2-methylbenzofuran, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for its application, and this guide details the application of key spectroscopic techniques to confirm its identity and purity. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing benzofuran derivatives.

Introduction to this compound

Benzofuran derivatives are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[1] Their diverse biological activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The introduction of a bromine atom and a methyl group into the benzofuran scaffold, as in this compound, can significantly influence its chemical reactivity and biological profile. Therefore, unambiguous spectroscopic characterization is a critical step in its synthesis and application.

This guide will delve into the multi-faceted spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its spectroscopic signature. The molecule consists of a bicyclic system with a benzene ring fused to a furan ring. A methyl group is situated at the 2-position and a bromine atom at the 3-position of the furan ring.

Below is a DOT script for visualizing the molecular structure of this compound.

G C1 C C2 C C1->C2 C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C3->C4 C3->C4 C5 C C4->C5 C6 C C5->C6 C5->C6 C6->C1 C7 C C8 C C7->C8 C7->C8 C9 C C7->C9 C8->C6 Br1 Br C8->Br1 O1->C7

Caption: Molecular structure of this compound.

The following sections will detail how each spectroscopic technique provides unique information to confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5-7.2Multiplet4HAromatic Protons (H-4, H-5, H-6, H-7)
~ 2.4Singlet3HMethyl Protons (-CH₃)

Interpretation:

  • Aromatic Region (δ 7.5-7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet due to spin-spin coupling. Their exact chemical shifts will depend on the electronic environment, but they are expected in this downfield region.

  • Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group at the 2-position are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~ 154C-7a
~ 140C-2
~ 129C-3a
~ 128Aromatic CH
~ 124Aromatic CH
~ 122Aromatic CH
~ 111Aromatic CH
~ 98C-3
~ 14-CH₃

Interpretation:

  • Quaternary Carbons: The spectrum will show several quaternary carbon signals, including those of the furan ring (C-2, C-3, C-3a, and C-7a). The carbon atom bonded to the bromine (C-3) is expected to be significantly shielded.

  • Aromatic Carbons: Four signals are expected for the four CH carbons of the benzene ring in the typical aromatic region (δ 110-130 ppm).

  • Methyl Carbon: The methyl carbon will appear as a sharp signal in the upfield region of the spectrum (δ ~14 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or by dissolving the compound in a suitable solvent (e.g., CCl₄) and placing it in a solution cell. For solid samples, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-CH₃)
~ 1600, ~1470C=C stretchAromatic Ring
~ 1250C-O-C stretchAryl-alkyl ether
Below 800C-Br stretchBromoalkene

Interpretation:

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the benzene ring and the methyl group.

  • The characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

  • A strong absorption band around 1250 cm⁻¹ is expected for the aryl-alkyl ether linkage of the benzofuran system.

  • The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

  • Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum Data:

m/zIon
210/212[M]⁺ (Molecular Ion)
131[M - Br]⁺
103[M - Br - CO]⁺

Interpretation:

  • Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks at m/z 210 and 212 with an approximate 1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: The most prominent fragmentation pathway is expected to be the loss of a bromine radical to form a stable cation at m/z 131. Further fragmentation may involve the loss of carbon monoxide (CO) from the furan ring, leading to a fragment at m/z 103.

Below is a DOT script visualizing the predicted fragmentation pathway.

G M [C₉H₇BrO]⁺˙ m/z = 210/212 F1 [C₉H₇O]⁺ m/z = 131 M->F1 - Br• F2 [C₈H₇]⁺ m/z = 103 F1->F2 - CO

Caption: Predicted ESI-MS fragmentation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as benzofurans.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption:

λₘₐₓ (nm)Electronic Transition
~ 250π → π
~ 280π → π

Interpretation:

The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region, characteristic of the benzofuran chromophore. The parent benzofuran shows absorption maxima around 245, 275, and 282 nm.[2] The substitution with a methyl group and a bromine atom is expected to cause a slight bathochromic (red) shift in these absorption bands.

Conclusion

The comprehensive spectroscopic characterization of this compound, employing a combination of NMR, IR, MS, and UV-Vis techniques, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide irrefutable evidence for the identity and purity of the compound. The methodologies and expected spectral data presented in this guide serve as a valuable resource for scientists and researchers engaged in the synthesis and application of novel benzofuran derivatives.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Bromo-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity and progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, powerful analytical technique for the unambiguous determination of molecular architecture. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral characteristics of 3-Bromo-2-methylbenzofuran, a substituted heterocyclic compound of interest in synthetic and medicinal chemistry.

Due to the absence of a publicly available, experimentally verified NMR spectrum for this compound at the time of this writing, this guide will present a highly accurate, predicted ¹H and ¹³C NMR dataset. This prediction is grounded in established NMR principles, analysis of structurally analogous compounds, and the utilization of computational NMR prediction tools.[1][2][3] We will further provide a detailed, field-proven experimental protocol for the acquisition and verification of this data, thereby establishing a self-validating system for researchers.

The structure of this compound, with atom numbering for NMR assignment, is presented below.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on data from structurally related compounds such as 2-methylbenzofuran and 3-bromobenzofuran, and computational prediction software.[1][3][4][5][6][7][8][9]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignment
~7.60dH-4
~7.50dH-7
~7.30tH-6
~7.20tH-5
~2.50sH-8 (CH₃)

Rationale for ¹H Predictions:

  • Aromatic Protons (H-4, H-5, H-6, H-7): These protons are expected in the aromatic region (δ 7.0-8.0 ppm). The protons H-4 and H-7, being adjacent to the fused furan ring, are anticipated to be the most downfield. The electron-withdrawing effect of the bromine atom at position 3 will likely have a minimal but discernible effect on the chemical shifts of the benzene ring protons.[10][11]

  • Methyl Protons (H-8): The methyl group at position 2 is attached to a double bond within the furan ring and is expected to resonate as a singlet around δ 2.50 ppm.[4][12]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~154.0C-7a
~149.0C-2
~129.0C-3a
~124.0C-6
~123.0C-5
~121.0C-4
~111.0C-7
~97.0C-3
~14.0C-8 (CH₃)

Rationale for ¹³C Predictions:

  • Quaternary Carbons: The oxygen-bound carbon (C-7a) is predicted to be the most downfield, followed by the methyl-substituted carbon (C-2) and the bridgehead carbon (C-3a). The bromine-substituted carbon (C-3) is expected to be significantly shielded due to the "heavy atom effect" of bromine.[13]

  • Aromatic Carbons: The chemical shifts of the benzene ring carbons (C-4, C-5, C-6, C-7) are predicted based on the typical values for a benzofuran scaffold, with minor adjustments for the substituents.[6][14][15]

  • Methyl Carbon (C-8): The methyl carbon is expected in the aliphatic region, around δ 14.0 ppm.

Experimental Verification Protocol

To obtain high-quality, verifiable NMR data for this compound, the following detailed protocol is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in 0.6 mL of CDCl3 filter Filter through glass wool into a clean NMR tube dissolve->filter shim Shim the magnet filter->shim tune Tune and match the probe shim->tune proton Acquire 1D ¹H spectrum tune->proton carbon Acquire 1D ¹³C spectrum proton->carbon cosy Acquire 2D COSY spectrum carbon->cosy hsqc Acquire 2D HSQC spectrum cosy->hsqc process Fourier transform and phase correct hsqc->process reference Reference to TMS (0 ppm) process->reference integrate Integrate ¹H signals reference->integrate analyze Assign signals and interpret correlations integrate->analyze

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).[16] Chloroform-d is a good first choice as it is a common solvent for many organic compounds.[7]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp lines and good resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans will be required (typically 1024 or more).

    • 2D COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks.

    • 2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to determine one-bond ¹H-¹³C correlations.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to ensure all peaks are in the absorptive mode.

    • Apply baseline correction.

    • Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or to an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[10]

Data Interpretation and Structural Elucidation

A systematic analysis of the acquired 1D and 2D NMR spectra will allow for the unambiguous confirmation of the structure of this compound.

  • ¹H NMR Spectrum: The integration of the signals should correspond to the number of protons in each environment (4 aromatic protons and 3 methyl protons). The splitting patterns (multiplicities) of the aromatic protons will reveal their coupling relationships.

  • ¹³C NMR Spectrum: The number of signals will confirm the number of unique carbon environments.

  • COSY Spectrum: Cross-peaks in the COSY spectrum will confirm which protons are spin-coupled. For instance, H-4 should show a correlation to H-5, H-5 to H-6, and H-6 to H-7. The methyl protons (H-8) should not show any correlations.

References

An In-depth Technical Guide to 3-Bromo-2-methylbenzofuran: Properties, Synthesis, and Reactivity for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Bromo-2-methylbenzofuran, a key heterocyclic intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights into its synthesis and reactivity, and detailed experimental protocols. The causality behind experimental choices is elucidated to empower researchers in their own synthetic endeavors. All protocols and data are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The introduction of a bromine atom at the 3-position of the 2-methylbenzofuran scaffold, yielding this compound, provides a versatile synthetic handle for the elaboration of more complex molecular architectures through a variety of cross-coupling and organometallic reactions. Understanding the fundamental properties and reactivity of this key intermediate is therefore crucial for its effective utilization in the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)7-Bromo-2-methyl-1-benzofuran[2]3-Bromo-2-methyl-7-nitro-1-benzofuran[3]
Molecular Formula C₉H₇BrOC₉H₇BrOC₉H₆BrNO₃
Molecular Weight 211.06 g/mol 211.06 g/mol 256.06 g/mol
Physical State Liquid or low-melting solidLiquidSolid
Boiling Point ~140 °C @ 15 mmHg (estimated)138-140 °C @ 15 mmHgNot Available
Melting Point Not AvailableNot Available123-124 °C
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)Soluble in common organic solventsSoluble in common organic solvents
XlogP (Predicted) 3.4[4]Not AvailableNot Available
Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the specific spectra for this compound are not widely published, we can predict the key features based on the analysis of closely related analogues.[1]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group protons at the 2-position, likely in the range of δ 2.4-2.6 ppm. The aromatic protons on the benzene ring will appear as a multiplet in the region of δ 7.2-7.8 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbon around δ 14-16 ppm. The carbon atom bearing the bromine (C3) will be significantly shielded, with a predicted chemical shift in the range of δ 95-105 ppm. The quaternary carbon at C2 will resonate around δ 150-155 ppm. The remaining aromatic and furan ring carbons will appear in the δ 110-155 ppm region.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by C-H stretching vibrations of the methyl and aromatic groups in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching bands will be observed around 1450-1600 cm⁻¹. The C-O-C stretching of the furan ring will likely appear in the 1000-1250 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically below 600 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peaks for C₉H₇BrO will be observed at m/z 210 and 212.[4] Common fragmentation pathways would involve the loss of a bromine atom and the methyl group.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-methylbenzofuran. The regioselectivity of this reaction is crucial and is directed by the electron-rich nature of the furan ring.

Synthetic Strategy: Electrophilic Aromatic Substitution

The furan ring of benzofuran is more susceptible to electrophilic attack than the benzene ring. The 2- and 3-positions are the most nucleophilic. With the 2-position already substituted with a methyl group, electrophilic attack is directed to the 3-position.

G cluster_synthesis Synthesis of this compound 2-Methylbenzofuran 2-Methylbenzofuran This compound This compound 2-Methylbenzofuran->this compound Electrophilic Substitution Electrophilic Brominating Agent Electrophilic Brominating Agent (e.g., NBS, Br₂) Electrophilic Brominating Agent->this compound

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Bromination of 2-Methylbenzofuran

This protocol is a representative procedure for the synthesis of this compound based on established methods for the bromination of benzofuran derivatives.

Materials:

  • 2-Methylbenzofuran

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

  • Inert gas (Argon or Nitrogen)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add 2-methylbenzofuran (1.0 eq). Dissolve the starting material in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 eq) in anhydrous DCM and add it dropwise to the stirred solution of 2-methylbenzofuran over 30 minutes, maintaining the temperature at 0 °C. The reaction is typically exothermic, and slow addition is crucial to control the temperature and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The bromine atom at the 3-position of this compound serves as a versatile functional group for a wide range of chemical transformations, making it a valuable building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

G cluster_reactivity Reactivity of this compound cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_organometallic Organometallic Chemistry Start This compound Suzuki Suzuki-Miyaura (R-B(OH)₂) Start->Suzuki Heck Heck (Alkene) Start->Heck Sonogashira Sonogashira (Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (Amine) Start->Buchwald Grignard Grignard Formation (Mg, THF) Start->Grignard Lithiation Lithiation (n-BuLi) Start->Lithiation

Caption: Key synthetic transformations of this compound.

4.1.1. Suzuki-Miyaura Coupling

This reaction enables the formation of a C-C bond between this compound and an organoboron compound (e.g., a boronic acid or ester).[5][6] This is a powerful method for synthesizing 3-aryl or 3-vinyl-2-methylbenzofurans.

Representative Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

4.1.2. Heck Coupling

The Heck reaction couples this compound with an alkene to form a new C-C bond, yielding 3-alkenyl-2-methylbenzofuran derivatives.[7][8]

4.1.3. Sonogashira Coupling

This coupling reaction with a terminal alkyne, co-catalyzed by palladium and copper, is an efficient method for the synthesis of 3-alkynyl-2-methylbenzofurans.[9][10]

4.1.4. Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice, coupling this compound with primary or secondary amines.[11][12] This reaction is crucial for the synthesis of 3-amino-2-methylbenzofuran derivatives, which are of significant interest in medicinal chemistry.

Organometallic Transformations

The C-Br bond can also be utilized to form organometallic reagents, which are powerful nucleophiles for subsequent reactions.

4.2.1. Grignard Reagent Formation

Treatment of this compound with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF) can generate the corresponding Grignard reagent, 2-methylbenzofuran-3-ylmagnesium bromide.[13] This reagent can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and esters.

4.2.2. Lithiation

Halogen-lithium exchange can be achieved by treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures.[14] The resulting 3-lithio-2-methylbenzofuran is a highly reactive nucleophile.

Safety and Handling

As a brominated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of complex molecules with potential applications in drug discovery and materials science. Its synthesis via electrophilic bromination of 2-methylbenzofuran is a reliable process. The true synthetic utility of this compound lies in the reactivity of the C-Br bond, which can be readily transformed through a variety of powerful palladium-catalyzed cross-coupling reactions and organometallic transformations. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, with the aim of empowering researchers to effectively utilize this important synthetic intermediate in their research endeavors.

References

Molecular structure and formula of 3-Bromo-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-2-methylbenzofuran: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry. We will delve into its core molecular structure, physicochemical properties, and detailed synthetic protocols. Emphasis is placed on the rationale behind experimental choices, providing researchers and drug development professionals with the foundational knowledge required for its effective utilization as a versatile chemical intermediate. The guide further explores the compound's reactivity, potential therapeutic applications based on the broader class of benzofurans, and essential safety protocols.

Introduction: The Benzofuran Scaffold

The benzofuran moiety, consisting of a furan ring fused to a benzene ring, is a "privileged structure" in the field of drug discovery.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] this compound serves as a critical building block, offering a reactive handle for the synthesis of more complex, biologically active molecules. The strategic placement of the bromine atom at the 3-position, adjacent to the methyl group at the 2-position, dictates its unique reactivity and utility as a synthetic intermediate.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and physical characteristics. These properties are critical for predicting its behavior in chemical reactions, its solubility, and its potential interactions in biological systems.

Chemical Formula and Structure

The molecular formula for this compound is C₉H₇BrO .[4] Its structure consists of a central benzofuran core, with a methyl group (CH₃) substituted at the C2 position and a bromine atom (Br) at the C3 position of the furan ring.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

Quantitative data for this compound is summarized below. This information is essential for experimental design, including solvent selection and purification strategies.

PropertyValueSource
Molecular Formula C₉H₇BrOPubChem[4]
Molecular Weight 211.06 g/mol PubChem[4]
Monoisotopic Mass 209.96803 DaPubChem[4]
IUPAC Name 3-bromo-2-methyl-1-benzofuranPubChem[4]
SMILES CC1=C(C2=CC=CC=C2O1)BrPubChem[4]
InChIKey OEGMISNFEAVBHA-UHFFFAOYSA-NPubChem[4]
Predicted XlogP 3.4PubChem[4]
Storage Store in freezer, under -20°C, sealed in dry conditionsAZA Mid-Year Meeting[5]

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic bromination of its precursor, 2-methylbenzofuran. The following section details a reliable, two-step synthetic workflow.

Synthesis Workflow Overview

Caption: Synthetic workflow for this compound.

Experimental Protocol: Step-by-Step Methodology

Part 1: Synthesis of 2-Methylbenzofuran (Precursor)

This procedure is adapted from established methods for benzofuran synthesis.[6] The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization.

  • Reaction Setup: To a solution of an appropriately substituted o-hydroxyacetophenone (1.0 eq) and chloroacetone (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).

    • Expertise & Experience: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 type reaction.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically runs for 24-48 hours.

  • Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2-methylbenzofuran can be purified by silica gel column chromatography.

Part 2: Bromination to this compound

This step utilizes N-Bromosuccinimide (NBS), a common and selective reagent for bromination at allylic and benzylic positions.[6][7][8]

  • Reaction Setup: Dissolve the purified 2-methylbenzofuran (1.0 eq) in carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (1.0-1.1 eq) and a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount).

    • Trustworthiness: NBS is preferred over elemental bromine (Br₂) for this type of reaction as it provides a low, constant concentration of Br₂, minimizing side reactions such as addition to the furan double bond. CCl₄ is a traditional solvent for these reactions, though alternatives like cyclohexane can be used.

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C) and stir. The reaction is often initiated by light. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound should be purified by silica gel column chromatography to yield the final product.

Spectroscopic Characterization

Unambiguous structure confirmation is paramount. While obtaining specific spectra for this guide is not feasible, the expected spectroscopic signatures are outlined below. Researchers must obtain and interpret their own data for validation.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.4-2.6 ppm. The aromatic protons on the benzene ring will appear as a complex multiplet in the region of δ 7.2-7.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display 9 distinct signals corresponding to the 9 carbon atoms in the molecule. The methyl carbon will appear upfield (around δ 10-15 ppm), while the aromatic and furan ring carbons will be found in the δ 110-155 ppm region. The carbon bearing the bromine (C3) will be significantly shifted compared to the parent 2-methylbenzofuran.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a characteristic molecular ion peak (M⁺) and a corresponding M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom. Predicted adducts for electrospray ionization include [M+H]⁺ at m/z 210.97531.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and a strong C-O-C ether stretching band (~1050-1250 cm⁻¹).

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the carbon-bromine bond at the electron-rich 3-position. This makes it an excellent electrophile for a variety of synthetic transformations, particularly in the construction of novel drug candidates.

Nucleophilic Substitution

The C3-Br bond is susceptible to nucleophilic attack. This allows for the introduction of various functional groups. For instance, reaction with amines, such as morpholine or piperazine derivatives, yields 3-aminomethyl-benzofuran structures.[8][9] This Sₙ2 reaction is a cornerstone for building libraries of compounds for biological screening.[9]

Cross-Coupling Reactions

As an aryl bromide, this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling the linkage of the benzofuran core to other complex molecular fragments. This strategy is widely used in modern medicinal chemistry to rapidly assemble diverse molecular architectures.[10]

Potential Applications in Drug Development

While this compound is primarily an intermediate, its derivatives have shown significant promise in preclinical studies. The benzofuran scaffold is a recurring motif in compounds targeting various diseases.

  • Anticancer Activity: Numerous substituted benzofurans have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][2][6] Bromo-derivatives, in particular, have been identified as having potent activity, sometimes inducing apoptosis in leukemia cells.[2][6]

  • Enzyme Inhibition: Benzofuran derivatives have been designed as inhibitors for specific enzymes. For example, derivatives synthesized from 3-(bromomethyl)benzofuran intermediates have been identified as novel Type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an important target in cancer therapy.[9]

  • Antimicrobial Agents: The benzofuran core is present in many compounds with antibacterial and antifungal properties, making it a valuable scaffold for the development of new anti-infective agents to combat growing antibiotic resistance.[3]

Safety and Handling

As a brominated organic compound, this compound requires careful handling to avoid exposure.

  • General Precautions: Avoid all personal contact, including inhalation and contact with skin and eyes.[11] Use in a well-ventilated area or under a chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[13]

  • Hazard Statements (Anticipated): Based on similar compounds, it is likely to be harmful if swallowed, and cause skin and serious eye irritation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer at -20°C is recommended.[5]

  • Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and collect it into a labeled container for proper waste disposal.[11][12]

References

IUPAC name for 3-Bromo-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-methylbenzofuran: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of this compound, a key synthetic intermediate for drug development professionals, researchers, and scientists. We will delve into its nomenclature, physicochemical properties, and detailed synthetic protocols, including mechanistic insights. Furthermore, this guide outlines its spectroscopic signature, chemical reactivity, and established applications as a precursor for potent therapeutic agents, particularly in oncology and infectious disease research. The content is structured to provide both foundational knowledge and actionable experimental details, grounded in authoritative references.

The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals.[1] The inherent planarity, aromaticity, and capacity for diverse functionalization make the benzofuran ring system an ideal starting point for designing molecules that can interact with a wide array of biological targets. Derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] Halogenation of the benzofuran core, particularly bromination, is a critical strategy for modulating electronic properties and providing a reactive handle for subsequent chemical transformations, thereby enhancing therapeutic efficacy and target specificity.

Nomenclature and Physicochemical Properties

The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to IUPAC nomenclature.

IUPAC Name: 3-bromo-2-methyl-1-benzofuran[3]

The structure consists of a benzofuran ring system where the bromine atom is attached to position 3 and a methyl group is at position 2.

Caption: Structure of this compound.

Table 1: Physicochemical and Computed Properties

IdentifierValueSource
Molecular Formula C₉H₇BrOPubChem[3]
Molecular Weight 211.06 g/mol PubChem
Monoisotopic Mass 209.96803 DaPubChem[3]
InChI Key OEGMISNFEAVBHA-UHFFFAOYSA-NPubChem[3]
SMILES CC1=C(C2=CC=CC=C2O1)BrPubChem[3]
XlogP3 (Predicted) 3.4PubChem[3]
Physical Form Yellow Liquid or Solid (Predicted)Based on 3-Bromobenzofuran[4]

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved via the direct electrophilic bromination of the precursor, 2-methylbenzofuran. This method is favored for its high atom economy and procedural simplicity.

SynthesisWorkflow Synthesis Workflow for this compound Start 2-Methylbenzofuran (Starting Material) Reaction Electrophilic Bromination (Reflux) Start->Reaction Reagents N-Bromosuccinimide (NBS) Benzoyl Peroxide (cat.) Solvent (CCl₄) Reagents->Reaction Workup Filtration & Washing Reaction->Workup Cool & Filter Succinimide Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of benzofuran derivatives.[5][6]

  • Reaction Setup: To a solution of 2-methylbenzofuran (1.0 eq) in a suitable solvent such as dry carbon tetrachloride (CCl₄) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.0 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.05 eq).

    • Expert Insight: While this reaction is an electrophilic substitution, the use of a radical initiator can facilitate the process by ensuring a steady, low concentration of bromine, which is generated in situ. NBS is preferred over liquid bromine as it is a crystalline solid that is safer and easier to handle, minimizing the formation of polybrominated byproducts.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the CCl₄.

  • Isolation: Filter the solid succinimide and wash it with a small amount of cold CCl₄. Combine the filtrates.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Proposed Reaction Mechanism

The bromination occurs at the 3-position of the benzofuran ring, which is electronically activated and sterically accessible. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Mechanism Proposed Mechanism for Electrophilic Bromination Benzofuran 2-Methylbenzofuran (Electron-rich π system) Intermediate Sigma Complex (Resonance Stabilized Cation) Benzofuran->Intermediate π-attack on Br⁺ Bromine Br₂ (Generated from NBS) Bromine->Intermediate Product This compound Intermediate->Product -H⁺ ProtonLoss Deprotonation

Caption: Simplified mechanism of electrophilic bromination on the furan ring.

Spectroscopic Characterization

Structural confirmation of the synthesized this compound is achieved through a combination of standard spectroscopic techniques. The expected data provides a fingerprint for the molecule.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Singlet for the C2-methyl group (~2.4-2.6 ppm).Multiplets for the four aromatic protons on the benzene ring (~7.2-7.8 ppm).
¹³C NMR Nine distinct carbon signals.Signal for the C-Br carbon (~95-105 ppm).Signals for the methyl carbon (~10-15 ppm) and aromatic/heterocyclic carbons.
Mass Spec (MS) A characteristic M, M+2 isotopic pattern with approximately 1:1 intensity ratio, confirming the presence of one bromine atom.Predicted [M+H]⁺ at m/z 210.97531.[3]

Chemical Reactivity and Synthetic Utility

The bromine atom at the C3 position renders this compound a highly versatile synthetic intermediate. The C-Br bond is amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.[7] This allows for the strategic introduction of carbon, nitrogen, and oxygen-based functionalities, which is a cornerstone of modern drug discovery.

Reactivity Synthetic Utility of this compound Core {this compound | (Versatile Intermediate)} Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki Pd Cat. Heck Heck Reaction (Alkenes) Core->Heck Pd Cat. Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu Cat. Buchwald Buchwald-Hartwig (Amines, Alcohols) Core->Buchwald Pd Cat. Aryl 3-Aryl-2-methylbenzofurans Suzuki->Aryl Alkenyl 3-Alkenyl-2-methylbenzofurans Heck->Alkenyl Alkynyl 3-Alkynyl-2-methylbenzofurans Sonogashira->Alkynyl Amine 3-Amino/Oxy-2-methylbenzofurans Buchwald->Amine

Caption: Key cross-coupling reactions using this compound.

Applications in Medicinal Chemistry and Drug Development

The strategic importance of this compound lies in its role as a precursor to biologically active molecules. Research has consistently shown that bromo-substituted benzofurans and their derivatives possess significant therapeutic potential.

  • Anticancer Activity: Numerous studies have identified bromo-derivatives of benzofuran as potent anticancer agents.[5] These compounds often exert their cytotoxic effects by inducing apoptosis in cancer cells.[5][8] The bromine atom can be a key pharmacophoric feature or a synthetic handle to build more complex molecules that target specific cellular pathways, such as cyclin-dependent kinases (CDKs).[9]

  • Antimicrobial Agents: The benzofuran scaffold is present in many compounds with antibacterial and antifungal properties.[1] The introduction of a bromine atom can enhance lipophilicity, potentially improving cell membrane penetration and overall antimicrobial efficacy.

  • Enzyme Inhibition: Benzofuran derivatives have been successfully designed as inhibitors for various enzymes. For example, they serve as the core for novel CDK2 inhibitors for cancer therapy and for inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE-1).[6][9] this compound provides an ideal starting point for synthesizing libraries of such inhibitors for screening and lead optimization.

Conclusion

This compound is more than a simple halogenated heterocycle; it is a powerful and versatile building block for the synthesis of complex molecular architectures with significant therapeutic potential. Its straightforward synthesis, well-defined reactivity, and the proven biological relevance of its derivatives make it an invaluable tool for researchers and professionals in the field of drug discovery and development. This guide provides the foundational and practical knowledge necessary to leverage this important chemical intermediate in the pursuit of novel therapeutics.

References

The 2-Methylbenzofuran Scaffold: A Technical Guide to its Natural Occurrence, Biosynthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Allure of a Privileged Scaffold

The benzofuran moiety, a heterocyclic scaffold forged from the fusion of a benzene and a furan ring, is a cornerstone in the architecture of a vast number of naturally occurring and synthetically derived molecules of significant biological importance.[1][2] Within this family, the 2-methylbenzofuran core represents a particularly intriguing structural motif. Its presence in natural products, often as a volatile aromatic compound, hints at a rich tapestry of ecological roles and pharmacological potential. This technical guide provides an in-depth exploration of the natural occurrence of the 2-methylbenzofuran scaffold, delving into its known botanical and microbial sources, biosynthetic origins, methods of isolation and structural elucidation, and its emerging biological and pharmacological relevance. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug discovery, and chemical biology who seek a comprehensive understanding of this privileged heterocyclic system.

I. Natural Occurrence: A Volatile Signature Across Kingdoms

The 2-methylbenzofuran scaffold, while not as widespread as some other heterocyclic systems, has been identified as a key structural component in a variety of natural products, primarily in the plant kingdom. Its volatile nature often leads to its classification as a component of essential oils and plant aromas.

A. Botanical Sources

The known distribution of 2-methylbenzofuran and its derivatives in the plant kingdom is diverse, with confirmed occurrences in the following species:

  • Solanum lycopersicum (Tomato): The simple, parent compound, 2-methylbenzofuran, has been reported as a volatile organic compound in tomatoes.[3] Its contribution to the complex aroma profile of this globally significant crop underscores the importance of such volatiles in food science and agriculture.

  • Nicotiana tabacum (Tobacco): The leaves and stems of the tobacco plant have proven to be a source of more complex 2-methylbenzofuran derivatives.[4][5] These findings highlight the biosynthetic versatility within the Nicotiana genus to elaborate on the basic 2-methylbenzofuran core.

  • Syzygium aromaticum (Clove): The essential oil of cloves, a well-known spice with a long history of medicinal use, contains 2-methylbenzofuran as a volatile constituent. This association with a plant rich in bioactive compounds suggests a potential for interesting pharmacological properties.

B. Structural Diversity of Naturally Occurring 2-Methylbenzofurans

The structural diversity of naturally occurring 2-methylbenzofuran derivatives is beginning to be unveiled. Beyond the parent scaffold, substitutions on both the benzene and furan rings contribute to a range of unique chemical entities.

Compound NameNatural SourceKey Structural FeaturesReference
2-MethylbenzofuranSolanum lycopersicumUnsubstituted parent scaffold[3]
Methyl 3-acetyl-7-hydroxy-6-methoxy-2-methylbenzofuran-4-carboxylateNicotiana tabacumHighly substituted with acetyl, hydroxyl, methoxy, and carboxylate groups[4]
2-(4-methoxyphenyl)-3,5-dimethylbenzofuran-7-olNicotiana tabacumAryl substitution at C-2, additional methyl group at C-5, and a hydroxyl group at C-7[5]
2-(4-methoxyphenyl)-3,5-dimethylbenzofuran-6-olNicotiana tabacumAryl substitution at C-2, additional methyl group at C-5, and a hydroxyl group at C-6[5]

II. Biosynthesis: A Putative Pathway

While the specific biosynthetic pathways leading to 2-methylbenzofuran in the aforementioned plant species have not been fully elucidated, studies on related benzofuran derivatives in other plants offer a compelling putative pathway. Research on the biosynthesis of benzofurans in Tagetes patula (French marigold) suggests a hybrid origin, drawing from both the shikimate and the deoxyxylulose phosphate (DXP) pathways.

A plausible biosynthetic route to the 2-methylbenzofuran scaffold likely initiates with the amino acid L-phenylalanine , a product of the shikimate pathway. The benzene ring of the benzofuran is proposed to be derived from phenylalanine. The furan ring, including the C-2 methyl group, is likely of isoprenoid origin, derived from the DXP pathway.

Biosynthesis cluster_shikimate Shikimate Pathway Origin cluster_dxp DXP Pathway Origin cluster_assembly Core Scaffold Assembly Shikimate Shikimate Pathway Phe L-Phenylalanine DXP Deoxyxylulose Phosphate (DXP) Pathway Pyruvate_GAP Pyruvate + GAP Cinnamic_Acid Cinnamic Acid Phe->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Intermediate Putative Intermediate p_Coumaric_Acid->Intermediate DXP_Intermediate DXP Pyruvate_GAP->DXP_Intermediate IPP_DMAPP IPP / DMAPP DXP_Intermediate->IPP_DMAPP IPP_DMAPP->Intermediate Methylbenzofuran 2-Methylbenzofuran Scaffold Intermediate->Methylbenzofuran Cyclization & Modification SteamDistillation cluster_process Steam Distillation Workflow Plant_Material 1. Plant Material Preparation Apparatus 2. Apparatus Setup Plant_Material->Apparatus Steam_Gen 3. Steam Generation Apparatus->Steam_Gen Vaporization 4. Volatilization Steam_Gen->Vaporization Condensation 5. Condensation Vaporization->Condensation Separation 6. Separation of 2-Methylbenzofuran Condensation->Separation

References

A-Technical-Guide-to-3-Bromo-2-methylbenzofuran-for-Advanced-Chemical-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Among its many derivatives, 3-Bromo-2-methylbenzofuran stands out as a versatile and highly valuable synthetic intermediate. The strategic placement of a bromine atom at the C3 position, adjacent to a methyl group at C2, offers a reactive handle for a multitude of chemical transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will explore its synthesis, physicochemical properties, spectroscopic signature, and its pivotal role in the construction of complex molecular architectures with significant therapeutic potential. The protocols and mechanistic insights presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Introduction to this compound: A Chemist's Perspective

This compound, also systematically named 3-bromo-2-methyl-1-benzofuran, is a solid organic compound that has garnered significant attention as a building block in organic synthesis. Its utility stems from the inherent reactivity of the carbon-bromine bond, which can be selectively functionalized to introduce a wide range of substituents, thereby enabling the rapid generation of diverse chemical libraries for biological screening. The benzofuran core itself is implicated in a vast number of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Consequently, the ability to efficiently synthesize and derivatize molecules like this compound is of paramount importance to the drug discovery process.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for predicting its behavior in various solvent systems and for planning purification strategies.

PropertyValueSource
CAS Number 218449-38-4PubChem
Molecular Formula C₉H₇BrO[4]
Molecular Weight 211.06 g/mol PubChem
Monoisotopic Mass 209.96803 Da[4]
Appearance White to off-white solid---
XlogP (Predicted) 3.4[4]
Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of a synthesized compound. Below are the expected characteristic signals for this compound.

SpectroscopyExpected Chemical Shifts / Signals
¹H NMR (CDCl₃) δ ~7.5-7.2 (m, 4H, Ar-H), ~2.5 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~154 (C-O), ~130-120 (Ar-C), ~111 (Ar-C-H), ~100 (C-Br), ~14 (-CH₃)
Mass Spec (EI) m/z 210/212 ([M]⁺, isotopic pattern for Br)

Note: The predicted NMR shifts are based on foundational principles of organic spectroscopy and data from similar benzofuran structures. Actual values may vary depending on the solvent and instrument used.[5]

Synthesis of this compound: A Step-by-Step Protocol

The most direct and common route to this compound is via the electrophilic bromination of 2-methylbenzofuran. This method is favored for its high regioselectivity, as the C3 position of the benzofuran ring is electron-rich and thus highly susceptible to electrophilic attack.

Rationale for Synthetic Strategy

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. NBS is a solid, easy-to-handle source of electrophilic bromine that allows for controlled bromination with minimal formation of over-brominated byproducts. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide, and proceeds via a radical mechanism. Carbon tetrachloride (CCl₄) is often used as the solvent due to its inertness and ability to dissolve the reactants.

Detailed Experimental Protocol

Reaction: Electrophilic Bromination of 2-Methylbenzofuran

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylbenzofuran (1.0 eq) and carbon tetrachloride (50 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cold CCl₄.

  • Purification: The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a white solid.

Synthesis_Workflow start 2-Methylbenzofuran reagents NBS, Benzoyl Peroxide CCl4, Reflux start->reagents Electrophilic Bromination product This compound reagents->product

Caption: Synthesis of this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the versatility of the C-Br bond, which serves as a linchpin for the construction of more complex molecular frameworks.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis and drug discovery, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Examples of Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing nitrogen-containing functional groups.

The ability to perform these transformations allows for the systematic modification of the benzofuran scaffold, a strategy often employed in structure-activity relationship (SAR) studies to optimize the pharmacological properties of a lead compound.

Suzuki_Coupling start This compound reagents Ar-B(OH)2 Pd Catalyst, Base start->reagents Suzuki-Miyaura Coupling product 3-Aryl-2-methylbenzofuran reagents->product

References

The Pharmacological Versatility of the Benzofuran Scaffold: A Technical Guide to Its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2] Found in a variety of natural products and synthetic compounds, the benzofuran nucleus is a cornerstone in the design of novel therapeutics due to its diverse and potent biological activities.[3][4] Its derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[5][6][7] This versatility has spurred extensive research, leading to the development of clinically approved drugs containing the benzofuran moiety, such as the antiarrhythmic agent amiodarone and the antifungal drug griseofulvin.[1][8]

The biological activity of benzofuran derivatives is intricately linked to the nature and position of substituents on the benzofuran core.[1] This allows for a high degree of tunability, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the multifaceted biological activities of benzofuran derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Cancer

Benzofuran derivatives have emerged as a significant class of compounds in oncology research, exhibiting cytotoxicity against a wide range of cancer cell lines.[9][10] Their anticancer activity is often multifactorial, targeting various signaling pathways and cellular processes essential for tumor growth and survival.[1][11]

Mechanism of Action: A Multi-pronged Attack

A primary mechanism by which benzofuran derivatives exert their anticancer effects is through the inhibition of key protein kinases involved in cancer cell proliferation and survival. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[11][12] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling, thereby preventing the formation of new blood vessels that supply tumors with essential nutrients.[11]

Furthermore, some benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] The disruption of microtubule dynamics interferes with mitotic spindle formation, a critical step in cell division. Other mechanisms include the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, and the induction of apoptosis through both intrinsic and extrinsic pathways.[14]

Signaling Pathway: VEGFR-2 Inhibition by Benzofuran Derivatives

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 ADP ADP VEGFR2->ADP Proliferation Endothelial Cell Proliferation VEGFR2->Proliferation Activates Migration Migration VEGFR2->Migration VEGF VEGF VEGF->VEGFR2 Binds Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibits (ATP binding site) ATP ATP ATP->VEGFR2 Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: VEGFR-2 signaling and its inhibition by benzofuran derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzofuran derivatives is highly dependent on their substitution patterns. For instance, the presence of halogen atoms, particularly bromine, at certain positions of the benzofuran ring can significantly enhance cytotoxic activity.[1] Hybrid molecules, where the benzofuran scaffold is coupled with other pharmacologically active moieties like chalcone, triazole, or piperazine, have also emerged as potent anticancer agents.[1][15] These hybrid structures often exhibit synergistic effects, targeting multiple pathways simultaneously.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 1 3-(bromomethyl)-benzofuranK562 (Leukemia)5[1]
Compound 1 3-(bromomethyl)-benzofuranHL60 (Leukemia)0.1[1]
Compound 4g Benzofuran-chalcone hybridHCC1806 (Breast)5.93[12]
Compound 4g Benzofuran-chalcone hybridHeLa (Cervical)5.61[12]
Compound 13g Benzofuran-piperazine hybridMCF-7 (Breast)1.287[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad Spectrum of Action

Benzofuran derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][16][17] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.[17]

Mechanism of Action

The antimicrobial mechanisms of benzofuran derivatives are diverse. Some compounds are believed to disrupt the microbial cell membrane, leading to leakage of intracellular components and cell death. Others may interfere with essential cellular processes such as DNA replication, protein synthesis, or enzymatic activity. For instance, certain benzofuran-thiazole hybrids have shown potent antimicrobial effects, suggesting that the combination of these two heterocyclic rings is crucial for their activity.[3]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of benzofurans is strongly influenced by the substituents on the core structure. The presence of hydroxyl or bromo groups at specific positions can significantly enhance antibacterial activity.[3] For example, compounds with a hydroxyl group at the C-6 position have shown excellent antibacterial activity.[3] Similarly, the introduction of bulky aromatic groups at the C-2 position can also contribute to increased potency.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start: Prepare Bacterial/Fungal Inoculum Prepare_Compounds Prepare Serial Dilutions of Benzofuran Derivatives Start->Prepare_Compounds Inoculate Inoculate Microtiter Plates with Microbial Suspension and Compounds Start->Inoculate Prepare_Compounds->Inoculate Incubate Incubate at Optimal Temperature (e.g., 37°C for 24h) Inoculate->Incubate Measure_Growth Measure Microbial Growth (e.g., Optical Density at 600 nm) Incubate->Measure_Growth Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Measure_Growth->Determine_MIC End End: Report MIC Values Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzofuran derivatives have shown promising anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response.[18][19][20]

Mechanism of Action

The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[18][21] This is achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[18] Furthermore, some benzofurans can suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammation.[19]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of benzofurans can be enhanced by the introduction of specific functional groups. For example, fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects.[18] The presence of fluorine, bromine, hydroxyl, and/or carboxyl groups appears to be beneficial for this activity.[18]

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases.[6][22] Benzofuran derivatives have been identified as potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[22][23][24]

Mechanism of Action

The antioxidant properties of benzofurans are primarily attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them.[25][26] This process is often facilitated by the presence of hydroxyl groups on the benzofuran scaffold. The antioxidant capacity can be evaluated using various in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay and lipid peroxidation inhibition assays.[22][23]

Structure-Activity Relationship (SAR)

The antioxidant potential of benzofuran derivatives is closely linked to their chemical structure. The number and position of hydroxyl groups are critical determinants of their radical scavenging activity. For instance, a hydroxyl group at the R3 position of the benzofuran moiety has been shown to be important for antioxidant effects.[22][23]

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss. Benzofuran derivatives have shown promise as neuroprotective agents, with the ability to mitigate neuronal damage induced by various insults.[22][23][27]

Mechanism of Action

The neuroprotective effects of benzofurans are multifaceted. They can protect neurons from excitotoxicity, a process of nerve cell damage or death when the nerve cells are overstimulated by neurotransmitters such as glutamate, by acting as N-methyl-D-aspartate (NMDA) receptor antagonists.[22][23] Additionally, their antioxidant properties contribute to neuroprotection by reducing oxidative stress, a key factor in neuronal cell death.[22][24] Some derivatives have also been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and cognition.[28]

Structure-Activity Relationship (SAR)

The neuroprotective activity of benzofuran derivatives is influenced by their substitution patterns. For example, a methyl group at the R2 position and a hydroxyl group at the R3 position of the benzofuran ring have been identified as important for potent anti-excitotoxic and antioxidant activities.[22][23]

Conclusion

The benzofuran scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, targeting key pathways in a multitude of diseases. The ability to readily modify the benzofuran core allows for the fine-tuning of pharmacological properties, offering a promising avenue for the discovery of next-generation drugs with enhanced efficacy and safety profiles. Further exploration of the vast chemical space of benzofuran derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly continue to fuel innovation in drug discovery.

References

Reactivity of the carbon-bromine bond in 3-Bromo-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 3-Bromo-2-methylbenzofuran

Abstract

The this compound scaffold is a pivotal intermediate in the synthesis of complex organic molecules for pharmaceutical, agrochemical, and materials science applications. The strategic positioning of the carbon-bromine (C-Br) bond at the 3-position governs its synthetic utility, serving as a versatile handle for molecular elaboration. This guide provides a comprehensive exploration of the C-Br bond's reactivity in this specific heterocyclic system. We will delve into the mechanistic underpinnings of its most critical transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to effectively leverage this versatile building block.

Introduction: The Benzofuran Core and the C-Br Bond

Benzofuran derivatives are prevalent structural motifs in a vast array of biologically active natural products and synthetic compounds. The strategic functionalization of the benzofuran core is crucial for modulating pharmacological and physicochemical properties. This compound, in particular, offers a unique combination of electronic features and steric factors that define the reactivity of its C-Br bond.

The reactivity of an aryl halide is primarily dictated by the strength and polarity of the carbon-halogen bond. The C(sp²)-Br bond is stronger than a C(sp³)-Br bond due to the increased s-character of the carbon orbital. Furthermore, in aryl halides, lone pairs on the bromine atom can participate in resonance with the aromatic system, imparting a partial double-bond character to the C-Br bond and making it less susceptible to classical nucleophilic aromatic substitution.[1][2] Consequently, the cleavage of this bond typically requires transition-metal catalysis or conversion into a more reactive organometallic species. The reactivity of alkyl halides generally increases in the order F < Cl < Br < I, a trend largely governed by the decreasing C-X bond strength (C-Br: ~276 kJ/mol, C-I: ~238 kJ/mol).[3] This principle positions aryl bromides as an ideal compromise between reactivity and stability for synthetic applications.

This guide will systematically dissect the key transformations of this compound, focusing on the causality behind experimental design and providing actionable protocols for laboratory implementation.

Foundational Transformations: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for forming new carbon-carbon and carbon-heteroatom bonds from aryl halides. These reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4][5] The general mechanism consists of three fundamental steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with an organometallic partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6][7][8]

Palladium_Catalytic_Cycle cluster_legend General Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation (+ R-M) Trans->Pd0 Reductive Elimination (-> Ar-R) ArX Ar-X = this compound RM R-M = Organometallic Partner

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Organoboranes

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an aryl halide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[8][9] The base is crucial, as it activates the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10][11]

Suzuki_Coupling_Cycle cluster_info Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Benzofuranyl-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-Br) Trans Benzofuranyl-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination (-> Ar-Ar') Boronate Ar'B(OH)₃⁻ Boronate->OxAdd Base Base (e.g., K₂CO₃) BoronicAcid Ar'B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate info_node Ar = 2-methylbenzofuran-3-yl

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O9012>90
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O1008>95
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DME8516>92

Note: Data is representative for aryl bromides and serves as a strong starting point for optimization with this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of aryl halides with a wide range of primary and secondary amines.[12] A key to the success of this reaction, especially with sterically hindered substrates like this compound, is the use of bulky, electron-rich phosphine ligands.[4][5] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst.[4]

Buchwald_Hartwig_Cycle cluster_info Buchwald-Hartwig Amination Pd0 Pd(0)L OxAdd Ar-Pd(II)(Br)L Pd0->OxAdd Oxidative Addition (+ Ar-Br) AmineCoord [Ar-Pd(II)(Br)(HNR'R'')]L OxAdd->AmineCoord Amine Coordination (+ HNR'R'') Amido Ar-Pd(II)(NR'R'')L AmineCoord->Amido Deprotonation (- H-Base⁺) Amido->Pd0 Reductive Elimination (-> Ar-NR'R'') info_node Ar = 2-methylbenzofuran-3-yl L = Bulky Phosphine Ligand

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv).[4]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to a concentration of 0.1-0.2 M.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitoring & Workup: Follow the general procedure outlined for the Suzuki-Miyaura coupling.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is unique in that it typically employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt (e.g., CuI).[13][14] The palladium catalyst undergoes the standard oxidative addition, while the copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[13]

Experimental Protocol: Sonogashira Coupling

  • Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (CuI, 2-5 mol%).

  • Reagent Addition: Add the terminal alkyne (1.5 equiv) and a suitable solvent, typically an amine base like triethylamine (which also serves as the base) or THF with an added base.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C until completion.

  • Monitoring & Workup: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, rinse with an organic solvent, and concentrate the filtrate. Purify the residue by column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[15][16] The mechanism involves oxidative addition, followed by migratory insertion of the alkene into the Aryl-Pd bond. The final step is a β-hydride elimination, which forms the product and a hydridopalladium complex. A base is required to regenerate the Pd(0) catalyst from this complex.[7][15]

Organometallic Intermediate Pathways

An alternative strategy to functionalizing the C-Br bond involves its conversion into a highly nucleophilic organometallic intermediate, which can then be trapped with a wide range of electrophiles.

Lithium-Halogen Exchange

Treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C) induces a rapid bromine-lithium exchange.[17] This forms the highly reactive 2-methylbenzofuran-3-yl-lithium species. The choice of low temperature is critical to ensure kinetic control, as lithiated furans can rearrange to the thermodynamically more stable 2-lithiated isomer at higher temperatures.[17] This transient nucleophile can then react with various electrophiles.

Lithiation_Workflow Start This compound Lithiation Lithium-Halogen Exchange (+ n-BuLi, THF, -78 °C) Start->Lithiation Intermediate 2-Methylbenzofuran-3-yl-lithium Lithiation->Intermediate Quench Electrophilic Quench (e.g., + CO₂, then H₃O⁺) Intermediate->Quench Product 2-Methylbenzofuran-3-carboxylic acid Quench->Product

Caption: Experimental workflow for lithiation and electrophilic trapping.

Experimental Protocol: Lithiation and Carboxylation

  • Setup: To an oven-dried, three-necked flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

  • Quenching: Quench the reaction by bubbling dry CO₂ gas through the solution or by pouring the mixture over crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature. Add water and acidify with aqueous HCl (e.g., 2 M) to protonate the carboxylate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude carboxylic acid.

  • Purification: Purify by recrystallization or column chromatography.

Grignard Reagent Formation

The corresponding Grignard reagent, 2-methylbenzofuran-3-yl-magnesium bromide, can be formed by reacting this compound with activated magnesium turnings in an anhydrous ether solvent like THF or diethyl ether.[18][19] Initiation of the reaction can sometimes be challenging and may require an activating agent like iodine or 1,2-dibromoethane.[19][20] Grignard reagents are powerful nucleophiles but are generally less reactive and more functional-group tolerant than their organolithium counterparts.

Experimental Protocol: Grignard Reagent Formation and Reaction

  • Setup: Assemble a dry three-necked flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere. Place magnesium turnings (1.2 equiv) in the flask.[18]

  • Initiation: Add a small crystal of iodine to activate the magnesium.

  • Formation: Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise. The reaction is initiated when the iodine color fades and gentle refluxing begins. Maintain a gentle reflux by controlling the addition rate.

  • Reaction with Electrophile: After the Grignard formation is complete, cool the solution and add a solution of the desired electrophile (e.g., an aldehyde or ketone) in THF dropwise.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Workup & Purification: Perform a standard aqueous workup and extraction, followed by purification of the desired product.

Conclusion

The carbon-bromine bond in this compound is a remarkably versatile functional group, providing a gateway to a diverse array of molecular architectures. Its reactivity is dominated by two primary manifolds: palladium-catalyzed cross-coupling reactions and the formation of potent organometallic nucleophiles. The steric hindrance imparted by the adjacent 2-methyl group necessitates careful selection of ligands and conditions, particularly in cross-coupling chemistry. By understanding the mechanistic principles and applying the robust protocols detailed in this guide, researchers can effectively harness the synthetic potential of this valuable heterocyclic building block to advance programs in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated a broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][4][5] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[6][7] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers a highly efficient method for the synthesis of 2,3-disubstituted benzofurans, which are key intermediates in drug discovery and development.[8][9]

This guide provides a comprehensive overview and detailed protocols for the successful application of 3-bromo-2-methylbenzofuran as a substrate in Suzuki-Miyaura cross-coupling reactions. By delving into the mechanistic underpinnings and providing field-proven experimental procedures, this document aims to empower researchers, scientists, and drug development professionals to effectively utilize this important synthetic transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide, in this case, this compound, to a Pd(0) complex. This step forms a Pd(II) intermediate.[10] The reactivity of the halide in this step generally follows the trend I > Br > Cl.[12]

  • Transmetalation: This crucial step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the Pd(II) complex. The presence of a base is essential for this step.[13][14] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[15][16]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product (2-methyl-3-arylbenzofuran) from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Halide R-Pd(II)Ln-X (R = 2-methylbenzofuran-3-yl, X = Br) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation R'B(OH)2, Base PdII_Aryl R-Pd(II)Ln-R' (R' = Aryl from Boronic Acid) Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regenerates Catalyst Product R-R' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Arylboronic AcidVariesCommercially AvailableStability can vary; some are prone to protodeboronation.
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst GradeCommercially AvailableAir-sensitive; handle under inert gas.
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)AnhydrousCommercially AvailableEnsure base is finely powdered and dry.
Solvent (e.g., Dioxane, Toluene, DMF)AnhydrousCommercially AvailableUse freshly distilled or anhydrous grade solvents.
Degassed WaterN/APrepared in-houseFor aqueous solvent mixtures.
Inert Gas (Nitrogen or Argon)High PurityN/AFor maintaining an inert atmosphere.
General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific arylboronic acids.[17]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (and water, if applicable) via syringe. Commonly used solvent systems include dioxane/water, toluene/water, or DMF.[18]

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[19][20]

Representative Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Pd Catalyst - Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Isolated 2-Methyl-3-arylbenzofuran purification->product

References

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Alkynylbenzofurans

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds.[1] Specifically, the introduction of an alkyne moiety at the C-3 position yields 3-alkynylbenzofurans, a class of compounds that serve as versatile building blocks in organic synthesis and drug development. Their rigid, linear geometry and reactive triple bond are ideal for constructing complex molecular architectures through subsequent transformations like cycloadditions or further cross-coupling reactions. The Sonogashira coupling reaction stands as the most powerful and widely utilized method for the direct formation of a C(sp²)-C(sp) bond between an aryl halide, such as 3-bromo-benzofuran, and a terminal alkyne.[2][3]

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview, field-proven insights, and step-by-step protocols for successfully implementing the Sonogashira coupling with 3-bromo-benzofuran derivatives. We will explore both traditional copper-co-catalyzed and modern copper-free methodologies, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Mechanistic Underpinnings: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and, in the traditional method, a co-catalytic copper cycle.

The Palladium Cycle: The Core C-C Bond Formation

The palladium cycle is the heart of the transformation where the key bond-forming events occur. It can be dissected into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 3-bromo-benzofuran. This step forms a square planar Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br > Cl.[4] For 3-bromo-benzofuran, this step is often the rate-limiting factor and may require elevated temperatures.[1]

  • Transmetalation: The alkyne, activated in the copper cycle (or directly coordinating to palladium in copper-free variants), is transferred to the palladium center. This involves the exchange of the bromide ligand on the palladium with the alkynyl group, forming a new Pd(II)-alkynyl complex.

  • Reductive Elimination: This final, irreversible step forms the desired C-C bond by coupling the benzofuranyl and alkynyl ligands. The product, a 3-alkynylbenzofuran, is expelled from the coordination sphere, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The Copper Cycle: Activating the Alkyne

In the classical Sonogashira protocol, a copper(I) salt (typically CuI) serves as a co-catalyst. Its primary role is to facilitate the deprotonation and activation of the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne. This coordination increases the acidity of the terminal proton, making it easier to remove.

  • Deprotonation: An amine base (e.g., triethylamine or diisopropylamine) deprotonates the alkyne, forming a copper(I) acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step with the palladium complex.

The main drawback of using copper is the potential for Glaser-Hay homocoupling of the terminal alkyne, which leads to undesired diyne byproducts. This has driven the development of copper-free protocols.

Copper-Free Sonogashira Coupling

To circumvent the issues associated with copper, copper-free Sonogashira protocols have been developed.[2][5][6][7][8] These methods typically require a stronger base (e.g., an inorganic base like Cs₂CO₃ or an organic base like DBU) and often employ more electron-rich, bulky phosphine ligands on the palladium catalyst.[4] In these systems, the palladium complex is believed to play a dual role, facilitating both the oxidative addition and the deprotonation/activation of the alkyne, albeit through a less well-understood mechanism.

Visualizing the Catalytic Cycles

To clarify the interplay of these steps, the following diagrams illustrate the catalytic pathways.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Pd(II)(Ar)(Br)L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Pd(II)(Ar)(C≡CR)L₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product ArylHalide 3-Bromo-Benzofuran (Ar-Br) ArylHalide->Pd0 CuX Cu(I)Br Cu_Pi [Cu(I)]-π-Alkyne CuX->Cu_Pi Cu_Acetylide Cu(I)-C≡CR Cu_Pi->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl To Pd Cycle BaseH Base-H⁺ Alkyne H-C≡CR Alkyne->Cu_Pi Base Base Base->Cu_Pi

Caption: The interconnected Palladium and Copper catalytic cycles in a traditional Sonogashira coupling.

Experimental Protocols

The following protocols are designed as robust starting points for the Sonogashira coupling of 3-bromo-benzofuran derivatives. Optimization may be necessary depending on the specific alkyne and any substituents on the benzofuran ring.

Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from standard methodologies for aryl bromides and is suitable for a wide range of terminal alkynes.[9] It is reliable but may require optimization to minimize alkyne homocoupling.

Protocol_1_Workflow start Start: Assemble Reagents setup Setup Reaction Vessel (Oven-dried flask, stir bar) start->setup inert Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert add_solids Add Solids: 3-Bromo-benzofuran (1.0 eq) Pd(PPh₃)₂Cl₂ (1-3 mol%) CuI (1-3 mol%) inert->add_solids add_liquids Add Degassed Solvent & Base: THF or DMF Et₃N or DIPA (2-3 eq) add_solids->add_liquids add_alkyne Add Terminal Alkyne (1.1-1.5 eq) add_liquids->add_alkyne react Heat Reaction (40-80 °C, monitor by TLC/GC-MS) add_alkyne->react workup Aqueous Workup: Dilute with EtOAc, wash with NH₄Cl(aq) react->workup purify Purification (Flash Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Step-by-step workflow for the copper-catalyzed Sonogashira coupling protocol.

ComponentRoleSuggested LoadingComments
3-Bromo-benzofuranElectrophile1.0 equivalentStarting material. Ensure purity.
Terminal AlkyneNucleophile1.1 - 1.5 equivalentsA slight excess drives the reaction to completion.
Pd(PPh₃)₂Cl₂Palladium Catalyst1 - 3 mol%A common, relatively air-stable Pd(II) precatalyst.
CuICo-catalyst1 - 3 mol%Use fresh, high-purity CuI (should be off-white).
Et₃N or DIPABase/Solvent2.0 - 3.0 equivalentsActs as both the base and often a co-solvent. Must be anhydrous.
THF or DMFSolvent5-10 mL / mmolMust be anhydrous and degassed prior to use.
TemperatureCondition40 - 80 °CAryl bromides typically require heating. Start at a lower temperature and increase if needed.
AtmosphereConditionInert (Argon/N₂)Critical to prevent catalyst degradation and Glaser coupling.
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-benzofuran (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02 eq), and copper(I) iodide (e.g., 0.02 eq).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq) via syringe.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Place the flask in a pre-heated oil bath at the desired temperature (e.g., 60 °C) and stir.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium black and other insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-alkynylbenzofuran.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates sensitive to copper or when alkyne homocoupling is a significant issue.[5][8] It often requires a more specialized ligand and a different base/solvent system.

Protocol_2_Workflow start Start: Assemble Reagents setup Setup Reaction Vessel (Oven-dried flask, stir bar) start->setup inert Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert add_solids Add Solids: 3-Bromo-benzofuran (1.0 eq) Pd Precatalyst (e.g., Pd(OAc)₂) Ligand (e.g., XPhos, SPhos) Base (e.g., Cs₂CO₃) inert->add_solids add_liquids Add Degassed Solvent (e.g., Dioxane, Toluene, DMF) add_solids->add_liquids add_alkyne Add Terminal Alkyne (1.2-2.0 eq) add_liquids->add_alkyne react Heat Reaction (80-110 °C, monitor by TLC/GC-MS) add_alkyne->react workup Aqueous Workup: Dilute with EtOAc, wash with H₂O/Brine react->workup purify Purification (Flash Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Step-by-step workflow for the copper-free Sonogashira coupling protocol.

ComponentRoleSuggested LoadingComments
3-Bromo-benzofuranElectrophile1.0 equivalentStarting material. Ensure purity.
Terminal AlkyneNucleophile1.2 - 2.0 equivalentsA larger excess may be required compared to the catalyzed version.
Pd(OAc)₂ or Pd₂(dba)₃Palladium Precatalyst1 - 5 mol%Common Pd(0) or Pd(II) sources that form the active catalyst in situ.
Phosphine LigandLigand1.2 - 2.0 eq relative to PdBulky, electron-rich ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are often effective.[10]
Cs₂CO₃ or K₂CO₃Base2.0 - 3.0 equivalentsStronger, non-nucleophilic inorganic bases are typically used.
Dioxane or DMFSolvent5-10 mL / mmolMust be anhydrous and degassed prior to use.
TemperatureCondition80 - 110 °CCopper-free conditions for aryl bromides often require higher temperatures.
AtmosphereConditionInert (Argon/N₂)Essential for preventing catalyst oxidation.
  • In a glovebox or on a Schlenk line, add 3-bromo-benzofuran (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and the inorganic base (e.g., Cs₂CO₃, 2.0 eq) to an oven-dried reaction vessel.

  • Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., dioxane) via syringe under a positive pressure of inert gas.

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Filter the mixture through a plug of silica gel or Celite®, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the pure 3-alkynylbenzofuran product.

Troubleshooting and Key Considerations for Success

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents.1. Use a fresh batch of palladium catalyst and ligand. Ensure CuI is not oxidized (if applicable). 2. Increase reaction temperature in 10-20 °C increments. Aryl bromides often require heat.[1] 3. Ensure solvents and bases are strictly anhydrous. Degas solvents thoroughly.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to impurities, oxygen, or inappropriate solvent.1. Improve inert atmosphere technique. 2. Use high-purity, anhydrous solvents. Some anecdotal evidence suggests THF can promote Pd black formation.[11] 3. Consider a more robust ligand to stabilize the palladium center.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in a copper-catalyzed reaction. 2. High catalyst loading or temperature.1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. 2. Switch to a copper-free protocol (Protocol 2).
Stalled Reaction Catalyst deactivation or inhibition by impurities.1. Add a fresh portion of catalyst and ligand. 2. Purify starting materials if their quality is suspect.

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of 3-alkynylbenzofuran derivatives. By understanding the underlying mechanisms and carefully selecting the reaction protocol—whether the robust, traditional copper-catalyzed method or a modern, cleaner copper-free alternative—researchers can efficiently access these valuable synthetic intermediates. The protocols and troubleshooting guide presented here provide a solid foundation for success, enabling the rapid development of novel benzofuran-based molecules for applications in medicinal chemistry and materials science.

References

Application Notes & Protocols: Strategic Implementation of Stille Coupling with 3-Bromo-2-methylbenzofuran for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of 2,3-Disubstituted Benzofurans

The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, the 2,3-disubstituted benzofuran scaffold allows for precise modulation of a molecule's steric and electronic properties, making it a privileged structure in drug discovery.[4][5] 3-Bromo-2-methylbenzofuran serves as a highly versatile and crucial building block, providing a reactive handle at the C-3 position for the introduction of diverse molecular complexity. This guide provides an in-depth exploration of the Stille cross-coupling reaction, a powerful and reliable method for forging carbon-carbon bonds, with a specific focus on its application to this compound.

Pillar 1: The Mechanistic Underpinnings of the Stille Coupling

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Stille reaction is a palladium-catalyzed process that couples an organotin compound (organostannane) with an organic halide or triflate.[6][7] The catalytic cycle, a sequence of three key steps, is elegantly orchestrated by the palladium catalyst.

  • Oxidative Addition: The cycle commences with the active Pd(0) catalyst reacting with the this compound. This step involves the insertion of the palladium into the carbon-bromine bond, resulting in a square planar Pd(II) intermediate.[8][9] The reactivity of organic halides in this step generally follows the trend I > Br > OTf >> Cl.[10]

  • Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium complex.[7][8][9] This step is often the rate-determining step and can be accelerated by the choice of ligands and additives.

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Stille_Mechanism Catalytic Cycle of the Stille Coupling Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex L₂Pd(II)(Ar)(Br) (Pd(II) Intermediate) Pd0->PdII_complex R_X This compound (Ar-Br) OxAdd Oxidative Addition PdII_R_complex L₂Pd(II)(Ar)(R') PdII_complex->PdII_R_complex R_Sn Organostannane (R'-SnBu₃) Transmetal Transmetalation PdII_R_complex->Pd0 Product 2-Methyl-3-R'-benzofuran (Ar-R') Sn_X Bu₃SnBr RedElim Reductive Elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Pillar 2: Field-Proven Protocols for Stille Coupling of this compound

The following protocol provides a robust starting point for the Stille coupling of this compound. Optimization may be required depending on the specific organostannane used.

Materials and Reagents
  • This compound

  • Organostannane reagent (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if using a ligand-free Pd source, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., toluene, DMF, 1,4-dioxane)

  • Optional additive (e.g., CuI, LiCl)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

Recommended Reaction Conditions
ParameterRecommended ConditionsRationale & Insights
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₄ is a reliable choice as it's an active Pd(0) source.[7][11] Pd₂(dba)₃ is a stable Pd(0) precursor often used with additional ligands.[7]
Ligand Triphenylphosphine (PPh₃) or Triphenylarsine (AsPh₃) (4-8 mol%)Electron-rich and sterically demanding ligands can accelerate the reaction. AsPh₃ can sometimes be superior for challenging couplings.
Solvent Toluene, DMF, or 1,4-dioxane (anhydrous and degassed)The choice of solvent can influence reaction rates and solubility. DMF is a polar aprotic solvent that can facilitate transmetalation.[12] Toluene is a common non-polar alternative.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, but excessively high temperatures can lead to side reactions.[13]
Additive CuI (5-10 mol%) or LiCl (2-3 equivalents)CuI can act as a co-catalyst, accelerating the transmetalation step.[14] LiCl can break up tin aggregates and facilitate transmetalation.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the palladium catalyst, and any additional ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.

  • Reagent Addition: Add the organostannane reagent (1.1-1.2 eq) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • To remove the tin byproducts, stir the organic solution with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours, which will precipitate the tin salts.[9]

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-3-substituted-benzofuran.

Pillar 3: Applications in Synthesis

The Stille coupling of this compound opens a gateway to a plethora of complex molecules with potential biological activity.

  • Synthesis of 2-Methyl-3-arylbenzofurans: Coupling with various aryl stannanes can generate a library of 2-methyl-3-arylbenzofurans, which are precursors to compounds with potential anticancer and antimicrobial activities.[1][3]

  • Access to Vinylated Benzofurans: The use of vinyl stannanes allows for the introduction of a vinyl group at the C-3 position. This versatile functional group can then be further elaborated, for example, through Diels-Alder reactions or Heck couplings.

  • Natural Product Synthesis: This methodology can be a key step in the total synthesis of complex natural products containing the benzofuran motif.[13]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality solvent/reagents.Use a fresh batch of catalyst. Ensure the solvent is anhydrous and thoroughly degassed.[12] Gradually increase the reaction temperature.
Homocoupling of Organostannane Reaction temperature is too high; Catalyst deactivation.Reduce the reaction temperature. Consider a different ligand or catalyst system.[6][11]
Stalled Reaction Catalyst deactivation by oxygen.Ensure a strictly inert atmosphere is maintained throughout the reaction.[12]
Difficulty in Removing Tin Byproducts Incomplete precipitation with KF.Increase the stirring time with the KF solution. Alternatively, perform multiple washes with KF.[9]

Visualizing the Experimental Workflow

Workflow Start Start: This compound + Organostannane Setup Reaction Setup: - Flame-dried flask - Inert atmosphere (Ar) - Add reagents & catalyst Start->Setup Reaction Stille Coupling Reaction: - Heat to 80-110 °C - Stir for 8-24h Setup->Reaction Monitor Monitoring: - TLC or GC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: - Cool to RT - Dilute with EtOAc - KF wash (removes tin) Monitor->Workup Complete Purify Purification: - Filter through Celite - Wash with H₂O & Brine - Dry & Concentrate Workup->Purify Chromatography Flash Column Chromatography Purify->Chromatography End Final Product: 2-Methyl-3-substituted-benzofuran Chromatography->End

Caption: A typical experimental workflow for Stille coupling.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions at the 3-Position of Benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of C3-Functionalized Benzofurans

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of natural products and pharmaceuticals. Functionalization of the benzofuran core is critical for modulating biological activity and material properties. While electrophilic aromatic substitution on the benzofuran ring is well-established, it preferentially occurs at the electron-rich C2 position. Direct nucleophilic substitution at the C3 position is electronically disfavored and synthetically challenging.

This guide provides an in-depth exploration of modern, reliable strategies to achieve C3-functionalization, effectively accomplishing a formal nucleophilic substitution. We will move beyond classical approaches to focus on robust, transition-metal-catalyzed cross-coupling reactions and elegant annulation strategies that have become the state-of-the-art for accessing 3-amino-, 3-alkoxy-, and 3-thioalkoxybenzofurans. These methods offer broad substrate scope, excellent functional group tolerance, and predictable reactivity, making them invaluable tools for drug discovery and development.

Part 1: Palladium-Catalyzed C-N & C-O Cross-Coupling Reactions

Application Note 1: The Buchwald-Hartwig Amination for 3-Aminobenzofuran Synthesis

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[1] This methodology is highly effective for the coupling of 3-halo (Br, I) benzofurans with a wide array of primary and secondary amines. The choice of phosphine ligand is critical for reaction efficiency, with bulky, electron-rich biaryl phosphine ligands often providing the best results by promoting the rate-limiting reductive elimination step.

Causality in Experimental Design:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand is used. The ligand stabilizes the palladium(0) active species and facilitates the key steps of oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation and unwanted side reactions.

Buchwald-Hartwig_Amination_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L OxAdd Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) OxAdd->Ar-Pd(II)-X(L) Ligand_Exch Amine Coordination Ar-Pd(II)-X(L)->Ligand_Exch + R'₂NH - X⁻ Ar-Pd(II)-NHR2(L) [Ar-Pd(II)-NHR'₂]X (L) Ligand_Exch->Ar-Pd(II)-NHR2(L) Deprotonation Deprotonation Ar-Pd(II)-NHR2(L)->Deprotonation + Base - [H-Base]X Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR'₂(L) Deprotonation->Ar-Pd(II)-NR2(L) RedElim Reductive Elimination Ar-Pd(II)-NR2(L)->RedElim Ar-NR'₂ RedElim->Pd(0)L ArX 3-Halo- benzofuran Amine R'₂NH

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1.1: Palladium-Catalyzed Synthesis of N-(Benzofuran-3-yl)aniline

This protocol describes the coupling of 3-bromobenzofuran with aniline, a representative example of the Buchwald-Hartwig amination.

Materials:

  • 3-Bromobenzofuran

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under an argon atmosphere, add 3-bromobenzofuran (1.0 mmol, 197 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Base and Amine: Add sodium tert-butoxide (1.4 mmol, 135 mg). Seal the tube with a septum.

  • Solvent and Reactant Addition: Add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 110 µL).

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding 10 mL of water. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(benzofuran-3-yl)aniline.

Part 2: Copper-Catalyzed C-N & C-O Cross-Coupling Reactions

Application Note 2: Ullmann and Chan-Lam Couplings for C3-Substitution

Copper-catalyzed cross-coupling reactions are a powerful and often more economical alternative to palladium-based systems. The Ullmann condensation is a classical method for forming C-O and C-N bonds using a stoichiometric amount of copper at high temperatures.[2] Modern variations use catalytic copper with specific ligands, allowing for milder reaction conditions. The Chan-Lam coupling provides a complementary approach, typically coupling amines or alcohols with arylboronic acids.[3][4]

Causality in Experimental Design:

  • Copper Source: Copper(I) salts like CuI are most commonly used as they can readily enter the catalytic cycle.

  • Ligand: N,N- or N,O-bidentate ligands such as 1,10-phenanthroline or amino acids (e.g., N,N-dimethylglycine) are often crucial.[5] They stabilize the copper catalyst, increase its solubility, and promote the coupling reaction at lower temperatures.

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically employed to deprotonate the nucleophile without degrading the starting materials.

Ullmann_Condensation_Cycle cluster_reactants Reactants Cu(I)X Cu(I)X Coordination Coordination & Deprotonation Cu(I)X->Coordination + Nu-H + Base Ar-Cu(I)-Nu Ar-Cu(I)-Nu Coordination->Ar-Cu(I)-Nu [Cu(I)Nu] OxAdd Oxidative Addition Ar-Cu(I)-Nu->OxAdd Ar-X Ar-Cu(III)-Nu(X) Ar-Cu(III)-Nu(X) OxAdd->Ar-Cu(III)-Nu(X) RedElim Reductive Elimination Ar-Cu(III)-Nu(X)->RedElim Ar-Nu RedElim->Cu(I)X ArX_Ullmann 3-Halo- benzofuran Nucleophile Nu-H (R'OH, R'₂NH)

Caption: A plausible catalytic cycle for the Ullmann Condensation.

Protocol 2.1: Copper-Catalyzed Synthesis of 3-Phenoxybenzofuran

This protocol details a ligand-promoted Ullmann-type etherification for the synthesis of 3-phenoxybenzofuran from 3-iodobenzofuran and phenol.

Materials:

  • 3-Iodobenzofuran

  • Phenol

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylglycine

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.1 mmol, 19 mg), N,N-dimethylglycine (0.2 mmol, 21 mg), and cesium carbonate (2.0 mmol, 652 mg).

  • Reactant Addition: Add 3-iodobenzofuran (1.0 mmol, 244 mg) and phenol (1.2 mmol, 113 mg).

  • Solvent and Reaction: Evacuate and backfill the tube with argon. Add anhydrous dioxane (5 mL) via syringe. Place the sealed tube in a preheated oil bath at 90-100 °C and stir for 24-48 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Purification: Wash the filtrate with 1M NaOH solution (2 x 15 mL) to remove excess phenol, then with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford 3-phenoxybenzofuran.

Part 3: Synthesis of 3-Aminobenzofurans via Annulation

Application Note 3: Copper-Catalyzed Annulative Amination

An alternative and highly efficient strategy to access 3-aminobenzofurans involves building the heterocyclic ring with the desired substituent already in place. A notable example is the copper-catalyzed annulative amination of ortho-alkynylphenols with O-acylated hydroxylamines.[6][7][8] This reaction proceeds under mild, room temperature conditions and offers a direct route to the 3-aminobenzofuran core from simple starting materials.

Causality in Experimental Design:

  • Umpolung Strategy: This method employs an "umpolung" or reverse polarity approach, where an electrophilic aminating agent reacts with a nucleophilic intermediate generated from the o-alkynylphenol.

  • Copper's Dual Role: The copper(II) catalyst is believed to first coordinate to the alkyne, activating it for intramolecular nucleophilic attack by the phenoxide (generated by the base). This forms a vinyl-copper species which then undergoes electrophilic amination.

  • Base and Solvent: A strong base (LiOtBu) is needed to deprotonate the phenol. An aprotic, polar solvent like N-Methyl-2-pyrrolidone (NMP) is optimal for this transformation.

Workflow_Annulation cluster_workflow Annulative Amination Workflow Start o-Alkynylphenol + O-Acylhydroxylamine Step1 Add NMP Solvent Start->Step1 Step2 Add LiOtBu (Base) Step1->Step2 Step3 Add Cu(OTf)₂ (Catalyst) Step2->Step3 Step4 Stir at Room Temp (4-12 h) Step3->Step4 Step5 Aqueous Work-up (H₂O / EtOAc) Step4->Step5 Step6 Purification (Chromatography) Step5->Step6 End 3-Aminobenzofuran Product Step6->End

Caption: General workflow for the annulative synthesis of 3-aminobenzofurans.

Protocol 3.1: Synthesis of 3-Amino-2-phenylbenzofuran

This protocol is based on the copper-catalyzed annulative amination of 2-(phenylethynyl)phenol.[7]

Materials:

  • 2-(Phenylethynyl)phenol

  • O-Benzoyl-N,N-diethylhydroxylamine

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Lithium tert-butoxide (LiOtBu)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reactant Preparation: In a Schlenk tube under argon, dissolve 2-(phenylethynyl)phenol (0.5 mmol, 97 mg) in anhydrous NMP (2.5 mL).

  • Base Addition: Add lithium tert-butoxide (1.0 mmol, 80 mg) to the solution and stir for 10 minutes at room temperature.

  • Amine Source Addition: Add O-benzoyl-N,N-diethylhydroxylamine (0.75 mmol, 145 mg) to the mixture.

  • Catalyst Addition: In a separate vial, dissolve Cu(OTf)₂ (0.05 mmol, 18 mg) in a small amount of anhydrous NMP (~0.5 mL) and add this solution to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield 3-amino-2-phenylbenzofuran.

Data Summary & Troubleshooting

Table 1: Comparison of Catalytic Systems for C-N Bond Formation

MethodCatalyst SystemBaseSolventTemp. (°C)AdvantagesLimitations
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene80-110Broad amine scope, high yieldsAir/moisture sensitive, expensive ligands
Ullmann CuI / LigandK₃PO₄, Cs₂CO₃Dioxane, DMF90-150Economical catalyst, good for O-couplingHigher temperatures, can require specific ligands
Annulation Cu(OTf)₂LiOtBuNMPRTVery mild conditions, direct routeRequires o-alkynylphenol precursor

Table 2: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Poor quality solvent/reagents.Use a fresh batch of palladium precursor; Screen different ligands; Ensure base is freshly opened/weighed in a glovebox; Use freshly distilled, anhydrous solvents.
Side Product Formation Hydrodehalogenation: (Loss of halide)Ensure strictly anaerobic conditions; Lower reaction temperature; Use a less coordinating solvent.
Homocoupling of Amine/Phenol: Use a more sterically hindered ligand; Lower catalyst loading.
Difficulty in Purification Co-elution with ligand or starting material.Perform an aqueous wash to remove the base; Use a different solvent system for chromatography; Consider recrystallization.

References

Synthesis of Novel Benzofuran-Based Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Abstract: The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of pharmacological activities, most notably anticancer properties.[1][2] Its unique structural and electronic features make it an ideal backbone for the design of potent and selective inhibitors of various cancer-related targets. This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of two distinct classes of benzofuran-based anticancer agents: benzofuran-chalcone hybrids targeting VEGFR-2 and 3-(piperazinylmethyl)benzofuran derivatives as CDK2 inhibitors. The rationale behind the synthetic strategies, key experimental considerations, and mechanistic insights into their anticancer activity are discussed in depth to provide a practical resource for researchers in cancer drug discovery.

Introduction: The Benzofuran Scaffold in Anticancer Drug Discovery

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, has emerged as a cornerstone in the development of novel therapeutics.[3][4] The versatility of the benzofuran ring system allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[3] Many natural and synthetic benzofuran derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5][6] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell cycle progression and angiogenesis to the induction of apoptosis.[3][5][7]

This guide focuses on two promising classes of benzofuran-based anticancer agents that target critical pathways in cancer proliferation and survival:

  • Benzofuran-Chalcone Hybrids as VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3][8][9] Chalcones, characterized by an α,β-unsaturated ketone moiety linking two aromatic rings, are known to possess potent anticancer properties.[10][11] The hybridization of the benzofuran scaffold with the chalcone pharmacophore has led to the discovery of potent VEGFR-2 inhibitors.[3][12]

  • 3-(Piperazinylmethyl)benzofuran Derivatives as CDK2 Inhibitors: Cyclin-dependent kinase 2 (CDK2) plays a crucial role in regulating the G1/S phase transition of the cell cycle.[7] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention. The introduction of a piperazine moiety at the 3-position of the benzofuran ring has been shown to yield potent and selective CDK2 inhibitors.[7]

The following sections provide detailed protocols for the synthesis of representative compounds from each class, along with a discussion of the underlying chemistry and biological rationale.

Synthesis of Benzofuran-Chalcone Hybrids as VEGFR-2 Inhibitors

The synthesis of benzofuran-chalcone hybrids is most commonly achieved through a Claisen-Schmidt condensation reaction between a benzofuran-containing ketone and an aromatic aldehyde.[11][13][14][15] This base-catalyzed reaction is a robust and versatile method for the formation of the characteristic α,β-unsaturated ketone linkage of chalcones.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process, starting from a substituted salicylaldehyde to construct the benzofuran core, followed by functionalization and the final Claisen-Schmidt condensation.

G cluster_0 Part 1: Benzofuran Core Synthesis cluster_1 Part 2: Claisen-Schmidt Condensation cluster_2 Part 3: Purification & Characterization A Substituted Salicylaldehyde C 1-(Benzofuran-2-yl)ethanone A->C K2CO3, Acetone, Reflux B Chloroacetone B->C E Benzofuran-Chalcone Hybrid C->E NaOH or KOH, Ethanol, Stir D Aromatic Aldehyde D->E F Crude Product E->F Work-up G Purified Product F->G Recrystallization/Chromatography H Characterization (NMR, MS, etc.) G->H

Figure 1: General workflow for the synthesis of benzofuran-chalcone hybrids.

Detailed Experimental Protocol: Synthesis of a Representative Benzofuran-Chalcone VEGFR-2 Inhibitor

This protocol describes the synthesis of a potent benzofuran-chalcone hybrid that has demonstrated significant VEGFR-2 inhibitory activity.[3][12]

Step 1: Synthesis of 1-(5-nitro-1-benzofuran-2-yl)ethan-1-one

  • Reactant Preparation: To a solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in methanol, add chloroacetone (1.1 eq).

  • Reaction: Stir the mixture and add potassium carbonate (K2CO3) (1.5 eq). Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol to yield pure 1-(5-nitro-1-benzofuran-2-yl)ethan-1-one.

Step 2: Synthesis of 1-(5-amino-1-benzofuran-2-yl)ethan-1-one

  • Reactant Preparation: Suspend 1-(5-nitro-1-benzofuran-2-yl)ethan-1-one (1.0 eq) in a saturated solution of ammonium chloride.

  • Reaction: Add iron powder (Fe) (3.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Monitoring: Monitor the reduction of the nitro group by TLC.

  • Work-up: After completion, filter the hot reaction mixture through a celite bed to remove the iron catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 1-(5-amino-1-benzofuran-2-yl)ethan-1-one.

Step 3: Claisen-Schmidt Condensation to Yield the Final Benzofuran-Chalcone Hybrid

  • Reactant Preparation: In a round-bottom flask, dissolve 1-(5-amino-1-benzofuran-2-yl)ethan-1-one (1.0 eq) and a substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq) in ethanol.

  • Reaction: Add an aqueous solution of sodium hydroxide (NaOH) (40%) dropwise to the stirred mixture at room temperature. Continue stirring for 8-12 hours.[10][13]

  • Monitoring: The formation of a precipitate usually indicates product formation. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to a neutral pH.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air dry.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

  • Characterization: Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Rationale and Mechanistic Insights

The anticancer activity of benzofuran-chalcone hybrids is attributed to their ability to inhibit VEGFR-2, a receptor tyrosine kinase.[3][12] The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. By inhibiting VEGFR-2, these compounds effectively cut off the blood supply to tumors, thereby inhibiting their growth and spread.[3][9]

The benzofuran moiety and the chalcone linker are crucial for the compound's interaction with the ATP-binding pocket of the VEGFR-2 kinase domain. The specific substitutions on the aromatic rings of the chalcone can be varied to optimize the binding affinity and selectivity. For instance, electron-donating groups like methoxy on the aromatic aldehyde-derived ring have been shown to enhance the anticancer activity.[5]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P Phosphorylation VEGFR2->P Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes BenzofuranChalcone Benzofuran-Chalcone Inhibitor BenzofuranChalcone->VEGFR2 Inhibits (ATP-competitive)

Figure 2: Simplified mechanism of VEGFR-2 inhibition by benzofuran-chalcone hybrids.

Synthesis of 3-(Piperazinylmethyl)benzofuran Derivatives as CDK2 Inhibitors

The synthesis of 3-(piperazinylmethyl)benzofuran derivatives typically involves the construction of a 3-methylbenzofuran core, followed by functionalization to introduce the piperazine moiety.[1][16][17][18]

Synthetic Workflow Overview

This synthetic route begins with the preparation of a 3-methylbenzofuran-2-carbohydrazide intermediate, which is then elaborated to incorporate the piperazine ring and other functional groups.[1][7]

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Piperazine Introduction & Functionalization cluster_2 Part 3: Purification & Characterization A Ethyl 3-methylbenzofuran-2-carboxylate C 3-Methylbenzofuran-2-carbohydrazide A->C Nucleophilic Substitution B Hydrazine Hydrate B->C F 3-(Piperazinylmethyl)benzofuran Derivative C->F D Piperazine Derivative D->F E Aromatic Isothiocyanate/Isocyanate E->F Multi-step reactions G Crude Product F->G Work-up H Purified Product G->H Chromatography I Characterization (NMR, MS, etc.) H->I

Figure 3: General workflow for the synthesis of 3-(piperazinylmethyl)benzofuran derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 3-(Piperazinylmethyl)benzofuran CDK2 Inhibitor

This protocol outlines the synthesis of a 3-(piperazinylmethyl)benzofuran derivative designed as a potent CDK2 inhibitor.[1][7]

Step 1: Synthesis of 3-Methylbenzofuran-2-carbohydrazide

  • Reactant Preparation: In a round-bottom flask, dissolve ethyl 3-methylbenzofuran-2-carboxylate (1.0 eq) in ethanol.

  • Reaction: Add hydrazine hydrate (5.0 eq) dropwise to the solution. Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain pure 3-methylbenzofuran-2-carbohydrazide.

Step 2: Synthesis of the 3-(Piperazinylmethyl)benzofuran Scaffold

This step often involves a multi-step sequence, including the introduction of a suitable leaving group at the 3-methyl position, followed by nucleophilic substitution with a piperazine derivative. A detailed procedure can be found in the cited literature.[1][16][17][18]

Step 3: Final Functionalization

  • Reactant Preparation: Dissolve the 3-(piperazinylmethyl)benzofuran intermediate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Reaction: Add an aromatic isothiocyanate or isocyanate (1.1 eq) to the solution and stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Remove the solvent under reduced pressure.

  • Isolation and Purification: Purify the crude product by column chromatography on silica gel to yield the final 3-(piperazinylmethyl)benzofuran derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale and Mechanistic Insights

CDK2, in complex with cyclin E or cyclin A, phosphorylates key substrates to drive the cell cycle from the G1 to the S phase.[7] The synthesized 3-(piperazinylmethyl)benzofuran derivatives act as type II inhibitors of CDK2, meaning they bind to the inactive conformation of the kinase.[7] The benzofuran scaffold typically occupies the hydrophobic region of the ATP-binding site, while the piperazine linker and the terminal aromatic group extend into other regions of the kinase domain, forming crucial hydrogen bonds and hydrophobic interactions.[7] This binding mode stabilizes the inactive conformation of CDK2, preventing its activation and halting cell cycle progression, ultimately leading to apoptosis in cancer cells.[5][7]

G CyclinE_A Cyclin E / Cyclin A ActiveComplex Active Cyclin/CDK2 Complex CyclinE_A->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Forms complex Phosphorylation Phosphorylation ActiveComplex->Phosphorylation Substrates Substrates (e.g., Rb) Substrates->Phosphorylation G1_S_Transition G1/S Phase Transition Phosphorylation->G1_S_Transition Promotes BenzofuranPiperazine 3-(Piperazinylmethyl)benzofuran Inhibitor BenzofuranPiperazine->CDK2 Inhibits (binds to inactive conformation)

Figure 4: Simplified mechanism of CDK2 inhibition by 3-(piperazinylmethyl)benzofuran derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of the synthesized benzofuran derivatives are typically evaluated against a panel of human cancer cell lines using standard in vitro assays, such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of the compounds.

Compound ClassRepresentative CompoundTargetCancer Cell LineIC50 (µM)Reference
Benzofuran-ChalconeCompound 4gVEGFR-2HCC1806 (Breast)5.93[3]
Benzofuran-ChalconeCompound 4gVEGFR-2HeLa (Cervical)5.61[3]
3-MethylbenzofuranCompound 16bVEGFR-2A549 (Lung)1.48[5]
3-(Morpholinomethyl)benzofuranCompound 16aVEGFR-2NCI-H23 (Lung)0.49[16]
Benzofuran-OxadiazoleCompound 19Not SpecifiedA549 (Lung)6.3[3]
Oxindole-Benzofuran HybridCompound 22fCDK2/GSK-3βMCF-7 (Breast)2.27[5]
3-(Piperazinylmethyl)benzofuranCompound 9hCDK2Panc-1 (Pancreatic)0.04091[7]
3-(Piperazinylmethyl)benzofuranCompound 11dCDK2Panc-1 (Pancreatic)0.04170[7]

Conclusion

The benzofuran scaffold continues to be a highly valuable starting point for the design and synthesis of novel anticancer agents. The synthetic protocols and mechanistic insights provided in this guide for benzofuran-chalcone hybrids and 3-(piperazinylmethyl)benzofuran derivatives highlight the potential of this heterocyclic system to yield potent and selective inhibitors of key cancer targets. The versatility of benzofuran chemistry, coupled with a deeper understanding of the molecular drivers of cancer, will undoubtedly lead to the development of new and more effective cancer therapies in the future.

References

Application Notes & Protocols: Strategic Development of Novel Antimicrobial Agents from 3-Bromo-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of 3-Bromo-2-methylbenzofuran as a versatile starting material for the synthesis of novel antimicrobial candidates. We present a rationale for derivatization based on established structure-activity relationships (SAR), followed by detailed, field-proven protocols for chemical synthesis and subsequent antimicrobial evaluation. The methodologies detailed herein focus on palladium-catalyzed cross-coupling reactions and the synthesis of Schiff bases, two robust pathways for generating structurally diverse compound libraries with high potential for antimicrobial efficacy.

Introduction: The Rationale for Targeting the Benzofuran C-3 Position

The rise of multidrug-resistant pathogens necessitates the urgent development of new classes of antimicrobial agents.[3] Benzofuran derivatives have consistently demonstrated a broad spectrum of activity against various bacterial and fungal strains.[4][5] The core strategy outlined in this guide is the functionalization of the C-3 position of the 2-methylbenzofuran nucleus. The bromine atom at this position serves as an excellent chemical handle for introducing molecular diversity via modern synthetic methodologies.

Our strategic approach is twofold:

  • Introduction of Aryl Moieties via Suzuki-Miyaura Coupling: The synthesis of 3-arylbenzofurans is a promising route. Structure-activity relationship (SAR) studies have revealed that the electronic nature of substituents on an appended aryl ring can significantly influence antibacterial activity.[6][7] Specifically, the presence of electron-withdrawing groups has been shown to enhance potency.[6] The Suzuki-Miyaura reaction is an ideal method for this purpose due to its mild conditions and high tolerance for various functional groups.[8][9]

  • Synthesis of Schiff Bases via an Amino Intermediate: The azomethine group (-C=N-) is a well-known pharmacophore critical to the biological activity of many antimicrobial compounds.[10][11] By first converting the 3-bromo position to an amino group via palladium-catalyzed amination (a Buchwald-Hartwig type reaction), we create a nucleophilic site for condensation with a wide array of aldehydes. This pathway allows for the rapid generation of a diverse library of Schiff bases for screening.[12]

This document provides the detailed protocols to execute this strategy, from synthesis to biological validation.

Synthetic Workflows & Protocols

The overall strategy involves two primary synthetic pathways originating from this compound to generate two distinct classes of potential antimicrobial compounds.

G cluster_0 Pathway A: C-C Bond Formation cluster_1 Pathway B: Schiff Base Formation start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki Aryl Diversification heck Heck Coupling (Alkene, Pd Catalyst, Base) start->heck Vinyl Diversification amination Buchwald-Hartwig Amination (Amine Source, Pd Catalyst, Base) start->amination C-N Bond Formation productA1 3-Aryl-2-methylbenzofurans suzuki->productA1 productA2 3-Vinyl-2-methylbenzofurans heck->productA2 amino_intermediate 3-Amino-2-methylbenzofuran amination->amino_intermediate condensation Condensation Reaction (Substituted Aldehyde, Acid Catalyst) amino_intermediate->condensation productB Benzofuran-based Schiff Bases (Imines) condensation->productB

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids to form 3-aryl-2-methylbenzofuran derivatives.

Rationale: This reaction is highly efficient for creating C(sp²)-C(sp²) bonds. The use of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[8] A biphasic solvent system often improves reaction efficiency and simplifies workup.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the selected arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[13]

  • Seal the flask with a septum and equip it with a condenser.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[13]

  • Using syringes, add the degassed toluene and water to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-aryl-2-methylbenzofuran.

ParameterValue/ReagentPurpose
Catalyst Pd(PPh₃)₄Facilitates C-C bond formation
Base K₂CO₃Activates boronic acid for transmetalation
Solvent Toluene/WaterBiphasic system for reactants/reagents
Temperature 90 °CProvides thermal energy for reaction
Atmosphere Inert (Ar or N₂)Prevents degradation of Pd(0) catalyst
Protocol 2.2: Synthesis of 3-Amino-2-methylbenzofuran Intermediate

This protocol details the conversion of the bromo-substituent to an amino group, a critical step for subsequent Schiff base synthesis.

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds. The choice of ligand is critical for achieving high yields, with bulky biarylphosphine ligands often providing the best results for heterocyclic substrates.[14]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Benzophenone imine (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Toluene (5 mL, anhydrous)

  • Hydrochloric acid (3 M aqueous solution)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add toluene, followed by this compound and benzophenone imine.

  • Heat the mixture at 100 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add 3 M HCl (10 mL). Stir vigorously for 1 hour to hydrolyze the imine.

  • Neutralize the mixture by carefully adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 3-Amino-2-methylbenzofuran.

Protocol 2.3: General Procedure for Schiff Base (Imine) Synthesis

This protocol outlines the condensation of the amino-intermediate with various aromatic aldehydes.

Rationale: The formation of the imine bond is typically acid-catalyzed. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the Schiff base.[15]

Materials:

  • 3-Amino-2-methylbenzofuran (1.0 mmol, 1.0 eq)

  • Substituted aromatic aldehyde (1.0 mmol, 1.0 eq)

  • Ethanol (15 mL)

  • Glacial acetic acid (2-3 drops)

Procedure:

  • Dissolve 3-Amino-2-methylbenzofuran in ethanol in a round-bottom flask.

  • Add the selected aromatic aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.[15]

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) may be performed if further purification is needed.

Antimicrobial Activity Evaluation

A two-tiered approach is recommended for evaluating the antimicrobial potential of the newly synthesized compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Quantitative Analysis start Synthesized Benzofuran Derivatives agar_well Agar Well Diffusion Assay start->agar_well result1 Measure Zone of Inhibition (ZOI) agar_well->result1 inactive Inactive/Weakly Active (No further testing) result1->inactive No active Active (ZOI > Threshold) result1->active Yes mic_assay Broth Microdilution Assay active->mic_assay mic_result Determine Minimum Inhibitory Concentration (MIC) mic_assay->mic_result final_data Potency Data (MIC Value) mic_result->final_data

Protocol 3.1: Agar Well Diffusion Assay (Primary Screening)

This qualitative method is used to rapidly screen compounds for antimicrobial activity.[3]

Rationale: This assay relies on the diffusion of the test compound through an agar medium. If the compound is effective, it will inhibit the growth of a lawn of microorganisms, creating a clear zone of inhibition (ZOI). The size of the ZOI provides a preliminary indication of potency.[16]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cotton swabs, sterile cork borer (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL)

  • Positive control (e.g., Ciprofloxacin, 10 µg/mL)

  • Negative control (solvent, e.g., DMSO)

  • Incubator (37 °C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.[17]

  • Well Preparation: Aseptically puncture wells into the agar using a sterile 6 mm cork borer.[18]

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50 µL) of each test compound solution, the positive control, and the negative control into separate wells.[3]

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Collection: Measure the diameter of the clear zone of inhibition (including the well) in millimeters.

Protocol 3.2: Broth Microdilution Assay (MIC Determination)

This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.[19][20]

Rationale: This assay provides a quantitative measure of a compound's potency (the MIC value), which is essential for SAR studies and comparing novel compounds to existing drugs.[21]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (prepared as in 3.1 and diluted)

  • Test compounds (prepared as a stock solution for serial dilution)

  • Positive and negative controls

  • Multichannel pipette

Procedure:

  • Plate Setup: Add 100 µL of MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Use a multichannel pipette to perform a two-fold serial dilution by transferring 100 µL from one column to the next, mixing thoroughly at each step. Discard the final 100 µL from the last dilution column.[21]

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well (except the sterility control wells), achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[20] This can be assessed visually or with a plate reader.

Data Interpretation and Next Steps

The data generated from these protocols will allow for a robust evaluation of the synthesized compounds.

  • Primary Screening Data: Compounds showing significant zones of inhibition in the agar well diffusion assay (e.g., >12 mm) should be prioritized for quantitative analysis.[1]

  • Quantitative MIC Data: The MIC values will establish the potency of each compound. This quantitative data is critical for building a structure-activity relationship. For example, plotting MIC values against the Hammett parameters of substituents on the 3-aryl ring can reveal electronic effects on activity.

  • Structure-Activity Relationship: Analyze the data to identify key structural features that confer high activity. For example, do electron-withdrawing groups on the 3-aryl moiety consistently lead to lower MICs? Do Schiff bases derived from heteroaromatic aldehydes show better activity than those from simple phenyl aldehydes? These insights are crucial for designing the next generation of more potent analogues.[6][22]

Successful lead compounds identified through this workflow can be advanced to further studies, including cytotoxicity assays, mechanism of action studies, and evaluation against a broader panel of resistant microbial strains.

References

The Strategic Utility of 3-Bromo-2-methylbenzofuran in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Among its derivatives, 3-bromo-2-methylbenzofuran stands out as a particularly versatile building block. The strategic placement of a bromine atom at the electron-rich C-3 position provides a reactive handle for a host of palladium-catalyzed cross-coupling reactions, enabling facile and modular access to diverse libraries of novel chemical entities. The adjacent methyl group at C-2 subtly modulates the electronic and steric properties of the core, influencing both reactivity and the potential for specific interactions with biological targets. This guide provides an in-depth exploration of this compound as a key intermediate, detailing its synthesis and offering field-proven protocols for its application in the synthesis of medicinally relevant compounds, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran motif is a cornerstone in the development of therapeutic agents. Its rigid, planar structure and ability to engage in various non-covalent interactions (such as hydrogen bonding, π-π stacking, and hydrophobic interactions) make it an ideal framework for designing ligands that bind to enzyme active sites and protein receptors with high affinity and specificity.[1]

Notably, benzofuran derivatives have emerged as potent kinase inhibitors, a critical class of drugs in oncology.[5][6] By targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), these compounds can disrupt angiogenesis, a process vital for tumor growth and metastasis.[7][8] The introduction of bromine into the benzofuran structure has been shown to enhance cytotoxic potential, making brominated derivatives particularly attractive starting points for anticancer drug discovery programs.[5][9]

Furthermore, the benzofuran core can serve as a bioisostere for other important heterocycles like indole, offering a way to modulate physicochemical properties such as metabolic stability and receptor binding profiles while retaining key pharmacophoric features.[10] The C-3 bromine atom on the 2-methylbenzofuran scaffold is the key to unlocking this potential, serving as a linchpin for diversification and structure-activity relationship (SAR) studies.

Synthesis of the Building Block: this compound

The synthesis of this compound is typically achieved via a two-step sequence: initial formation of the 2-methylbenzofuran core followed by regioselective bromination.

Step 1: Synthesis of 2-Methylbenzofuran

A common and robust method for constructing the 2-methylbenzofuran skeleton is the reaction of an o-hydroxyacetophenone with chloroacetone in the presence of a base.[5] This process involves an initial O-alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration.

Step 2: Regioselective Bromination

The benzofuran ring is electron-rich, and electrophilic aromatic substitution occurs preferentially at the C-3 position. Bromination is readily achieved using a mild brominating agent like N-Bromosuccinimide (NBS).

G cluster_synthesis Synthesis Workflow Start o-Hydroxyacetophenone + Chloroacetone Step1 Step 1: Cyclization (e.g., K2CO3, Acetonitrile, 80°C) Start->Step1 Intermediate 2-Methylbenzofuran Step1->Intermediate Step2 Step 2: Bromination (e.g., NBS, CCl4) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • o-Hydroxyacetophenone

  • Chloroacetone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Part A: Synthesis of 2-Methylbenzofuran

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add o-hydroxyacetophenone (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and anhydrous acetonitrile.

  • Reagent Addition: Add chloroacetone (1.0 equiv.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dilute the residue with water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude 2-methylbenzofuran can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.

Part B: Bromination to this compound

  • Reaction Setup: Dissolve the crude or purified 2-methylbenzofuran (1.0 equiv.) in carbon tetrachloride or dichloromethane in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 equiv.) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is typically rapid. Monitor by TLC until the starting material is consumed.

  • Work-up: Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 3-position is primed for oxidative addition to a Palladium(0) center, initiating the catalytic cycles of several powerful C-C and C-N bond-forming reactions. This reactivity is the cornerstone of its utility as a building block.

Suzuki-Miyaura Coupling: Accessing 3-Aryl-2-methylbenzofurans

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[11] Coupling this compound with various arylboronic acids or esters provides direct access to a diverse library of 3-aryl derivatives.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes like Pd(PPh₃)₄ or in situ generated catalysts from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are effective. For challenging couplings, more electron-rich and sterically hindered ligands (e.g., SPhos, XPhos) can improve reaction rates and yields by facilitating the oxidative addition and reductive elimination steps.[12]

  • Base: A base is required to activate the boronic acid partner via formation of a boronate complex. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield, with stronger bases often being more effective but potentially causing side reactions with sensitive functional groups.[13]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add {Oxidative Addition} pd0->ox_add Ar-Br pd_intermediate Ar-Pd(II)-Br(L₂) ox_add->pd_intermediate transmetal {Transmetalation} pd_intermediate->transmetal Ar'-B(OH)₂ + Base pd_intermediate2 Ar-Pd(II)-Ar'(L₂) transmetal->pd_intermediate2 red_elim {Reductive Elimination} pd_intermediate2->red_elim red_elim->pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or microwave vial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring. Typical conditions are 90-110 °C for 12-24 hours. Microwave heating can significantly reduce reaction times. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-2-methylbenzofuran product.

Comparative Data for Suzuki-Miyaura Coupling on Bromo-Heterocycles (Note: Data is representative of similar substrates and serves as a guideline for optimization.)

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference/Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄Dioxane/H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[14]
PdCl₂(dppf) (3 mol%)K₂CO₃Dioxane/H₂O (4:1)10012~90General conditions for bromo-pyridines.[14]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018>90Effective for sterically hindered or electron-rich partners.[12]
Pd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O (4:1)10024>80General protocol for challenging N-rich heterocycles.[12]
Buchwald-Hartwig Amination: Forging Key C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for constructing C(aryl)-N bonds, which are ubiquitous in pharmaceuticals.[15] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos, t-BuXPhos) are state-of-the-art.[16] They promote the formation of the active monoligated Pd(0) species, accelerate reductive elimination, and prevent β-hydride elimination, leading to higher yields and broader substrate scope.[15] Pre-formed catalysts (precatalysts) are often used for convenience and reproducibility.

  • Base: A strong, non-nucleophilic base is critical for deprotonating the amine or amine-Pd complex. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are most common. The choice depends on the pKa of the amine and the functional group tolerance of the substrates.[17]

  • Solvent: Anhydrous, aprotic polar solvents like toluene, 1,4-dioxane, or THF are standard choices to ensure the solubility of the reagents and stability of the catalytic intermediates.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv.)

  • Amine coupling partner (1.2 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) or Pd source/ligand (e.g., Pd₂(dba)₃ / XPhos)

  • Base (e.g., NaOtBu, 1.4 equiv.)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line for maintaining an inert atmosphere

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial or Schlenk tube, add the palladium precatalyst (2 mol%), the base (1.4 equiv.), this compound (1.0 equiv.), and a stir bar.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Seal the vessel tightly and heat the mixture with vigorous stirring. Temperatures typically range from 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide for Buchwald-Hartwig Amination

IssuePotential CauseSuggested Solution
Low or No Conversion Catalyst deactivation by oxygen/moisture.Ensure strictly anhydrous and inert conditions. Use freshly distilled solvents and a glovebox.
Poor quality of reagents.Verify the quality and purity of the catalyst, ligand, and base.
Insufficient reactivity.Increase reaction temperature or time. Consider a more active ligand (e.g., from the biarylphosphine class).
Side Reactions (e.g., Hydrodehalogenation) Base-induced side reactions or catalyst issues.Switch to a different base (e.g., Cs₂CO₃ or K₃PO₄). Use a well-defined precatalyst.
Difficulty with Primary Amines Dimerization or side reactions.Use a ligand specifically designed for primary amines. Adjust stoichiometry and reaction temperature carefully.

Conclusion

This compound is a high-value, strategic building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the predictable reactivity of the C-3 bromine atom provide a reliable platform for molecular diversification. The palladium-catalyzed coupling protocols detailed herein, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, represent robust and scalable methods for transforming this simple starting material into complex molecular architectures. By leveraging this versatile intermediate, researchers can efficiently generate novel compound libraries, accelerate SAR studies, and ultimately advance the discovery of new therapeutic agents targeting a range of diseases.

References

Application of Benzofuran Derivatives in Organic Light-Emitting Diodes (OLEDs): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The field of organic electronics has witnessed exponential growth, with organic light-emitting diodes (OLEDs) at the forefront of display and lighting technologies. The performance of these devices is intrinsically linked to the molecular design of the organic materials employed. Among the myriad of heterocyclic compounds explored, benzofuran derivatives have emerged as a versatile and highly promising class of materials. Their rigid, planar structure, coupled with tunable electronic properties, makes them exceptional candidates for various roles within the OLED architecture, including as emissive materials, host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, and charge-transporting layers.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of benzofuran derivatives in OLEDs. We will delve into the rationale behind their use, present detailed protocols for the synthesis of a representative benzofuran derivative and the fabrication of an OLED device, and showcase performance data of state-of-the-art benzofuran-based OLEDs.

The Benzofuran Scaffold: A Privileged Core for Optoelectronics

The benzofuran moiety, a fusion of a benzene and a furan ring, offers a unique combination of chemical stability and rich electronic characteristics. This scaffold's utility in OLEDs stems from several key attributes:

  • High Photoluminescence Quantum Yield (PLQY): Many benzofuran derivatives exhibit strong fluorescence, a prerequisite for efficient light emission.

  • Wide Bandgap and High Triplet Energy: These properties are crucial for developing deep-blue emitters and for serving as effective host materials for phosphorescent emitters, preventing back energy transfer from the guest to the host.

  • Bipolar Charge Transport: By judiciously modifying the benzofuran core with electron-donating and electron-withdrawing groups, it is possible to achieve balanced transport of both holes and electrons, leading to improved device efficiency and lifetime.

  • Excellent Thermal and Morphological Stability: The rigid nature of the benzofuran ring system contributes to high glass transition temperatures (Tg) and stable film formation, which are essential for long-lasting OLED devices.

Roles of Benzofuran Derivatives in OLEDs

Benzofuran derivatives have demonstrated exceptional performance in several key components of an OLED device.

Emissive Layer (EML) Materials

Benzofuran-containing molecules have been successfully employed as emitters, particularly for the challenging blue region of the visible spectrum. The wide bandgap of the benzofuran core allows for the design of materials that emit deep-blue light with high color purity. For instance, derivatives of anthracene[2,3-b]benzofuran have been developed as highly efficient and stable blue fluorescent emitters.[1][2]

Host Materials

As host materials in the emissive layer, benzofuran derivatives provide a high-triplet-energy matrix for phosphorescent and TADF dopants. This ensures efficient energy transfer from the host to the guest emitter, maximizing the device's quantum efficiency. Dibenzofuran-based bipolar host materials have shown excellent performance in yellow and green phosphorescent OLEDs (PhOLEDs).[3][4]

Charge-Transporting Layer (CTL) Materials

The ability to tune the frontier molecular orbital (HOMO/LUMO) energy levels of benzofuran derivatives makes them suitable for use in hole-transporting layers (HTLs) and electron-transporting layers (ETLs). Anthracene-dibenzofuran based compounds have been reported as efficient electron-transporting host materials for blue OLEDs.[5]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of a representative benzofuran derivative and the fabrication of a multilayer OLED device.

Protocol 1: Synthesis of a Dibenzofuran-Based Bipolar Host Material

This protocol outlines the synthesis of a dibenzofuran-based bipolar host material, 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF), adapted from established cross-coupling methodologies.[3][4]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant1 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile product 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl- 9H-fluorene-2-carbonitrile (CF-2-BzF) reactant1->product Suzuki Coupling reactant2 Dibenzo[b,d]furan-2-ylboronic acid reactant2->product catalyst Pd(PPh₃)₄ base K₂CO₃ solvent Toluene/Ethanol/H₂O conditions Reflux, N₂ atmosphere

Caption: Synthetic scheme for CF-2-BzF via Suzuki coupling.

Materials and Reagents:

  • 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile

  • Dibenzo[b,d]furan-2-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, dichloromethane)

Procedure:

  • Reaction Setup: In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile (1.0 eq), dibenzo[b,d]furan-2-ylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous toluene, ethanol, and deionized water in a 4:1:1 ratio. Degas the solvent mixture by bubbling with the inert gas for 20-30 minutes. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature. Add deionized water and extract the product with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane) to yield the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • The use of a palladium catalyst is standard for Suzuki coupling reactions, which are highly efficient for forming carbon-carbon bonds between aryl halides and boronic acids.

  • Potassium carbonate acts as a base to activate the boronic acid and facilitate the catalytic cycle.

  • A mixed solvent system of toluene, ethanol, and water is often used to ensure the solubility of both the organic reactants and the inorganic base.

  • An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

Protocol 2: Fabrication of a Multilayer OLED Device by Thermal Evaporation

This protocol describes the fabrication of a typical multilayer OLED device using a benzofuran derivative as the host material in the emissive layer.

Device Architecture:

G cluster_device OLED Device Structure Anode ITO (Anode) HTL Hole-Transporting Layer (HTL) Anode->HTL EML Emissive Layer (EML) (Benzofuran Host : Dopant) HTL->EML ETL Electron-Transporting Layer (ETL) EML->ETL EIL Electron-Injecting Layer (EIL) ETL->EIL Cathode Al (Cathode) EIL->Cathode

Caption: A typical multilayer OLED device architecture.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole-transporting material (e.g., NPB)

  • Benzofuran-based host material (e.g., CF-2-BzF)

  • Phosphorescent or TADF dopant (e.g., a yellow or blue emitter)

  • Electron-transporting material (e.g., Alq₃)

  • Electron-injecting material (e.g., LiF)

  • High-purity aluminum (Al) for the cathode

  • Deionized water, isopropanol, acetone

  • Substrate cleaning solutions (e.g., detergent)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate holders and shadow masks

  • Nitrogen-filled glovebox for device encapsulation

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Load the cleaned substrates into the thermal evaporation chamber.

    • Place the organic materials and metals in separate evaporation sources (e.g., tungsten or tantalum boats).

    • Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁷ Torr).

    • Deposit the organic layers sequentially onto the ITO substrate by heating the sources. The deposition rate and thickness should be carefully controlled using a QCM. A typical device structure might be:

      • HTL (e.g., NPB, 40 nm) at a deposition rate of 1-2 Å/s.

      • EML: Co-evaporate the benzofuran host material and the dopant from separate sources. The doping concentration is critical and typically ranges from 5-20 wt%. The total thickness of the EML is usually 20-30 nm, with a deposition rate of ~1 Å/s.

      • ETL (e.g., Alq₃, 30 nm) at a deposition rate of 1-2 Å/s.

  • Cathode Deposition:

    • Deposit a thin layer of an electron-injecting material (e.g., LiF, 1 nm) at a rate of 0.1-0.2 Å/s.

    • Deposit the metal cathode (e.g., Al, 100 nm) at a higher rate of 5-10 Å/s. A shadow mask is used to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air or moisture.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from degradation.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics of the encapsulated devices using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectrum and Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.

    • Calculate the device performance metrics, including external quantum efficiency (EQE), current efficiency, and power efficiency.

Self-Validating System:

  • The performance of the fabricated OLED is a direct validation of the quality of the synthesized benzofuran material and the fabrication process.

  • Consistent J-V-L characteristics across multiple devices on the same substrate indicate uniform layer deposition.

  • Comparison of the device performance with literature values for similar materials and architectures provides a benchmark for success.

Performance of Benzofuran-Based OLEDs

The versatility of the benzofuran scaffold has led to the development of high-performance OLEDs across the visible spectrum. The following table summarizes the performance of some representative benzofuran-based OLEDs.

Role of Benzofuran DerivativeEmission ColorMax. External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)CIE Coordinates (x, y)Reference
Host MaterialYellow25.377.2(0.50, 0.49)[3][4]
Host MaterialGreen30.9131.98Not Specified[6]
Emissive MaterialBlue4.232.96(0.151, 0.069)[7]
Emissive MaterialBlue3.102.41(0.15, 0.08)[8][9]
Emissive MaterialBlue11.49.20(0.14, 0.13)[1][2]

Future Outlook

The application of benzofuran derivatives in OLEDs continues to be an active area of research. Future efforts will likely focus on:

  • Novel Molecular Designs: The development of new benzofuran-based materials with improved charge transport, higher quantum yields, and enhanced stability.

  • Thermally Activated Delayed Fluorescence (TADF): The design of benzofuran-based TADF emitters and hosts to achieve 100% internal quantum efficiency in metal-free OLEDs.

  • Solution-Processable Materials: The synthesis of soluble benzofuran derivatives for the fabrication of large-area OLEDs via printing techniques, which could significantly reduce manufacturing costs.

References

Application Notes and Protocols for the Functionalization of the 2-Methyl Group on the Benzofuran Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Derivatives of benzofuran are known to exhibit a wide range of biological activities, making them attractive targets in drug discovery and development.[3] The 2-methylbenzofuran moiety, in particular, offers a reactive handle for further molecular elaboration. Functionalization of the 2-methyl group opens avenues to a diverse array of derivatives, including alcohols, aldehydes, halides, and more complex carbon-carbon bond-containing structures. These transformations are pivotal for structure-activity relationship (SAR) studies and the optimization of lead compounds.

This technical guide provides an in-depth overview of key methodologies for the functionalization of the 2-methyl group on the benzofuran ring. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental choices. The protocols provided herein are designed to be self-validating, ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.

I. Selective Halogenation of the 2-Methyl Group

The introduction of a halogen atom onto the 2-methyl group of benzofuran provides a versatile intermediate for subsequent nucleophilic substitution reactions. The regioselectivity of this transformation is critically dependent on the reaction mechanism, which can be steered towards either a radical or an ionic pathway.

A. Free-Radical Bromination

Free-radical bromination is a highly selective method for the halogenation of the benzylic position of 2-methylbenzofuran. The reaction is typically initiated by light or a radical initiator, such as N-bromosuccinimide (NBS). The mechanism proceeds through a three-phase chain reaction: initiation, propagation, and termination.[4]

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for allylic and benzylic positions because it can provide a low, constant concentration of bromine radicals, which favors substitution over addition to any double bonds in the molecule.[4]

  • Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator is used to initiate the chain reaction by generating the first bromine radical from NBS.

  • Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used to prevent ionic side reactions.

Experimental Protocol: Free-Radical Bromination of 2-Methylbenzofuran

  • Reaction Setup: To a solution of 2-methylbenzofuran (1.0 equiv.) in dry carbon tetrachloride (0.2 M), add N-bromosuccinimide (1.1 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 equiv.).

  • Reaction Conditions: Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) with vigorous stirring. The reaction can be initiated by shining a UV lamp on the flask.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford 2-(bromomethyl)benzofuran.

Expected Outcome: This protocol typically yields the desired 2-(bromomethyl)benzofuran in good to excellent yields, depending on the specific substrate and reaction scale.

B. Ionic Halogenation

In contrast to free-radical halogenation, ionic halogenation of 2,3-dimethylbenzofuran has been shown to predominantly occur at the 3-methyl group.[5] This suggests that direct ionic halogenation of the 2-methyl group on a 2-methylbenzofuran scaffold may be less regioselective and could lead to a mixture of products, including ring halogenation.[6]

II. Oxidation of the 2-Methyl Group

Oxidation of the 2-methyl group provides access to valuable 2-benzofuranmethanol and 2-formylbenzofuran derivatives. These compounds are key building blocks for the synthesis of more complex molecules.

A. Synthesis of 2-Benzofuranmethanol

The conversion of the 2-methyl group to a primary alcohol can be achieved through a two-step process involving initial halogenation followed by nucleophilic substitution.

Experimental Protocol: Synthesis of 2-Benzofuranmethanol

  • Step 1: Bromination: Synthesize 2-(bromomethyl)benzofuran using the free-radical bromination protocol described in Section I.A.

  • Step 2: Hydrolysis: Dissolve the crude 2-(bromomethyl)benzofuran in a mixture of acetone and water (e.g., 3:1 v/v). Add a mild base such as sodium bicarbonate (NaHCO₃) (1.5 equiv.) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 2-benzofuranmethanol.

B. Synthesis of 2-Formylbenzofuran

The direct formylation of the benzofuran ring at the 2-position can be challenging. However, oxidation of the 2-methyl group provides a reliable route to 2-formylbenzofuran.

Experimental Protocol: Oxidation with Manganese Dioxide

  • Reaction Setup: To a solution of 2-benzofuranmethanol (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), add activated manganese dioxide (MnO₂) (5-10 equiv.).

  • Reaction Conditions: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with the reaction solvent.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure to obtain 2-formylbenzofuran, which can be further purified by column chromatography if necessary.

III. C-H Functionalization of the 2-Methyl Group

Direct C-H functionalization is a powerful and atom-economical strategy for the synthesis of complex molecules. Palladium-catalyzed reactions have emerged as a prominent method for the C-H activation of the 2-methyl group of benzofurans.[7][8][9]

A. Palladium-Catalyzed C-H Arylation

This method allows for the direct coupling of the 2-methylbenzofuran with aryl halides to form 2-benzylbenzofuran derivatives.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(II) salt, such as Pd(OAc)₂, is commonly used as the catalyst precursor.[9]

  • Ligand: The choice of ligand is crucial for the efficiency and selectivity of the reaction. Electron-rich phosphine ligands are often employed.

  • Base: A base is required to facilitate the C-H activation step and to neutralize the hydrogen halide formed during the reaction.

  • Oxidant: In some cases, an oxidant is needed to regenerate the active Pd(II) catalyst.

Experimental Protocol: Palladium-Catalyzed Arylation

  • Reaction Setup: In a sealed tube, combine 2-methylbenzofuran (1.0 equiv.), the aryl halide (1.2 equiv.), palladium acetate (Pd(OAc)₂) (0.05 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.1 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Solvent: Add a high-boiling point solvent such as toluene or dioxane.

  • Reaction Conditions: Degas the mixture and then heat it to a high temperature (e.g., 100-120 °C) with stirring for several hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Table 1: Representative Palladium-Catalyzed C-H Functionalization Reactions

EntrySubstrateCoupling PartnerCatalyst SystemProductYield (%)Reference
1Benzofuran-2-ylmethyl acetate1-EthylpiperazinePd₂(dba)₃/dppf2-((4-Ethylpiperazin-1-yl)methyl)benzofuran90[7]
2Benzofuran-2-ylmethyl acetateSodium p-toluenesulfinate[Pd(η³-C₃H₅)Cl]₂/XPhos2-((p-Tolylsulfonyl)methyl)benzofuran98[10]
B. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[11][12][13] While typically targeting the aromatic ring, under certain conditions, it can be used to functionalize active methyl groups.

Mechanism Overview: The Vilsmeier reagent, a chloroiminium salt, is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12] This electrophilic species can then react with the electron-rich benzofuran ring.

Experimental Protocol: Vilsmeier-Haack Reaction

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) (3.0 equiv.) dropwise to N,N-dimethylformamide (DMF) (10 equiv.) with stirring.

  • Reaction with Substrate: To the prepared Vilsmeier reagent, add 2-methylbenzofuran (1.0 equiv.) dropwise, maintaining the low temperature.

  • Reaction Conditions: After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

IV. Lithiation of the 2-Methyl Group

Deprotonation of the 2-methyl group using a strong base, such as an organolithium reagent, generates a nucleophilic species that can react with various electrophiles.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is required to deprotonate the weakly acidic methyl group.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the organolithium reagent.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.

Experimental Protocol: Lithiation and Subsequent Electrophilic Quench

  • Reaction Setup: Dissolve 2-methylbenzofuran (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Deprotonation: Cool the solution to -78 °C and add n-butyllithium (1.1 equiv.) dropwise. Stir the mixture at this temperature for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 equiv.) to the solution and continue stirring at -78 °C for another hour.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Visualizing the Workflows

Diagram 1: General Workflow for Functionalization of 2-Methylbenzofuran

G cluster_reactions Functionalization Pathways cluster_products Key Intermediates & Products start 2-Methylbenzofuran halogenation Halogenation (e.g., NBS, AIBN) start->halogenation ch_activation C-H Activation (e.g., Pd(OAc)2) start->ch_activation lithiation Lithiation (e.g., n-BuLi) start->lithiation halide 2-(Halomethyl)benzofuran halogenation->halide oxidation Oxidation (e.g., MnO2) ch_product 2-Substituted-methyl benzofuran ch_activation->ch_product lithiated 2-(Lithiomethyl)benzofuran lithiation->lithiated alcohol 2-Benzofuranmethanol halide->alcohol Hydrolysis aldehyde 2-Formylbenzofuran alcohol->aldehyde Oxidation lithiated->ch_product Electrophilic Quench

Caption: A schematic overview of the primary synthetic routes for functionalizing the 2-methyl group of benzofuran.

Diagram 2: Mechanism of Free-Radical Bromination

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br Br_rad 2 Br• Br2->Br_rad hv Benzofuran_Me Benzofuran-CH3 Benzofuran_rad Benzofuran-CH2• Benzofuran_Me->Benzofuran_rad + Br• HBr H-Br Benzofuran_Br Benzofuran-CH2Br Benzofuran_rad->Benzofuran_Br + Br2 Br2_prop Br-Br Br_rad_prop Br• Br_rad_term 2 Br• Br2_term Br-Br Br_rad_term->Br2_term

References

Application Note: A Researcher's Guide to Electrophilic Aromatic Substitution on the Benzofuran Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Benzofuran and its derivatives are foundational scaffolds in a multitude of natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The functionalization of the benzofuran core is therefore a critical endeavor in medicinal chemistry and drug development.[5] This guide provides an in-depth exploration of electrophilic aromatic substitution (EAS) on benzofuran, offering both mechanistic understanding and field-proven laboratory protocols. We will dissect the principles of reactivity and regioselectivity that govern these transformations and present detailed procedures for key reactions, including halogenation, nitration, Friedel-Crafts acylation, and Vilsmeier-Haack formylation.

Fundamental Principles of Benzofuran Reactivity

Electronic Structure and Aromaticity

Benzofuran is an aromatic heterocyclic compound consisting of a benzene ring fused to a furan ring. While the benzene ring imparts significant aromatic stability, the furan moiety introduces distinct reactivity patterns. The oxygen heteroatom participates in the π-electron system by donating a lone pair, which increases the electron density of the heterocyclic ring. However, compared to its nitrogenous analog, indole, the higher electronegativity of oxygen means it holds its lone pair more tightly. This results in benzofuran having a lower resonance energy and being more reactive than indole but less aromatic.[6][7] The order of reactivity in electrophilic substitution is generally considered Pyrrole > Furan > Thiophene > Benzene.[8]

Regioselectivity: The C2 vs. C3 Position

Electrophilic attack on the benzofuran core predominantly occurs on the furan ring rather than the benzene ring, which is deactivated by the electron-withdrawing effect of the fused heterocyclic system. The key question is the selectivity between the C2 and C3 positions.

  • Attack at C2: When an electrophile attacks the C2 position, the resulting positive charge in the sigma complex (Wheland intermediate) can be delocalized onto the benzene ring, creating a stable benzylic-type carbocation.[6][7]

  • Attack at C3: Attack at the C3 position generates a sigma complex where the positive charge can be stabilized by the adjacent oxygen atom's lone pair. However, this requires placing a positive charge on the highly electronegative oxygen atom, making this resonance contributor less significant than in the case of indole (where nitrogen is less electronegative).[6][7]

Consequently, for most electrophilic substitution reactions, attack at the C2 position is kinetically favored as it proceeds through a more stable cationic intermediate.

Caption: Regioselectivity of electrophilic attack on benzofuran.

Common Electrophilic Substitution Reactions & Protocols

This section details the experimental execution of the most synthetically useful EAS reactions on the benzofuran core.

Halogenation

Halogenation of benzofuran, particularly bromination, typically proceeds via an addition-elimination mechanism. An initial adduct is formed between the halogen and the furan ring's double bond, which then decomposes to yield the ring-halogenated product.[9]

G Start Benzofuran + Br2 Adduct 2,3-Dibromo-2,3-dihydro -benzofuran (Adduct) Start->Adduct Addition Product 2-Bromobenzofuran Adduct->Product Elimination Byproduct - HBr

Caption: Simplified workflow for the bromination of benzofuran.

Protocol 2.1.1: Synthesis of 2-Bromobenzofuran

This protocol describes a standard procedure for the selective monobromination of benzofuran at the C2 position.

Materials:

  • Benzofuran

  • Bromine (Br₂)

  • Carbon Disulfide (CS₂) or Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, dropping funnel, magnetic stirrer, low-temperature thermometer, ice-salt bath.

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere (N₂ or Ar), dissolve benzofuran (1.0 eq.) in anhydrous CS₂ or DCM.

  • Cooling: Cool the solution to -50 °C to -40 °C using an appropriate cooling bath (e.g., dry ice/acetone).[9]

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.0 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred benzofuran solution, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench by pouring it into a stirred mixture of crushed ice and saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation to yield 2-bromobenzofuran.

Nitration

The furan ring is highly sensitive to the strongly acidic and oxidative conditions of typical nitrating mixtures (HNO₃/H₂SO₄), which can lead to polymerization or ring-opening.[10] Therefore, milder nitrating agents are required. The most common method involves the in situ generation of acetyl nitrate.

Protocol 2.2.1: Synthesis of 2-Nitrobenzofuran

This protocol utilizes acetyl nitrate, a less aggressive electrophile, for a controlled nitration.[11]

Materials:

  • Benzofuran

  • Fuming Nitric Acid (>90%)

  • Acetic Anhydride

  • Pyridine (optional, as a scavenger)

  • Ethyl Acetate

  • Ice, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄

Procedure:

  • Preparation of Acetyl Nitrate: In a three-necked flask equipped with a stirrer and low-temperature thermometer, place acetic anhydride (5-7 eq.). Cool the flask to -10 °C in an ice-salt bath.

  • Slowly add fuming nitric acid (1.0 eq.) dropwise to the cold, stirred acetic anhydride. Maintain the temperature below 0 °C. Stir for an additional 15 minutes to ensure complete formation of acetyl nitrate.

  • Nitration Reaction: In a separate flask, dissolve benzofuran (1.0 eq.) in a portion of cold acetic anhydride.

  • Add the benzofuran solution dropwise to the freshly prepared acetyl nitrate solution, keeping the reaction temperature at or below -10 °C.

  • Reaction Monitoring & Workup: Stir for 1-3 hours at low temperature, monitoring by TLC. Once complete, pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.

  • Isolation & Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with cold water, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by column chromatography to obtain 2-nitrobenzofuran.[11]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for installing a ketone functionality, a versatile handle for further synthetic transformations. While the reaction is effective, achieving high regioselectivity can be challenging, with some conditions leading to mixtures of C2 and C3 isomers.[12][13] The use of a suitable Lewis acid is critical.[14][15]

G cluster_reagents Reagent Activation cluster_reaction Electrophilic Attack Acyl Acetyl Chloride (RCOCl) Acylium Acylium Ion [R-C≡O]+ Acyl->Acylium Lewis Lewis Acid (e.g., AlCl3) Lewis->Acylium Benzofuran Benzofuran Acylium->Benzofuran Intermediate Sigma Complex Benzofuran->Intermediate Attack by Acylium Ion Product 2-Acetylbenzofuran Intermediate->Product Rearomatization (-H+)

Caption: Mechanism of Friedel-Crafts acylation on benzofuran.

Protocol 2.3.1: Synthesis of 2-Acetylbenzofuran

This protocol outlines a general procedure for the C2-acylation of benzofuran.[14]

Materials:

  • Benzofuran

  • Acetyl Chloride or Acetic Anhydride

  • Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄), anhydrous

  • Dichloromethane (DCM) or Carbon Disulfide (CS₂), anhydrous

  • 1 M Hydrochloric Acid (HCl), Ice, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a dry, three-necked flask under an inert atmosphere, add anhydrous AlCl₃ (1.2-1.5 eq.) and suspend it in anhydrous DCM.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (1.0-1.1 eq.) dropwise to the stirred suspension. Stir for 15-30 minutes at 0 °C.

  • Substrate Addition: Dissolve benzofuran (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Quenching: Cool the mixture back to 0 °C and quench the reaction by the slow, careful addition of crushed ice, followed by 1 M HCl.

  • Workup & Purification: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous phase with DCM. Combine the organic layers, wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization.

Expert Insight: Direct Friedel-Crafts acylation often yields the C2 product. Selective synthesis of 3-acylbenzofurans typically requires alternative, multi-step strategies, such as the rearrangement of 2-hydroxychalcones or other cyclization methods, as direct C3 attack is electronically disfavored.[12][13][16]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. It uses a Vilsmeier reagent, a mild electrophile generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[17][18]

Protocol 2.4.1: Synthesis of Benzofuran-2-carbaldehyde

This protocol provides a reliable method for the C2-formylation of benzofuran.[19]

Materials:

  • Benzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus Oxychloride (POCl₃)

  • Sodium Acetate (NaOAc)

  • Diethyl Ether (Et₂O) or Ethyl Acetate

  • Ice, Water, Brine, Anhydrous Na₂SO₄

Procedure:

  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere, place anhydrous DMF and cool to 0 °C. Add POCl₃ (1.2-1.5 eq.) dropwise with stirring. A solid may form. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve benzofuran (1.0 eq.) in a minimal amount of DMF and add it to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 40-60 °C for several hours until TLC indicates completion.

  • Hydrolysis: Cool the reaction mixture to 0 °C and pour it onto crushed ice. Add a pre-prepared aqueous solution of sodium acetate to neutralize the mixture and facilitate hydrolysis of the iminium intermediate.

  • Workup & Purification: Stir for 30 minutes, then extract the product with Et₂O or ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄. Filter, concentrate, and purify the crude aldehyde by column chromatography.

Summary of Reactions and Regioselectivity

The functionalization of benzofuran via electrophilic aromatic substitution is a cornerstone of heterocyclic synthesis. The protocols provided herein offer robust starting points for accessing key intermediates for drug discovery and materials science.

ReactionReagentsTypical ConditionsMajor ProductApprox. YieldKey Insight
Bromination Br₂ in CS₂ or DCM-50 to -40 °C2-Bromobenzofuran70-85%Proceeds via an addition-elimination mechanism.[9]
Nitration HNO₃, Acetic Anhydride-10 to 0 °C2-Nitrobenzofuran60-75%Requires mild conditions to prevent ring degradation.[10]
Acylation RCOCl, AlCl₃ in DCM0 °C to RT2-Acylbenzofuran65-80%C2-selective; C3-acylation requires alternative strategies.[12][14]
Formylation POCl₃, DMF0 °C to 60 °CBenzofuran-2-carbaldehyde75-90%A mild and highly efficient formylation method.[19]

References

Preparation of 3-(Bromomethyl)benzofuran Intermediates for S₂ Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of 3-(Bromomethyl)benzofuran

Benzofuran scaffolds are integral to a vast array of natural products and pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this important class of heterocycles, 3-(bromomethyl)benzofuran emerges as a highly versatile synthetic intermediate. Its strategic importance lies in the reactive bromomethyl group at the 3-position, which serves as a potent electrophilic site for nucleophilic substitution (SN2) reactions. This reactivity allows for the facile introduction of a wide variety of functional groups, making it a key building block in the synthesis of more complex benzofuran derivatives for drug discovery and materials science. This guide provides a comprehensive overview of the preparation of 3-(bromomethyl)benzofuran and detailed protocols for its subsequent use in SN2 reactions, grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy: Accessing the 3-(Bromomethyl)benzofuran Core

The most direct and widely employed method for the synthesis of 3-(bromomethyl)benzofuran is the free-radical bromination of 3-methylbenzofuran. This reaction selectively targets the benzylic protons of the methyl group, a position activated for radical abstraction due to the resonance stabilization of the resulting benzylic radical by the adjacent benzofuran ring system.

Mechanism of Free-Radical Bromination

The key reagent for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals under controlled conditions. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photochemical irradiation. The accepted mechanism proceeds through a three-step radical chain reaction:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate two radicals, which then abstract a bromine atom from NBS to produce a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the methyl group of 3-methylbenzofuran to form a resonance-stabilized 3-(methylradical)benzofuran and hydrogen bromide (HBr).

    • The newly formed benzylic radical then reacts with a molecule of NBS to yield the desired 3-(bromomethyl)benzofuran and a succinimidyl radical. The succinimidyl radical can then propagate the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is crucial as it maintains a low, steady concentration of bromine radicals, which favors the desired benzylic substitution over electrophilic addition to the furan double bond.

Experimental Protocols: Synthesis of 3-(Bromomethyl)benzofuran

This section provides a detailed, step-by-step protocol for the synthesis of 3-(bromomethyl)benzofuran from 3-methylbenzofuran.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-MethylbenzofuranReagentCommercially Available
N-Bromosuccinimide (NBS)ReagentCommercially Available
Azobisisobutyronitrile (AIBN)ReagentCommercially Available
Carbon Tetrachloride (CCl₄)AnhydrousCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
HexaneACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercially Available

Safety Precautions:

  • Carbon tetrachloride is a hazardous and environmentally damaging solvent. All manipulations should be performed in a well-ventilated fume hood. Consider substituting with a less toxic solvent like acetonitrile if compatible with the reaction.

  • NBS is a lachrymator and should be handled with care.

  • AIBN is a flammable solid and can decompose violently upon heating.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Free-Radical Bromination of 3-Methylbenzofuran
  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzofuran (1.0 eq).

    • Dissolve the starting material in anhydrous carbon tetrachloride (approximately 10-15 mL per gram of 3-methylbenzofuran).

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05-0.1 eq) to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation. The reaction time can vary, but it is often in the range of 3-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the succinimide byproduct. Wash the filter cake with a small amount of cold carbon tetrachloride.

    • Combine the filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL) in a separatory funnel.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a yellow to brown oil or solid. Purify the crude material by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-(bromomethyl)benzofuran as a solid or oil.

Characterization of 3-(Bromomethyl)benzofuran
  • ¹H NMR (CDCl₃): Expect a singlet for the bromomethyl protons (-CH₂Br) typically in the range of δ 4.5-4.8 ppm. The aromatic protons of the benzofuran ring will appear in the region of δ 7.2-7.8 ppm.

  • ¹³C NMR (CDCl₃): The carbon of the bromomethyl group will appear as a distinct signal in the aliphatic region.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

Application in SN2 Reactions: Expanding Molecular Diversity

The synthetic utility of 3-(bromomethyl)benzofuran lies in its susceptibility to nucleophilic attack at the methylene carbon, proceeding via a classic SN2 mechanism.[2] This reaction is characterized by a backside attack of the nucleophile, leading to inversion of configuration if the carbon were chiral, and a bimolecular rate-determining step. The benzylic nature of the C-Br bond enhances its reactivity towards SN2 displacement.

General Considerations for SN2 Reactions
  • Nucleophile: A wide range of nucleophiles can be employed, including amines, alcohols (as alkoxides), phenols (as phenoxides), thiols (as thiolates), azide, and cyanide. The strength of the nucleophile will influence the reaction rate.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity.

  • Temperature: Reactions are often conducted at room temperature or with gentle heating to increase the reaction rate.

  • Base: For nucleophiles that are weak acids (e.g., phenols, thiols), a base (e.g., potassium carbonate, sodium hydride) is required to generate the more nucleophilic conjugate base.

Experimental Protocols: SN2 Reactions of 3-(Bromomethyl)benzofuran

The following protocols illustrate the versatility of 3-(bromomethyl)benzofuran in SN2 reactions with different classes of nucleophiles.

Protocol 2: Synthesis of 3-(Azidomethyl)benzofuran

This protocol describes the introduction of an azide functional group, which is a valuable precursor for the synthesis of amines via reduction or for the construction of triazoles via "click" chemistry.

  • Reaction Setup:

    • Dissolve 3-(bromomethyl)benzofuran (1.0 eq) in anhydrous DMF in a round-bottom flask.

    • Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-(azidomethyl)benzofuran.

Protocol 3: Synthesis of 3-(Phenoxymethyl)benzofuran

This protocol demonstrates the formation of an ether linkage through the reaction with a phenoxide nucleophile.

  • Reaction Setup:

    • In a dry round-bottom flask, dissolve phenol (1.1 eq) in anhydrous DMF.

    • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 15-30 minutes at room temperature to form the sodium phenoxide in situ.

    • To this mixture, add a solution of 3-(bromomethyl)benzofuran (1.0 eq) in a small amount of DMF.

  • Reaction Execution:

    • Heat the reaction mixture to 60-80°C.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain 3-(phenoxymethyl)benzofuran.

Data Summary

EntryReactionStarting MaterialReagents and ConditionsProductYield (%)
1Bromination3-MethylbenzofuranNBS (1.1 eq), AIBN (cat.), CCl₄, reflux3-(Bromomethyl)benzofuranTypically 60-80%
2Azide Substitution3-(Bromomethyl)benzofuranNaN₃ (1.5 eq), DMF, rt3-(Azidomethyl)benzofuranGood to excellent
3Phenoxide Substitution3-(Bromomethyl)benzofuranPhenol (1.1 eq), K₂CO₃ (1.5 eq), DMF, 60-80°C3-(Phenoxymethyl)benzofuranGood
4Amine SubstitutionEthyl 3-(bromomethyl)benzofuran-2-carboxylateMorpholine, K₂CO₃, MeCN, refluxEthyl 3-(morpholinomethyl)benzofuran-2-carboxylate77%[3]

Visualizing the Workflow

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_Workflow Start 3-Methylbenzofuran Intermediate 3-(Bromomethyl)benzofuran Start->Intermediate NBS, AIBN, CCl₄, Reflux Product1 3-(Azidomethyl)benzofuran Intermediate->Product1 NaN₃, DMF, rt Product2 3-(Phenoxymethyl)benzofuran Intermediate->Product2 Phenol, K₂CO₃, DMF, 60-80°C Product3 3-(Aminomethyl)benzofuran Derivative Intermediate->Product3 Amine, Base, Solvent

Caption: Synthetic route to 3-(bromomethyl)benzofuran and its subsequent SN2 reactions.

Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator AIBN (Initiator) 2 R• 2 R• Initiator->2 R• 2 R-Br + 2 •N(CO)₂CH₂ 2 R-Br + 2 •N(CO)₂CH₂ 2 R•->2 R-Br + 2 •N(CO)₂CH₂ NBS NBS 3-Methylbenzofuran 3-Methylbenzofuran Benzofuran-3-ylmethyl Radical Benzofuran-3-ylmethyl Radical 3-Methylbenzofuran->Benzofuran-3-ylmethyl Radical + Br• 3-(Bromomethyl)benzofuran 3-(Bromomethyl)benzofuran Benzofuran-3-ylmethyl Radical->3-(Bromomethyl)benzofuran + NBS Initiation Initiation Propagation Propagation

Caption: Simplified free-radical bromination mechanism.

Conclusion and Future Outlook

3-(Bromomethyl)benzofuran is a readily accessible and highly valuable intermediate for the synthesis of a diverse range of functionalized benzofuran derivatives. The free-radical bromination of 3-methylbenzofuran provides an efficient entry point to this key building block. The subsequent SN2 reactions with a variety of nucleophiles offer a powerful strategy for elaborating the benzofuran core, enabling the exploration of new chemical space for applications in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently prepare and utilize this important synthetic intermediate in their research endeavors. Further exploration of less hazardous solvents for the bromination step and the development of catalytic, asymmetric SN2 reactions are promising avenues for future research in this area.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for the Synthesis of 3-Bromo-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Bromo-2-methylbenzofuran. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we move beyond simple protocols to address the common challenges and nuances of this synthesis, providing evidence-based solutions and explaining the chemical principles behind them.

Our approach is built on a standard, yet highly optimizable, two-step synthetic pathway: the initial formation of the 2-methylbenzofuran core, followed by a regioselective electrophilic bromination. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter in the lab.

Overview of the Synthetic Strategy

The most common and reliable route to this compound involves two key transformations. Understanding this workflow is the first step in effective troubleshooting.

G cluster_0 Step 1: Benzofuran Core Synthesis cluster_1 Step 2: Regioselective Bromination A o-Hydroxyacetophenone + Chloroacetone B Base-mediated Cyclization (e.g., K₂CO₃ in Acetonitrile) A->B Reactants C 2-Methylbenzofuran B->C Product D 2-Methylbenzofuran C->D Intermediate for Step 2 E Electrophilic Bromination (e.g., NBS in CH₂Cl₂) D->E Substrate F This compound E->F Final Product

Caption: General two-step workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide
Q1: My yield for the initial 2-methylbenzofuran synthesis (Step 1) is very low. What are the common causes?

This is a frequent issue, often stemming from reaction conditions or starting material quality. The reaction of an o-hydroxyacetophenone with chloroacetone is a robust method, but requires careful control.[1]

Potential Cause 1: Ineffective Base or Solvent System. The base is critical for deprotonating the phenolic hydroxyl group, initiating the nucleophilic attack on chloroacetone. An inappropriate base or solvent can hinder this process.

  • Expert Insight: Potassium carbonate (K₂CO₃) is a cost-effective and efficient base for this reaction. It is sufficiently strong to deprotonate the phenol without causing significant side reactions. Acetonitrile is an excellent solvent as it is polar aprotic and allows for heating to a sufficient temperature (reflux at ~82°C) to drive the reaction to completion.[1] Using a weaker base or a protic solvent like ethanol can slow the reaction or lead to undesired byproducts.

Potential Cause 2: Reaction Temperature and Time. This condensation-cyclization is not instantaneous. Insufficient heating or premature termination of the reaction will result in a low conversion rate.

  • Solution: Ensure the reaction mixture is heated to reflux and monitored closely by Thin Layer Chromatography (TLC). The reaction can often take 48 to 96 hours to reach completion.[1] Compare the TLC of your reaction mixture against the starting o-hydroxyacetophenone to confirm consumption of the starting material.

Potential Cause 3: Water in the Reaction. While not always catastrophic, excess water can reduce the efficacy of the base and affect solvent properties.

  • Solution: Use anhydrous potassium carbonate and a high-grade, dry solvent. While not strictly necessary to run under an inert atmosphere, minimizing atmospheric moisture exposure is good practice.

Q2: During the bromination (Step 2), I'm getting a mixture of products, including some with the bromine on the benzene ring or the methyl group. How can I improve selectivity for the C3 position?

Achieving high regioselectivity is the central challenge of this synthesis. The electronic nature of the 2-methylbenzofuran ring dictates that the C3 position is the most electron-rich and thus most susceptible to electrophilic attack. However, reaction conditions can override this inherent selectivity.[2]

Mechanism of C3 Bromination The desired reaction is an electrophilic aromatic substitution. The π-system of the furan ring attacks the electrophilic bromine source, forming a stabilized cationic intermediate (sigma complex), which then loses a proton to restore aromaticity.

G cluster_0 Mechanism: Electrophilic Substitution A 2-Methylbenzofuran (π-rich furan ring) C Cationic Intermediate (Sigma Complex) A->C Nucleophilic Attack B Electrophilic Bromine (Br⁺ source, e.g., from NBS) D Deprotonation C->D Resonance Stabilized E This compound D->E Aromaticity Restored

Caption: Simplified mechanism for electrophilic bromination at the C3 position.

Potential Cause 1: Using the Wrong Brominating Agent. Molecular bromine (Br₂) is a very powerful brominating agent and can be difficult to control, often leading to over-bromination or reaction at less-activated sites.[3]

  • Solution: Use N-Bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine and is highly recommended for electron-rich heterocycles.[3][4] It provides a low, steady concentration of bromine in the reaction, which greatly enhances selectivity.

Potential Cause 2: Radical Reaction Conditions. If you observe bromination of the 2-methyl group (forming 2-(bromomethyl)benzofuran), you have inadvertently initiated a free-radical pathway. This is a classic side reaction known as Wohl-Ziegler bromination.[2][5]

  • Expert Insight: Radical reactions are typically initiated by light (UV) or radical initiators like AIBN or benzoyl peroxide, often in non-polar solvents like carbon tetrachloride (CCl₄).[6] To favor the desired electrophilic pathway, conduct the reaction in the dark (e.g., wrap the flask in foil) and avoid radical initiators. Use a polar aprotic solvent like dichloromethane (CH₂Cl₂) or acetonitrile.

Table 1: Comparison of Common Brominating Agents

ReagentFormulaTypical ConditionsProsCons
N-Bromosuccinimide (NBS) C₄H₄BrNO₂CH₂Cl₂ or MeCN, 0°C to RT, darkHigh selectivity for C3; solid, easy to handle; milder.[4][7]Byproduct (succinimide) must be removed.
Molecular Bromine Br₂CH₂Cl₂ or AcOH, low tempInexpensive; powerful.Highly corrosive and toxic; low selectivity, risk of polybromination.[3]
Phenyltrimethylammonium Tribromide (PTT) C₉H₁₆Br₃NAcetic AcidSolid, stable, and easy to handle; offers good selectivity.[8]Less common; reaction kinetics can be complex.[8][9]
Q3: My reaction is clean, but the yield of this compound is still low. The reaction seems to stall. What should I check?

A stalled reaction, even with high selectivity, points to issues with reaction kinetics or stoichiometry.

Potential Cause 1: Insufficient Stoichiometry of Brominating Agent. While it's wise to avoid a large excess of the brominating agent to prevent over-bromination, using too little will naturally result in incomplete conversion.

  • Solution: Start with 1.05 to 1.1 equivalents of NBS. This slight excess helps drive the reaction to completion without significantly increasing the risk of forming dibrominated products. Monitor the reaction by TLC to track the consumption of the 2-methylbenzofuran starting material.

Potential Cause 2: Temperature is Too Low. While low temperatures can improve selectivity, they also slow down the reaction rate. An overly cautious approach can lead to a stalled reaction.

  • Solution: For the bromination with NBS in CH₂Cl₂, it is common to start the reaction at 0°C (ice bath) and then allow it to slowly warm to room temperature. If the reaction stalls, gentle heating (up to 40°C) can be applied, but this should be done with careful TLC monitoring to ensure side products do not begin to form.

Troubleshooting Decision Tree

G A Low Yield of This compound B Check TLC: Multiple Spots or Just Starting Material? A->B C Multiple Spots: Poor Selectivity B->C Multiple Spots D Mainly Starting Material: Stalled Reaction B->D Mainly SM E Side-chain bromination observed? C->E J Check NBS stoichiometry (use 1.05-1.1 eq). D->J K Allow reaction to warm to RT. Consider gentle heating (to 40°C). Ensure sufficient reaction time. D->K F YES: Radical Pathway Issue E->F Yes G NO: Over-bromination or Benzene Ring Bromination E->G No H Switch to NBS. Exclude light/initiators. Use polar aprotic solvent. F->H I Use milder agent (NBS). Use ~1.05 eq. NBS. Run at lower temp (0 °C). G->I

References

Purification techniques for crude 3-Bromo-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Crude 3-Bromo-2-methylbenzofuran

This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven methods for its purification. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively. Our protocols are designed to be self-validating systems, providing you with the confidence to achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound.

Issue 1: My Column Chromatography Yields Poor Separation of the Target Compound from an Impurity.

  • Question: I'm running a silica gel column with a hexane/ethyl acetate gradient, but I'm seeing co-elution of my product with a persistent impurity. How can I improve the resolution?

  • Analysis and Solution: Poor resolution in column chromatography is a frequent challenge, often stemming from an improperly optimized mobile phase or incorrect column parameters.[1] The key is to maximize the differential partitioning of your target compound and the impurities between the stationary phase (silica gel) and the mobile phase.

    Potential Causes & Recommended Actions:

    • Inappropriate Solvent System Polarity: The polarity of your eluent may be too high, causing all compounds to travel quickly with the solvent front, or too low, leading to long retention times and band broadening.

      • Action: Systematically screen different solvent systems. Start with a very low polarity mobile phase (e.g., 99:1 Hexane:Ethyl Acetate or Hexane:Dichloromethane) and gradually increase the polarity. Thin Layer Chromatography (TLC) is an indispensable tool for this optimization. Test various solvent mixtures to find one that gives a clear separation (ΔRf > 0.2) between your product and the impurity.

    • Incorrect Column Dimensions: A short, wide column provides less resolving power than a long, narrow one.[1]

      • Action: For difficult separations, increase the length-to-diameter ratio of your column. A ratio of at least 20:1 is a good starting point.

    • Improper Sample Loading: Loading the sample in a large volume of strong solvent will cause significant band broadening and negate any potential for good separation.

      • Action: Use the "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[1]

    • Flow Rate is Too High: A fast flow rate reduces the number of equilibration events between the mobile and stationary phases, leading to poorer separation.

      • Action: Reduce the flow rate. For gravity chromatography, this can be achieved by using a stopcock. For flash chromatography, reduce the pressure. A slower run will almost always improve resolution.

Issue 2: The Purified Product Shows Residual Starting Material (2-Methylbenzofuran).

  • Question: My final NMR spectrum indicates the presence of 2-methylbenzofuran. How can I remove this?

  • Analysis and Solution: This is a common issue when the bromination reaction has not gone to completion. Since 2-methylbenzofuran is significantly less polar than the brominated product, it should be separable by chromatography.

    Potential Causes & Recommended Actions:

    • Incomplete Reaction: The bromination reaction may not have reached 100% conversion.

    • Insufficient Chromatographic Separation: The chosen chromatography conditions may not have been adequate to fully separate the product from the less polar starting material.

      • Action 1 (Chromatography): Re-purify the material using column chromatography with a lower polarity solvent system. Since 2-methylbenzofuran is non-polar, it will elute much earlier than this compound. Use a very non-polar eluent like pure hexane or a hexane/toluene mixture initially to wash off all the 2-methylbenzofuran before increasing the polarity to elute your desired product. Monitor the fractions carefully by TLC.

      • Action 2 (Recrystallization): If the starting material is present in a small amount, recrystallization can be effective. A solvent system in which 2-methylbenzofuran is highly soluble and the product is sparingly soluble at low temperatures would be ideal. Consider a mixed solvent system like ethanol/water or hexane/ethyl acetate.

Issue 3: My Compound Decomposes or Appears Unstable During Purification.

  • Question: I'm noticing coloration or new spots on my TLC plate after leaving the compound on the silica gel column overnight. Is this compound unstable?

  • Analysis and Solution: While this compound is generally stable, prolonged exposure to acidic silica gel or high temperatures can potentially cause degradation, especially for related, more complex benzofuran structures.[2] Some brominated compounds can also be light-sensitive.

    Potential Causes & Recommended Actions:

    • Acid-Catalyzed Decomposition: Standard silica gel is slightly acidic and can catalyze decomposition of sensitive compounds over long periods.

      • Action: Do not let the compound sit on the column for extended periods. If the separation is long, consider neutralizing the silica gel by washing it with a dilute triethylamine/hexane solution before packing, or use pre-treated neutral silica gel.

    • Thermal Decomposition: If using distillation, the required temperature might be causing the compound to break down.

      • Action: Use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.

    • Photo-decomposition: Some aromatic bromides can be sensitive to UV light.

      • Action: Protect your sample from direct light by covering flasks and columns with aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities are almost always related to the synthetic route used. Common synthesis involves the bromination of 2-methylbenzofuran or a cyclization reaction.[3][4]

Potential Impurity Source Relative Polarity
2-MethylbenzofuranUnreacted starting materialLess Polar
Dibrominated products (e.g., 3,5-dibromo)Over-bromination during synthesis[3]More Polar
Regioisomers (e.g., 5-bromo, 7-bromo)Side reactions during synthesisSimilar Polarity
Starting materials from cyclization routesIncomplete cyclization reactionVaries
N-Bromosuccinimide (NBS) / SuccinimideReagent from bromination reaction[4][5]Very Polar

Q2: Which purification technique is best for this compound on a laboratory scale?

A2: For laboratory-scale purification (milligrams to several grams), silica gel column chromatography is the most versatile and effective method.[1][3] It allows for the separation of compounds with different polarities, effectively removing starting materials, over-brominated side products, and polar residues like succinimide. For material that is already of moderate to high purity (>90%), recrystallization can be an excellent final step to obtain highly pure crystalline material.

Q3: How do I perform column chromatography for this compound?

A3: Below is a standard, robust protocol for the purification of this compound using silica gel chromatography.

Protocol: Silica Gel Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of your crude material in dichloromethane.

    • Spot it on a silica gel TLC plate.

    • Develop the plate in a solvent system of 95:5 Hexane:Ethyl Acetate.

    • Visualize under UV light (254 nm). Your product should have an Rf value of approximately 0.3-0.4. Adjust the solvent ratio if necessary to achieve this.

  • Column Preparation:

    • Select a glass column with an appropriate diameter for your sample size (a good rule of thumb is a 20:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal volume of dichloromethane.

    • Add silica gel (approx. 1-2 times the weight of your crude material) to the solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin elution with the low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). This will elute non-polar impurities like any unreacted 2-methylbenzofuran.

    • Collect fractions and monitor them by TLC.

    • Once the non-polar impurities have been eluted, gradually increase the solvent polarity (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute your target compound, this compound.

    • Combine the pure fractions, and remove the solvent under reduced pressure.

Q4: Can I use recrystallization? What solvents should I try?

A4: Yes, recrystallization is an excellent method for final purification if the crude material is relatively clean. The key is to find a solvent (or solvent pair) in which the compound has high solubility at high temperatures and low solubility at low temperatures.

Recommended Solvents for Screening:

  • Single Solvents: Ethanol, Methanol, Isopropanol.

  • Solvent Pairs: Hexane/Ethyl Acetate, Toluene/Hexane, Dioxane/Toluene.[5]

Start by dissolving a small amount of your compound in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath. If crystals form, you have found a suitable system.

Workflow & Troubleshooting Diagrams

General Purification Strategy

crude Crude this compound tlc TLC Analysis (Hexane/EtOAc) crude->tlc column Silica Gel Column Chromatography tlc->column Optimize Solvents fractions Collect & Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions & Evaporate fractions->combine recrystal Optional: Recrystallization (e.g., Ethanol) combine->recrystal For highest purity final Pure Product (>98%) combine->final recrystal->final char Characterization (NMR, MS) final->char

Caption: Workflow for the purification of this compound.

Troubleshooting Column Chromatography Resolution

start Poor Separation (Co-elution) check_rf Is Rf > 0.5 for product? start->check_rf decrease_polarity Action: Decrease Solvent Polarity check_rf->decrease_polarity Yes check_loading Was sample dry-loaded? check_rf->check_loading No good_sep Improved Separation decrease_polarity->good_sep dry_load Action: Use Dry Loading Technique check_loading->dry_load No check_flow Is flow rate high? check_loading->check_flow Yes dry_load->good_sep slow_flow Action: Reduce Flow Rate check_flow->slow_flow Yes check_flow->good_sep No, problem solved slow_flow->good_sep

Caption: Decision tree for troubleshooting poor column chromatography separation.

References

Side product formation during the bromination of 2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the bromination of 2-methylbenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your experiments. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of 2-methylbenzofuran, offering probable causes and actionable solutions.

Issue 1: Low Yield of the Desired 3-Bromo-2-methylbenzofuran

Question: I am attempting to synthesize this compound, but my reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the bromination of 2-methylbenzofuran to obtain the 3-bromo product are a common challenge. The likely culprits often involve suboptimal reaction conditions, reagent quality, or work-up procedures.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can promote side product formation.

  • Reagent Decomposition: The brominating agent, especially N-Bromosuccinimide (NBS), can decompose if it is old or has been improperly stored.

    • Solution: Use freshly recrystallized NBS for best results. Store NBS in a cool, dark, and dry place.

  • Inappropriate Solvent: The choice of solvent is critical for selectivity and reaction rate.

    • Solution: For electrophilic aromatic substitution on the benzofuran ring, polar aprotic solvents like acetonitrile or dichloromethane are often suitable. For radical bromination of the methyl group, non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used, though safer alternatives are now preferred.[1][2]

  • Suboptimal Temperature: The reaction temperature influences the rate and selectivity.

    • Solution: Electrophilic bromination is often carried out at room temperature or slightly below to control selectivity. If the reaction is sluggish, gentle heating (40-50 °C) might be necessary, but this should be optimized.

  • Product Loss During Work-up: The desired product might be lost during the aqueous work-up or purification steps.

    • Solution: Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to prevent any acid-catalyzed decomposition. Use a suitable extraction solvent and perform multiple extractions to ensure complete recovery. During purification by column chromatography, select a solvent system that provides good separation from byproducts and the starting material.

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired brominated product. What are these side products and how can I minimize their formation?

Answer:

The formation of multiple products is a frequent issue, leading to challenging purification. These side products typically arise from over-bromination or lack of regioselectivity.

Probable Side Products:

  • Di-brominated Products: Bromination can occur at more than one position on the benzofuran scaffold. For instance, you might see the formation of 3,5-dibromo-2-methylbenzofuran or a product with bromine on both the ring and the methyl group.[2]

  • Positional Isomers: Depending on the reaction conditions, you might get a mixture of isomers, such as 5-bromo-2-methylbenzofuran in addition to the desired 3-bromo isomer.

  • Side-chain Bromination: If radical conditions are inadvertently introduced (e.g., by light or radical initiators), you may observe bromination of the 2-methyl group to form 2-(bromomethyl)benzofuran.[1][3]

Troubleshooting Strategy for Side Product Formation:

Below is a workflow to diagnose and mitigate side product formation.

G start Multiple Products Observed check_reagents Verify Reagent Purity (e.g., recrystallize NBS) start->check_reagents control_stoichiometry Control Brominating Agent Stoichiometry (Use 1.0-1.1 equivalents) start->control_stoichiometry optimize_temp Optimize Reaction Temperature (Start at lower temperatures, e.g., 0 °C) start->optimize_temp solvent_choice Evaluate Solvent Choice (e.g., Acetonitrile for polar, CCl4 for non-polar) start->solvent_choice light_exclusion Exclude Light (Wrap flask in foil to prevent radical reactions) start->light_exclusion purification Refine Purification Strategy (Optimize column chromatography gradient) check_reagents->purification control_stoichiometry->purification optimize_temp->purification solvent_choice->purification light_exclusion->purification

Caption: Troubleshooting workflow for side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 2-methylbenzofuran?

A1: The electrophilic bromination of 2-methylbenzofuran is generally expected to occur at the C3 position. This is because the oxygen atom of the furan ring is an activating group that directs electrophilic substitution to the C2 and C3 positions. With the C2 position already substituted with a methyl group, the C3 position becomes the most electron-rich and sterically accessible site for the incoming electrophile. However, reaction conditions can influence this selectivity.

Q2: Can I use liquid bromine (Br₂) instead of NBS?

A2: Yes, liquid bromine can be used, often in a solvent like acetic acid or chloroform.[4] However, Br₂ is highly corrosive, volatile, and can be less selective than NBS, potentially leading to more side products. NBS is a crystalline solid that is easier to handle and often provides better control over the reaction.[1][2] Phenyltrimethylammonium tribromide (PTT) is another solid, stable, and easy-to-handle brominating agent that can be a "greener" alternative to liquid bromine.[5]

Q3: What is the mechanism of bromination with NBS?

A3: The mechanism depends on the reaction conditions. For electrophilic aromatic substitution, a source of Br⁺ is required. In the presence of an acid catalyst or a polar solvent, NBS can generate the electrophilic bromine species. The reaction then proceeds via a typical electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity.[6] For side-chain bromination, the reaction is typically initiated by a radical initiator (like AIBN or benzoyl peroxide) or UV light, proceeding through a free-radical mechanism.[1]

G cluster_step1 Step 1: Formation of σ-complex cluster_step2 Step 2: Deprotonation A 2-Methylbenzofuran + Br+ B Arenium Ion Intermediate (Resonance Stabilized) A->B Electrophilic Attack C Arenium Ion Intermediate D This compound + H+ C->D Loss of Proton

Caption: Mechanism of electrophilic bromination.

Q4: How do substituents on the benzene ring of 2-methylbenzofuran affect the bromination reaction?

A4: Substituents on the benzene portion of the molecule will influence the reactivity and regioselectivity of further bromination on that ring. Electron-donating groups (e.g., methoxy, alkyl) will activate the benzene ring towards further electrophilic substitution, while electron-withdrawing groups (e.g., nitro, acetyl) will deactivate it.[5] For instance, in a dimethoxy-substituted 2-methylbenzofuran, an additional bromination on the benzene ring was observed.[2]

Experimental Protocol: Selective Bromination of 2-Methylbenzofuran to this compound

This protocol provides a general procedure for the selective bromination at the C3 position.

Materials:

  • 2-Methylbenzofuran

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbenzofuran (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Data Summary Table:

EntryBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1NBSCCl₄Reflux5-[1]
2PTTAcetic AcidAmbient--[5]
3Br₂CHCl₃Ambient24-[4]
4NBSCCl₄---[2]

Note: Yields are highly dependent on the specific substrate and reaction scale.

References

Technical Support Center: Navigating the Challenges of Palladium-Catalyzed Reactions with Bromo-benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for chemists and researchers engaged in the palladium-catalyzed functionalization of bromo-benzofurans. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established mechanistic principles and field-proven strategies. Our goal is to empower you to overcome common hurdles and achieve success in your synthetic endeavors.

Introduction: The Unique Challenges of Bromo-benzofurans in Cross-Coupling

Bromo-benzofurans are valuable building blocks in medicinal chemistry and materials science. However, their successful implementation in palladium-catalyzed cross-coupling reactions is often fraught with challenges that can lead to low yields, inconsistent results, and the formation of complex side-products. The electron-rich nature of the benzofuran ring system can influence the reactivity of the palladium catalyst and the stability of key intermediates in the catalytic cycle. This guide will dissect these challenges and provide a systematic approach to troubleshooting and reaction optimization.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered when working with bromo-benzofurans in palladium-catalyzed reactions.

Q1: My Suzuki-Miyaura coupling of a bromo-benzofuran is giving very low yield. What are the first things I should check?

A1: Low yields in Suzuki-Miyaura couplings with bromo-benzofurans often stem from a few key areas. First, verify the quality and purity of your reagents, especially the boronic acid and the base. Boronic acids can dehydrate to form unreactive boroxines, and the choice and quality of the base are critical for efficient transmetalation.[1] Ensure your solvent is rigorously degassed to prevent oxidation of the palladium catalyst and phosphine ligands. Finally, consider the possibility of catalyst deactivation or inhibition, which can be particularly pronounced with electron-rich heteroaromatics like benzofuran.

Q2: I am observing significant amounts of homo-coupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?

A2: Homo-coupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[2] Rigorous degassing of the reaction mixture is the first line of defense. Additionally, the choice of palladium precursor and ligand can play a significant role. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a palladacycle can sometimes be advantageous over in-situ reduction of a Pd(II) salt.[3] The stoichiometry of the boronic acid is also important; using a slight excess (e.g., 1.1-1.2 equivalents) is typical, but a large excess can promote homo-coupling.

Q3: In my Buchwald-Hartwig amination of a bromo-benzofuran, I'm seeing a lot of starting material decomposition. What could be the cause?

A3: Decomposition in Buchwald-Hartwig aminations can be due to the strong base required for the reaction, especially at elevated temperatures. The choice of base is critical; while strong bases like sodium tert-butoxide are common, they can be incompatible with sensitive functional groups.[4][5] Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Also, the choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reductive elimination over decomposition pathways.[6] Bulky, electron-rich biarylphosphine ligands are often preferred for these transformations.[6]

Q4: What is the general reactivity trend for different isomers of bromo-benzofuran in palladium-catalyzed couplings?

A4: The position of the bromine atom on the benzofuran ring significantly influences its reactivity. Generally, a bromine at the 2-position is more reactive than one at the 3-position in Suzuki-Miyaura cross-coupling reactions.[7] This is attributed to the electronic properties of the benzofuran ring, where the 2-position is more electron-deficient and thus more susceptible to oxidative addition. The reactivity of bromides on the benzene portion of the benzofuran can be influenced by the electronic effects of the furan ring and any other substituents present.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to diagnosing and solving common problems encountered in palladium-catalyzed reactions with bromo-benzofurans.

Problem 1: Low or No Conversion to Product

Possible Causes & Solutions

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is deactivating rapidly.

    • Troubleshooting Steps:

      • Switch Palladium Source: If using a Pd(II) precursor like Pd(OAc)₂, consider switching to a pre-formed Pd(0) source such as Pd(PPh₃)₄ or a more stable and active pre-catalyst like a palladacycle.[3][8]

      • Optimize Ligand: The ligand is crucial for stabilizing the catalyst. For electron-rich bromo-benzofurans, bulky and electron-donating phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can enhance catalyst stability and activity.[6][9][10] Conduct a ligand screen to identify the optimal choice for your specific substrate.

      • Ensure Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands. Ensure all reagents and solvents are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).

  • Inefficient Oxidative Addition: The C-Br bond of the bromo-benzofuran may not be readily undergoing oxidative addition to the Pd(0) center. This is often the rate-determining step.[3]

    • Troubleshooting Steps:

      • Increase Temperature: Higher temperatures can provide the necessary activation energy for oxidative addition. However, be mindful of potential substrate or product decomposition.

      • Ligand Modification: Electron-rich ligands enhance the electron density on the palladium center, which in turn promotes oxidative addition.[11] Consider ligands with strong sigma-donating properties.

      • Solvent Effects: The polarity of the solvent can influence the rate of oxidative addition. Screen a range of solvents (e.g., toluene, dioxane, THF, DMF).

  • Poor Transmetalation (Suzuki & Sonogashira): The transfer of the organic group from the organometallic reagent (boronic acid or alkyne) to the palladium center is slow.

    • Troubleshooting Steps:

      • Base Selection (Suzuki): The choice and strength of the base are critical for activating the boronic acid.[1] Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, and KF.[4][12] The use of aqueous base solutions is often beneficial.[13][14]

      • Copper Co-catalyst (Sonogashira): For Sonogashira couplings, the presence of a copper(I) co-catalyst is often essential for efficient transmetalation. Ensure the quality and appropriate loading of your copper source (e.g., CuI).[15]

      • Solvent System: The solubility of the base and the organometallic reagent can impact transmetalation. For Suzuki couplings, a mixture of an organic solvent and water is commonly used to facilitate the dissolution of the inorganic base.[13][14]

Problem 2: Formation of Significant Side Products

Common Side Products and Mitigation Strategies

  • Dehalogenation (Hydrodehalogenation): Replacement of the bromine atom with a hydrogen atom.

    • Causality: This can occur via β-hydride elimination from a palladium-hydride intermediate, which can form from various sources, including the solvent, base, or coupling partner.

    • Mitigation:

      • Choice of Base: Avoid using alkoxide bases in the presence of alcohols, as this can generate palladium-hydride species.

      • Ligand Selection: Bulky ligands can disfavor the formation of the necessary coordination geometry for β-hydride elimination.[16]

      • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of side reactions.

  • Homo-coupling of Coupling Partners: Dimerization of the boronic acid (in Suzuki) or the alkyne (in Sonogashira).

    • Causality: Often promoted by the presence of oxygen or inefficient cross-coupling, leading to competitive homo-coupling pathways.

    • Mitigation:

      • Rigorous Degassing: As mentioned previously, excluding oxygen is paramount.

      • Controlled Addition: In some cases, slow addition of the more reactive coupling partner can minimize its homo-coupling.

      • Optimize Catalyst Loading: An insufficient amount of active catalyst can lead to a buildup of unreacted coupling partners, increasing the chance of homo-coupling.

  • Benzofuran Ring Opening: Cleavage of the furan ring.

    • Causality: While less common under standard cross-coupling conditions, highly forcing conditions (very high temperatures, strong acids/bases) can potentially lead to ring-opening pathways, especially with certain substitution patterns.

    • Mitigation:

      • Milder Conditions: Use the mildest possible temperature and base that afford a reasonable reaction rate.

      • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to avoid prolonged reaction times at high temperatures once the starting material is consumed.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for common palladium-catalyzed reactions with bromo-benzofurans, serving as a validated starting point for your experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-benzofuran

This protocol is adapted from successful syntheses of 2-arylbenzofurans.[13][14]

Reagents and Materials:

  • Bromo-benzofuran (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a Schlenk flask or sealed vial under an inert atmosphere (Argon or Nitrogen), add the bromo-benzofuran, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system. A common system is a mixture of an organic solvent like toluene or dioxane with an aqueous solution of the base.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Bromo-benzofurans

ParameterRecommended Starting ConditionsRationale & Key Considerations
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a suitable ligandPd(PPh₃)₄ is a pre-formed Pd(0) source, which can be more reliable. If using Pd(OAc)₂, a ligand is essential.
Ligand PPh₃ (if using Pd(OAc)₂), or bulky biarylphosphine ligands like SPhos or XPhosBulky, electron-rich ligands can improve catalyst stability and activity for challenging substrates.
Base K₂CO₃ (2 equiv) or K₃PO₄ (2 equiv)The choice of base is crucial for activating the boronic acid; an aqueous solution is often beneficial.
Solvent Toluene/Ethanol/H₂O (e.g., 4:1:1) or Dioxane/H₂OA biphasic system helps to dissolve both the organic substrates and the inorganic base.
Temperature 80 - 110 °CHigher temperatures are often required to drive the reaction to completion, but should be optimized to avoid decomposition.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromo-benzofuran

This protocol is based on established methods for the amination of aryl bromides.[2]

Reagents and Materials:

  • Bromo-benzofuran (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line technique

Procedure:

  • In a glovebox or using Schlenk line techniques, add the palladium pre-catalyst and ligand to a dry reaction vessel.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for pre-formation of the active catalyst.

  • Add the bromo-benzofuran, amine, and base.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Key Concepts

Understanding the underlying mechanisms and troubleshooting workflows can be enhanced through visualization.

Diagram 1: Simplified Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)L_n-X OA->PdII Trans Transmetalation PdII->Trans R'-M PdII_R R-Pd(II)L_n-R' Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-R' RE->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low or No Yield Check_Reagents Verify Reagent Purity & Integrity Start->Check_Reagents Check_Setup Ensure Inert Atmosphere Start->Check_Setup Catalyst_System Optimize Catalyst System Check_Reagents->Catalyst_System Check_Setup->Catalyst_System Ligand_Screen Screen Ligands Catalyst_System->Ligand_Screen Base_Screen Screen Bases Catalyst_System->Base_Screen Reaction_Conditions Adjust Reaction Conditions Solvent_Screen Screen Solvents Reaction_Conditions->Solvent_Screen Temp_Opt Optimize Temperature Reaction_Conditions->Temp_Opt Ligand_Screen->Reaction_Conditions Base_Screen->Reaction_Conditions Success Improved Yield Solvent_Screen->Success Temp_Opt->Success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Navigating the Labyrinth of Benzofuran Stability During Work-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for mastering the art of handling benzofuran compounds. This guide is born from countless hours at the bench, troubleshooting the unexpected and celebrating the hard-won successes in synthesizing and purifying these valuable heterocyclic scaffolds. Benzofurans, with their privileged structure in medicinal chemistry and materials science, often present a formidable challenge: their propensity for degradation during routine work-up and purification.

This technical support center is designed to be your trusted companion, offering a blend of in-depth mechanistic understanding and field-proven protocols. Forget rigid templates; here, we dive deep into the "why" behind the "how," empowering you to make informed decisions to protect your hard-earned products.

Frequently Asked Questions (FAQs): The First Line of Defense

Let's start by addressing the most common concerns that cross a researcher's mind when working with these sensitive molecules.

Q1: My NMR is a mess of unidentifiable peaks after an acidic work-up. What's happening to my benzofuran?

A1: You've likely encountered the Achilles' heel of the benzofuran ring: acid-catalyzed ring-opening. The furan moiety is inherently electron-rich, making it susceptible to protonation, particularly at the C2 (α) position. This initial protonation is often the rate-limiting step in a degradation cascade that ultimately leads to the formation of acyclic dicarbonyl compounds, which can then undergo further reactions, leading to a complex mixture of byproducts.[1][2] The benzofuran core, while more stable than furan itself due to the fused benzene ring, is still vulnerable, especially with electron-donating groups on the furan ring which further increase its electron density and susceptibility to acid.

Q2: I've been told to avoid acidic conditions, but my reaction requires an acid catalyst. What are my options?

A2: This is a classic dilemma. The key is to neutralize the acid as gently and as quickly as possible post-reaction. Instead of a strong aqueous acid wash, consider quenching the reaction with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] It's crucial to add the quenching agent slowly and with vigorous stirring to avoid localized high concentrations of acid or base. In some cases, a carefully buffered work-up using a phosphate buffer system can maintain a pH range that is less harmful to the benzofuran core.

Q3: Can I use strong bases like sodium hydroxide for my work-up?

A3: While benzofurans are generally more stable to bases than acids, strong bases are not without risks. Certain substituted benzofurans can undergo base-mediated ring-opening, particularly at elevated temperatures.[4][5][6] For instance, 3-aroylbenzofurans can undergo ring cleavage in the presence of a base.[5][6] Whenever possible, opt for milder inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) for neutralization or extraction purposes.

Q4: My compound seems to disappear on the silica gel column. Is this common?

A4: Absolutely. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[7] For acid-sensitive compounds like many benzofurans, this acidic environment can catalyze degradation directly on the column, leading to streaking, low recovery, or the elution of decomposition products.[8] This is a critical consideration often overlooked, leading to the frustrating loss of valuable material.

Q5: I suspect my benzofuran is degrading due to air exposure. How can I prevent this?

A5: Benzofurans, especially those with electron-rich substituents, can be susceptible to oxidation. The presence of oxygen, sometimes accelerated by light or trace metals, can lead to the formation of hydroperoxides and subsequent decomposition. To mitigate this, it is good practice to handle sensitive benzofurans under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Using degassed solvents for work-up and chromatography can also significantly reduce oxidative degradation.[9][10][11][12][13]

Troubleshooting Guides: From Problem to Protocol

Here, we move from general advice to specific, actionable troubleshooting protocols for common degradation scenarios.

Scenario 1: Acid-Induced Degradation During Aqueous Work-up
  • Symptom: Low yield of desired benzofuran, with the appearance of new, often more polar, spots on TLC after aqueous acidic wash.

  • Primary Cause: Acid-catalyzed hydrolysis and ring-opening of the benzofuran core.

dot digraph "Neutral_Workup_Protocol" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Caption: A robust workflow for a neutral aqueous work-up.

Step-by-Step Neutral Work-Up:

  • Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice bath. This will help to control any exotherm from the neutralization.

  • Quench Slowly: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) dropwise with vigorous stirring. Monitor for gas evolution (CO₂) and add the quenching agent at a rate that prevents excessive foaming.

  • Check the pH: After the addition is complete, check the pH of the aqueous layer using pH paper to ensure it is neutral or slightly basic (pH 7-8).[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery.[14][15]

  • Wash with Brine: Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove excess water and break up emulsions.[15]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Scenario 2: On-Column Degradation During Silica Gel Chromatography
  • Symptom: The desired product has a clean TLC profile before the column, but the collected fractions are impure, show new spots, or the product is not recovered at all.

  • Primary Cause: The acidic nature of silica gel is causing decomposition of the acid-sensitive benzofuran.

StrategyDescriptionAdvantagesDisadvantages
Deactivated Silica Gel Pre-treat silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine (Et₃N) before loading the sample.[1][16]Simple to implement; effectively neutralizes acidic sites.May alter the elution profile; residual triethylamine may need to be removed.
Alumina Chromatography Use neutral or basic alumina as the stationary phase instead of silica gel.[2][17]Provides a non-acidic environment; good for purifying basic or acid-sensitive compounds.Can have different selectivity than silica; may not be suitable for all separations.
Reversed-Phase Chromatography Utilize a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase.Excellent for polar benzofurans; avoids acidic conditions.Requires different solvent systems; may not be as readily available for flash chromatography.
Minimize Contact Time Use a shorter column and a faster flow rate to reduce the time the compound spends on the stationary phase.Can reduce the extent of degradation.May lead to poorer separation.

Protocol for Preparing Deactivated Silica Gel:

  • Pack the Column: Dry pack or slurry pack your flash column with standard silica gel as you normally would.

  • Prepare the Deactivating Eluent: Prepare a solvent mixture of your chosen non-polar eluent (e.g., hexanes or dichloromethane) containing 1-2% triethylamine.

  • Flush the Column: Pass at least 3-5 column volumes of the deactivating eluent through the column. This will neutralize the acidic silanol groups.

  • Equilibrate with Running Eluent: Flush the column with your initial running eluent (without triethylamine, unless it's part of your optimized mobile phase) until the triethylamine is washed out (can be monitored by smell or TLC of the eluent).

  • Load and Run: Load your sample and run the chromatography as planned.

Scenario 3: Oxidative Degradation
  • Symptom: The product darkens in color upon standing or during work-up and purification. NMR may show broadened peaks or the appearance of new signals corresponding to oxidized byproducts.

  • Primary Cause: Reaction with atmospheric oxygen, potentially catalyzed by light or trace metals.

dot digraph "Oxidative_Degradation_Prevention" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Caption: Key strategies to minimize oxidative degradation.

Protocol for Working with Air-Sensitive Benzofurans:

  • Degas Solvents: Before use in work-up or chromatography, degas all solvents. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes, or by the freeze-pump-thaw method for more rigorous oxygen removal.[9][10][11][12][13]

  • Inert Atmosphere: Conduct all transfers, extractions, and concentrations under a positive pressure of nitrogen or argon.

  • Consider Antioxidants: For particularly sensitive compounds, the addition of a radical scavenger like butylated hydroxytoluene (BHT) to your solvents for chromatography or storage can be beneficial. A very small amount (e.g., 0.01%) is often sufficient.

  • Protect from Light: Wrap reaction flasks and collection vessels in aluminum foil to prevent light-induced degradation.

Advanced Strategies: Protecting Groups and Thermal Management

For particularly challenging syntheses, more advanced tactics may be necessary.

Protecting Groups for the Benzofuran Core:

While not as common as for other functional groups, the strategic use of protecting groups on the benzofuran ring itself can be a powerful tool. Electron-withdrawing groups can stabilize the furan ring towards electrophilic attack and acid-catalyzed degradation. For example, a temporary carboxylic acid or ester group at the 2-position can be introduced to deactivate the ring during a sensitive transformation on another part of the molecule.

Silyl ethers are versatile protecting groups for hydroxyl functionalities that might be present on your benzofuran. Common silyl ethers like TBDMS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl) are generally stable to a wide range of reaction conditions and can be selectively removed.[18][19][20]

Thermal Stability and Solvent Removal:

Many benzofuran derivatives are thermally labile.[21][22][23][24] When concentrating your product, always use the lowest possible temperature on the rotary evaporator. It is often better to remove the solvent at a slightly higher vacuum and a lower bath temperature. If your compound is a solid, co-evaporation with a non-polar solvent like hexanes can help to remove residual high-boiling solvents without prolonged heating.

Conclusion: A Proactive Approach to Benzofuran Stability

The key to successfully working with benzofuran compounds lies in a proactive, rather than reactive, approach. By understanding the inherent instabilities of the benzofuran ring system and implementing the appropriate preventative measures during work-up and purification, you can significantly improve your yields and obtain high-purity materials. This guide provides a starting point; meticulous observation and a willingness to adapt your procedures to the specific needs of your molecule will ultimately lead to success.

References

Managing reaction temperature for electrophilic aromatic bromination

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Electrophilic Aromatic Bromination. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical and practical insights into managing one of the most critical parameters in this reaction: temperature . This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Temperature Control

This section delves into the fundamental principles governing the role of temperature in electrophilic aromatic bromination, providing the causal explanations behind experimental choices.

Q1: Why is precise temperature control so critical in electrophilic aromatic bromination?

A1: Precise temperature control is paramount for three primary reasons: selectivity, safety, and reaction rate.

  • Selectivity (Regioselectivity): In many cases, you are aiming for a specific isomer (e.g., para over ortho). The formation of different isomers often has different activation energies. Lowering the reaction temperature can favor the formation of the thermodynamically more stable product, thus increasing the desired isomer's yield.[1][2][3] For instance, in the bromination of substituted phenols, performing the reaction at its lowest effective temperature can significantly enhance para/ortho selectivity.[1]

  • Safety (Exothermicity): Electrophilic aromatic bromination is often a highly exothermic reaction.[4] Without proper temperature management, the heat generated can lead to a rapid increase in reaction rate, potentially causing a dangerous runaway reaction.[5][6] This is especially true when using highly reactive brominating agents like molecular bromine (Br₂).

  • Reaction Rate: Like most chemical reactions, the rate of electrophilic aromatic bromination is temperature-dependent.[7] An appropriate temperature ensures the reaction proceeds at a reasonable rate without compromising selectivity or safety.

Q2: How does temperature affect the formation of byproducts?

A2: Higher reaction temperatures can lead to the formation of unwanted byproducts through several mechanisms:

  • Over-bromination: Increased thermal energy can provide the activation energy needed for subsequent bromination reactions, leading to di- or poly-brominated products.[8]

  • Isomerization: At elevated temperatures, there is a higher chance of forming less-favored isomers. For example, while lower temperatures might favor the para product, higher temperatures can lead to increased formation of the ortho isomer.[1][2]

  • Degradation: Both starting materials and products can be sensitive to high temperatures, leading to decomposition and the formation of impurities.

Q3: What is the role of the Lewis acid catalyst, and how is its activity influenced by temperature?

A3: A Lewis acid catalyst, such as FeBr₃ or AlBr₃, is often required to activate the brominating agent (e.g., Br₂), making it a more potent electrophile.[9][10][11][12][13] The catalyst polarizes the Br-Br bond, creating a "Br⁺" equivalent that is more readily attacked by the aromatic ring.[9][10][11]

The activity of Lewis acids can be temperature-dependent. While some reactions require heating to proceed, excessive temperatures can lead to catalyst degradation or side reactions.[14] Some supported Lewis acid catalysts exhibit stability up to certain temperatures, beyond which their activity may decrease.[15][16] It's crucial to operate within the optimal temperature range for the specific catalyst being used.

Section 2: Troubleshooting Guide - Common Temperature-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered during electrophilic aromatic bromination experiments.

Observed Issue Potential Cause(s) Related to Temperature Recommended Troubleshooting Steps
Low or no product yield 1. Reaction temperature is too low: The activation energy for the reaction is not being met. 2. Catalyst is inactive at the current temperature. 1. Gradually increase the reaction temperature: Monitor the reaction progress by TLC or online LC.[8] 2. Consult literature for the optimal temperature range for your specific substrate and catalyst system. 3. Ensure your catalyst is suitable for the chosen temperature. Some Lewis acids require thermal activation.
Poor regioselectivity (e.g., high ortho/para ratio) 1. Reaction temperature is too high: This provides sufficient energy to overcome the activation barrier for the formation of the less-favored isomer.[1][2]1. Lower the reaction temperature: Perform the reaction at 0 °C, -10 °C, or even lower temperatures.[1] Cryogenic cooling might be necessary for highly activated systems. 2. Slow, dropwise addition of the brominating agent to a cooled solution of the aromatic compound can help dissipate heat and maintain a low temperature.
Formation of polybrominated byproducts 1. Reaction temperature is too high: This can accelerate subsequent bromination steps. 2. Localized "hot spots" due to poor heat dissipation during the addition of the brominating agent.1. Reduce the reaction temperature. 2. Use a more dilute solution to improve heat transfer. 3. Ensure efficient stirring to prevent localized temperature gradients. 4. Add the brominating agent slowly and monitor the internal temperature.
Reaction appears to be "runaway" or difficult to control 1. Inadequate cooling: The rate of heat generation exceeds the rate of heat removal. 2. Addition of brominating agent is too fast. 1. Immediately stop the addition of the brominating agent. 2. Increase cooling capacity (e.g., switch to a larger ice bath, use a cryocooler). 3. For future experiments, use a smaller scale, more dilute solutions, and slower addition rates. 4. Consider alternative, safer brominating agents like N-bromosuccinimide (NBS) or using flow chemistry.[5][6][17][18]

Section 3: Experimental Protocols & Methodologies

Here, we provide a detailed, step-by-step protocol for a typical electrophilic aromatic bromination, emphasizing temperature control points.

Protocol: Regioselective Bromination of Anisole to 4-Bromoanisole

Materials:

  • Anisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (for larger scale) or powder funnel

  • Thermometer or thermocouple

  • Ice-water bath

  • Standard work-up and purification reagents (water, dichloromethane, brine, anhydrous sodium sulfate) and equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: Place a magnetic stir bar in a clean, dry round-bottom flask. Add anisole (1.0 mmol) and anhydrous acetonitrile (2 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches and stabilizes at 0 °C.

  • Addition of Brominating Agent: To the cooled, stirring solution, add N-bromosuccinimide (1.0 mmol) in one portion (for small scale) or portion-wise over 5-10 minutes.[1]

  • Temperature Monitoring and Control: Continuously monitor the internal temperature. It may rise slightly upon addition of NBS. Maintain the temperature at 0 °C by adding more ice to the bath as needed.

  • Reaction Progress: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 0.5 - 1 hour).

  • Quenching: Once the reaction is complete, quench the reaction by adding cold water (10 mL).

  • Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-bromoanisole.

Section 4: Visualizing Workflows and Concepts

Diagrams can aid in understanding the critical steps and relationships in managing reaction temperature.

Diagram 1: Decision-Making Workflow for Temperature Control

This workflow outlines the thought process for establishing and managing the reaction temperature.

Temperature_Control_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_troubleshooting Troubleshooting & Optimization Start Start: Plan Bromination Lit_Review Literature Review for Substrate Start->Lit_Review Check_Exotherm Assess Exothermicity Risk (Highly activated substrate? Br2?) Lit_Review->Check_Exotherm Initial_Temp Set Initial Low Temperature (e.g., 0 °C or lower) Check_Exotherm->Initial_Temp Slow_Addition Slow, Controlled Addition of Brominating Agent Initial_Temp->Slow_Addition Monitor_Temp Continuously Monitor Internal Temperature Slow_Addition->Monitor_Temp Monitor_Progress Monitor Reaction Progress (TLC, LC-MS) Monitor_Temp->Monitor_Progress Decision_Temp Temperature Adjustment Needed? Monitor_Progress->Decision_Temp Decision_Selectivity Selectivity Issue? Decision_Temp->Decision_Selectivity No Increase_Temp Gradually Increase Temp Decision_Temp->Increase_Temp Yes (Slow/No Reaction) Decrease_Temp Further Decrease Temp Decision_Selectivity->Decrease_Temp Yes End Reaction Complete & Optimized Decision_Selectivity->End No Increase_Temp->Monitor_Progress Decrease_Temp->Monitor_Progress Temperature_Selectivity cluster_high_temp High Temperature cluster_low_temp Low Temperature Temp Reaction Temperature High_Energy Higher Kinetic Energy Temp->High_Energy Increase Low_Energy Lower Kinetic Energy Temp->Low_Energy Decrease Overcome_Barrier Overcomes Activation Energy for Ortho and Para Isomers High_Energy->Overcome_Barrier Low_Selectivity Low Regioselectivity Increased Ortho Isomer & Polybromination Overcome_Barrier->Low_Selectivity Favour_Stable Favors Pathway with Lower Activation Energy (Para) Low_Energy->Favour_Stable High_Selectivity High Regioselectivity Predominantly Para Isomer Favour_Stable->High_Selectivity

References

Technical Support Center: Troubleshooting Low Yields in the Sonogashira Coupling of Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful C-C bond-forming reaction for the synthesis of benzofuran derivatives and are encountering challenges with reaction yield. As a cornerstone of cross-coupling chemistry, the Sonogashira reaction is invaluable for creating sp²-sp carbon bonds, but its sensitivity to various parameters can often lead to suboptimal results.[1][2]

This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues encountered during the Sonogashira coupling of benzofurans. We will delve into the causality behind experimental choices, offering field-proven insights to guide you toward a successful synthesis.

Troubleshooting Guides & FAQs

Q1: My reaction shows low to no conversion of my benzofuran halide. Where should I start troubleshooting?

A1: When a reaction fails to proceed, it is essential to systematically evaluate the integrity of your reagents and the reaction setup. The most common culprits are catalyst activity, reagent purity, and the reaction atmosphere.

1. Catalyst and Reagent Integrity:

  • Palladium Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(0) source like Pd(PPh₃)₄, it is highly sensitive to air and can decompose over time.[3][4] A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is generally more stable but requires in situ reduction to the active Pd(0) form. This reduction is often accomplished by the amine base or by homocoupling of the alkyne.[5] Ensure your palladium source is fresh and has been stored correctly under an inert atmosphere.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is prone to oxidation to inactive Cu(II) species. Use CuI from a freshly opened bottle; it should be an off-white or light tan powder, not green or blue.

  • Base Quality: The amine base (e.g., triethylamine, diisopropylethylamine) is not just a proton scavenger; it also serves as a ligand and solvent in many cases.[1] It must be anhydrous and free of oxidation products. Consider using a freshly distilled amine or a high-purity grade stored over KOH pellets.

  • Reagent Purity: Impurities in the benzofuran halide or the terminal alkyne can act as catalyst poisons. If you suspect contamination, purify your starting materials via recrystallization, distillation, or column chromatography.

2. Reaction Conditions:

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[3] The presence of oxygen can lead to catalyst decomposition and promote the undesirable homocoupling of the alkyne (Glaser coupling).[4][6] It is critical to thoroughly degas your solvent(s) and reaction vessel using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[3][4]

  • Solvent Choice: The solvent must fully dissolve all components of the reaction. Common choices include THF, DMF, toluene, or the amine base itself.[3] However, be aware that coordinating solvents like DMF can sometimes slow reactions by competing for coordination sites on the palladium catalyst.[7]

Q2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?

A2: The formation of a black precipitate, colloquially known as "palladium black," is a clear indicator of palladium catalyst decomposition.[3][4] This occurs when the active, soluble Pd(0) catalyst agglomerates into inactive, insoluble metallic palladium. This is a primary cause of reaction failure.

Causes and Prevention Strategies:

  • Oxygen Contamination: This is the most frequent cause. Rigorous exclusion of air by maintaining a strict inert atmosphere is paramount.[3]

  • High Temperatures: While some less reactive aryl bromides or chlorides require heating, excessively high temperatures can accelerate the rate of catalyst decomposition.[3][8] If heating is necessary, do so cautiously and monitor the reaction progress closely. For benzofuran bromides, temperatures around 80-100 °C may be required.[8]

  • Inappropriate Ligand Choice: The phosphine ligands play a crucial role in stabilizing the Pd(0) center. For challenging or electron-rich benzofuran halides, standard ligands like PPh₃ may not be sufficient. Using bulkier, more electron-donating phosphine ligands can enhance catalyst stability and prevent precipitation.

  • Solvent Effects: Some solvents are more prone to promoting palladium black formation. Anecdotal evidence suggests that THF, in some cases, can lead to faster decomposition compared to solvents like DMF or toluene.[5]

Q3: My main side product is a homocoupled alkyne (Glaser coupling). How can I minimize this?

A3: The formation of a diyne via oxidative homocoupling of your terminal alkyne is known as the Glaser coupling. This is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[6][9]

Strategies to Minimize Homocoupling:

  • Strict Exclusion of Oxygen: Glaser coupling is significantly promoted by the presence of oxygen. Improving your inert atmosphere techniques is the first and most effective step.

  • Copper-Free Conditions: The copper co-catalyst is a primary mediator of this side reaction.[1][4] Switching to a copper-free Sonogashira protocol is a highly effective strategy. These reactions often require a different set of conditions, such as a stronger base or a more robust ligand system, to facilitate the direct activation of the alkyne by the palladium complex.[10]

  • Slow Addition of Alkyne: If you must use a copper-catalyzed system, adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

Q4: The reaction is sluggish with my specific benzofuran halide. How can I improve reactivity?

A4: The reactivity of the halide is a dominant factor in the success of the Sonogashira reaction. If your reaction is slow or stalls, consider the following factors related to your benzofuran substrate.

Reactivity and Optimization:

  • Halide Reactivity Order: The rate of the oxidative addition step, which is often rate-limiting, is highly dependent on the C-X bond strength. The general reactivity trend is: I > OTf > Br >> Cl .[1][4] If you are struggling with a benzofuran bromide, and especially a chloride, the reaction will likely require more forcing conditions (higher temperature, longer reaction time, more active catalyst). If possible, synthesizing the benzofuran iodide is the most reliable way to ensure high reactivity.[4]

  • Catalyst and Ligand Selection: For less reactive halides (bromides and chlorides), a simple Pd(PPh₃)₄ catalyst may be insufficient. More advanced catalytic systems are often required.

    • Bulky, Electron-Rich Ligands: Ligands such as XPhos or SPhos can significantly accelerate the oxidative addition step for challenging substrates.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are known for their high stability and activity, particularly in the coupling of aryl chlorides.[11]

  • Temperature: While benzofuran iodides can often react at room temperature, bromides typically require heating.[1][4] A temperature range of 60-110 °C is common for these substrates.[8][12]

  • Solvent: For sluggish reactions, switching to a higher-boiling polar aprotic solvent like DMF, NMP, or dioxane can be beneficial, as it allows for higher reaction temperatures and can improve the solubility of intermediates.[13][14]

Q5: How do I choose the optimal base and solvent for my benzofuran coupling?

A5: The choice of base and solvent is interdependent and critical for reaction success. There is no single "best" combination, as the optimal choice depends on the specific substrates and catalyst system.

  • Bases: An amine base is typically required to neutralize the HX generated during the reaction and to deprotonate the alkyne.[1][11]

    • Triethylamine (Et₃N): A common, inexpensive choice that often works well for reactive iodides.

    • Diisopropylamine (i-Pr₂NH) or Diisopropylethylamine (DIPEA): Bulkier amines that can sometimes provide better results, particularly in preventing side reactions.[14]

    • Inorganic Bases: Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used in copper-free protocols or with specific catalyst systems, particularly in polar solvents like DMF or in aqueous media.[13][15]

  • Solvents: The solvent must dissolve the reactants and catalyst and be compatible with the reaction conditions.[7]

    • Amine as Solvent: Using the amine base (e.g., Et₃N) as the solvent is a classic approach, especially for reactions at or slightly above room temperature.

    • Aprotic Solvents: Toluene, THF, dioxane, and DMF are widely used. Toluene is a good non-coordinating solvent, while DMF's high polarity can aid in dissolving ionic intermediates and inorganic bases.[7][13] Be mindful that DMF can sometimes inhibit the reaction.[7]

    • Aqueous Media: Modern "green chemistry" protocols have been developed that use water or water/organic mixtures, often with specialized water-soluble ligands.[15][16]

Data & Protocols

Data Presentation

Table 1: Common Palladium Catalysts and Ligands for Sonogashira Coupling

Catalyst / Pre-catalystCommon Ligand(s)Typical SubstratesKey Characteristics
Pd(PPh₃)₄TriphenylphosphineAryl Iodides, activated Aryl BromidesStandard, air-sensitive Pd(0) source.[11]
PdCl₂(PPh₃)₂TriphenylphosphineAryl Iodides, Aryl BromidesAir-stable Pd(II) precatalyst. Requires in situ reduction.[11]
Pd₂(dba)₃Buchwald-type phosphines (e.g., XPhos, SPhos)Aryl Bromides, Aryl Chlorides, hindered substratesHighly active system for challenging substrates. Ligand is added separately.[11]
PEPPSI™-type CatalystsN-Heterocyclic Carbenes (NHCs)Aryl Bromides, Aryl ChloridesPyridine-enhanced precatalysts; highly stable and active.[12]

Table 2: Solvent and Base Selection Guide

SolventDielectric Constant (ε)Boiling Point (°C)Common Base PairingNotes
Triethylamine (Et₃N)2.489N/A (serves as base)Classic choice, can be used as solvent and base.
Tetrahydrofuran (THF)7.666Et₃N, DIPEAGood general-purpose solvent, but may promote Pd black formation.[5]
Toluene2.4111Et₃N, i-Pr₂NHGood for higher temperatures; non-coordinating.[17]
N,N-Dimethylformamide (DMF)36.7153Et₃N, K₂CO₃, Cs₂CO₃High polarity, good for inorganic bases. Can inhibit some catalysts.[7][13]
Water80.1100K₂CO₃, Et₃NRequires specialized water-soluble ligands. Environmentally friendly.[15][16]
Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of a Benzofuran Halide

This protocol is a general starting point and may require optimization for specific substrates.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the benzofuran halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Through the septum, add degassed solvent (e.g., THF or Toluene, ~0.1 M concentration) and degassed triethylamine (2.0-3.0 equiv). Stir the mixture for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature for iodides, 60-100 °C for bromides). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with an organic solvent (e.g., ethyl acetate).

  • Extraction: Concentrate the filtrate in vacuo. Redissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualization

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (A) Pd_complex R¹-Pd(II)(X)L₂ (B) Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_acetylide R¹-Pd(II)(C≡CR²)L₂ (C) Pd_complex->Pd_acetylide Transmetalation Cu_acetylide Cu-C≡CR² (F) Pd_acetylide->Pd0 Reductive Elimination (R¹-C≡CR²) CuX CuX CuX->Cu_acetylide + H-C≡CR² - HX, Base Cu_acetylide->Pd_acetylide Transfers Acetylide Cu_acetylide->CuX Transmetalation to Pd caption Figure 1. The Sonogashira Catalytic Cycle.

Caption: Figure 1. The Sonogashira Catalytic Cycle.

Troubleshooting_Workflow decision decision start Low Yield Observed decision1 Black Precipitate? start->decision1 Check Reaction Appearance end_success Successful Reaction action1_yes Improve Inert Atmosphere Consider Ligand Change Lower Temperature decision1->action1_yes Yes decision2 Homocoupling Side Product? decision1->decision2 No action1_yes->start Re-run Experiment action2_yes Switch to Copper-Free Strict O₂ Exclusion Slow Alkyne Addition decision2->action2_yes Yes action3 Verify Reagent Quality (Catalyst, Base, Solvents) Use Fresh Materials decision2->action3 No action2_yes->start Re-run Experiment decision3 Is Halide Bromide/Chloride? action3->decision3 decision3->end_success No (Iodide) Should be reactive action4_yes Increase Temperature Use Stronger Ligand (e.g., XPhos) Switch to Iodide if possible decision3->action4_yes Yes action4_yes->start Re-run Experiment caption Figure 2. Troubleshooting Workflow for Low Yields.

Caption: Figure 2. Troubleshooting Workflow for Low Yields.

Parameters Yield Reaction Yield Catalyst Catalyst System (Pd Source + Ligand) Yield->Catalyst Activity & Stability Halide Benzofuran Halide (I > Br > Cl) Yield->Halide Reactivity Conditions Conditions (Temp, Time) Yield->Conditions Kinetics Reagents Reagents (Base, Solvent, Alkyne) Yield->Reagents Environment Catalyst->Halide Choice depends on halide Halide->Conditions Determines required temp Conditions->Reagents Solvent choice limits temp Reagents->Catalyst Solvent/Base affects stability caption Figure 3. Interplay of Key Reaction Parameters.

Caption: Figure 3. Interplay of Key Reaction Parameters.

References

Technical Support Center: Catalytic Potassium Iodide in Nucleophilic Substitution of Bromomethylbenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nucleophilic substitution of bromomethylbenzofurans. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of catalytic potassium iodide in this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of catalytic potassium iodide (KI) in the nucleophilic substitution of bromomethylbenzofurans?

A1: Catalytic potassium iodide (KI) significantly accelerates the nucleophilic substitution of bromomethylbenzofurans through an in situ halogen exchange reaction, commonly known as the Finkelstein reaction.[1][2] The bromide of the bromomethylbenzofuran is temporarily replaced by an iodide. This intermediate, the iodomethylbenzofuran, is much more reactive towards nucleophiles. This increased reactivity is due to two main factors: iodide is a better leaving group than bromide, and the carbon-iodine bond is weaker than the carbon-bromine bond, making it easier to break during the nucleophilic attack.[2]

Q2: How does the Finkelstein reaction mechanism apply to bromomethylbenzofurans?

A2: The Finkelstein reaction is a classic S(_N)2 process.[1] In the context of bromomethylbenzofurans, the iodide ion (I

^-
) from KI, a potent nucleophile, attacks the electrophilic carbon of the bromomethyl group. This concerted, single-step reaction displaces the bromide ion (Br
^-
), forming a transient iodomethylbenzofuran intermediate. This highly reactive intermediate then readily reacts with the primary nucleophile (e.g., an alcohol, amine, or thiol) to yield the final substituted product, regenerating the iodide ion, which can then continue the catalytic cycle.

Q3: When should I consider using catalytic KI in my reaction?

A3: You should consider using catalytic KI when you observe sluggish or low-yielding reactions with bromomethylbenzofurans and your desired nucleophile. It is particularly beneficial when working with less reactive nucleophiles or when trying to achieve higher yields in a shorter amount of time. The conversion to the more reactive iodomethyl intermediate can overcome the activation energy barrier that might be hindering the reaction.

Q4: Are there any specific safety precautions I should take when working with bromomethylbenzofurans and potassium iodide?

A4: Bromomethylbenzofurans are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Potassium iodide is generally considered safe to handle, but standard laboratory practices should always be followed.

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Possible Cause 1: Inactive Substrate or Nucleophile. The bromomethylbenzofuran starting material may have degraded, or the nucleophile may not be sufficiently reactive under the chosen conditions.

    • Solution: Ensure the purity of your starting materials. If the nucleophile is weak, consider converting it to a more potent form, for example, by deprotonating an alcohol to an alkoxide using a suitable base.

  • Possible Cause 2: Suboptimal Reaction Conditions. The solvent, temperature, or reaction time may not be ideal for the specific substrate and nucleophile.

    • Solution: For S(N)2 reactions, polar aprotic solvents like acetone, DMF, or DMSO are generally preferred. Acetone is particularly effective for Finkelstein reactions as it facilitates the precipitation of potassium bromide, driving the equilibrium towards the formation of the iodo-intermediate.[1] Gently heating the reaction mixture can also increase the reaction rate, but be cautious of potential side reactions at higher temperatures. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3]

  • Possible Cause 3: Presence of Water. Moisture can hydrolyze the bromomethylbenzofuran to the corresponding alcohol, reducing the yield of the desired product.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Problem 2: Formation of Multiple Products or Impurities

  • Possible Cause 1: Elimination Side Reactions. If the nucleophile is also a strong base, an E2 elimination reaction can compete with the desired S(_N)2 substitution, leading to the formation of a vinylbenzofuran byproduct.

    • Solution: If elimination is a concern, opt for a less basic nucleophile or use milder reaction conditions (e.g., lower temperature). The use of a non-nucleophilic base to activate the nucleophile can also be a strategic choice.[4]

  • Possible Cause 2: Over-alkylation. With amine nucleophiles, the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines or even quaternary ammonium salts.

    • Solution: Use a large excess of the primary amine nucleophile to statistically favor the mono-alkylation product.

  • Possible Cause 3: Ring Opening or Decomposition. The benzofuran ring system can be sensitive to harsh conditions. Strong acids or bases, or high temperatures, might lead to decomposition or unwanted side reactions involving the ring itself.

    • Solution: Employ milder reaction conditions and ensure the pH of the reaction mixture is controlled. A thorough workup to remove any acidic or basic residues is important.

Experimental Protocols

General Protocol for Nucleophilic Substitution of 2-(Bromomethyl)benzofuran with Catalytic KI

This protocol provides a general procedure for the synthesis of 2-(alkoxymethyl)benzofurans, which can be adapted for other nucleophiles.

Materials:

  • 2-(Bromomethyl)benzofuran

  • Alcohol (e.g., ethanol, methanol)

  • Potassium Iodide (KI)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous acetone or DMF

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred solution of the alcohol (1.2 equivalents) in anhydrous acetone (10 mL per mmol of bromomethylbenzofuran), add the base (1.5 equivalents). If using a strong base like NaH, handle with extreme care under an inert atmosphere.

  • Add a catalytic amount of potassium iodide (0.1 equivalents).

  • To this mixture, add a solution of 2-(bromomethyl)benzofuran (1.0 equivalent) in anhydrous acetone dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(alkoxymethyl)benzofuran.

Data Presentation

NucleophileReaction ConditionsWithout KI (Yield, Time)With Catalytic KI (Yield, Time)
PhenoxideK(_2)CO(_3), Acetone, 50 °CModerate (~60%), 12-18 hHigh (>90%), 4-6 h
AzideNaN(_3), DMF, RTGood (~75%), 8-12 hExcellent (>95%), 2-4 h
ThiophenoxideK(_2)CO(_3), Ethanol, RTGood (~80%), 6-10 hExcellent (>95%), 1-3 h

Note: The data presented are illustrative and based on general principles of S(_N)2 reactions on benzylic halides. Actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

Reaction Mechanism

Finkelstein_Catalysis cluster_main Nucleophilic Substitution cluster_catalysis KI Catalytic Cycle R-Br Bromomethylbenzofuran R-Nu Substituted Product R-Br->R-Nu Slow Nu- Nucleophile Nu-->R-Nu R-Br_cat Bromomethylbenzofuran R-I Iodomethylbenzofuran (Reactive Intermediate) R-Br_cat->R-I Fast (Finkelstein) Br- Br⁻ R-Br_cat->Br- R-Nu_cat Substituted Product R-I->R-Nu_cat Very Fast I- I⁻ R-I->I- I-->R-I Nu-_cat Nucleophile Nu-_cat->R-Nu_cat

Caption: Catalytic cycle of KI in nucleophilic substitution.

Experimental Workflow

experimental_workflow start Start reagents Combine Nucleophile, Base, and Catalytic KI in Anhydrous Solvent start->reagents add_substrate Add Bromomethylbenzofuran Solution Dropwise reagents->add_substrate reaction Stir at RT or Heat Gently Monitor by TLC add_substrate->reaction workup Cool, Filter, and Concentrate reaction->workup extraction Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying purification Column Chromatography drying->purification product Isolate Pure Product purification->product

Caption: General experimental workflow for KI-catalyzed substitution.

References

Technical Support Center: Overcoming Incomplete Reactions in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in the synthesis of benzofurans. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will move beyond simple procedural lists to delve into the causality of experimental outcomes, ensuring a deeper understanding and more effective troubleshooting.

Troubleshooting Guide: Addressing Incomplete Reactions

This section is designed to address specific, critical issues that can lead to incomplete reactions, low yields, or product purification difficulties during benzofuran synthesis.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in palladium-catalyzed benzofuran synthesis are a frequent challenge and can be attributed to several factors concerning the catalyst's health, the purity of your reagents, and the reaction environment itself. A systematic approach is crucial for pinpointing the issue.

Underlying Expertise: The catalytic cycle of palladium is a delicate sequence of oxidative addition, migratory insertion, and reductive elimination. This cycle can be easily disrupted by impurities or suboptimal conditions, leading to catalyst deactivation or the promotion of undesired side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield benzofuran synthesis.

Detailed Troubleshooting Steps:

  • Catalyst Activity Assessment:

    • Cause: The palladium catalyst may be inactive due to age, improper storage, or oxidation.[1] Oxygen can poison the catalyst, leading to a complete halt in the reaction.[1]

    • Solution: Always use a freshly opened or recently purchased palladium catalyst and the appropriate ligand. Ensure storage under an inert atmosphere (e.g., in a glovebox or desiccator with an inert gas backfill).

  • Reagent and Solvent Purity:

    • Cause: Impurities in starting materials (e.g., o-halophenols, alkynes) or the presence of water or oxygen in the solvent can severely inhibit the catalytic cycle.[1] Water, in particular, can be generated in situ if using a base like sodium bicarbonate (NaHCO₃) at high temperatures, which can interfere with the catalytic cycle.[2]

    • Solution:

      • Ensure all starting materials are pure. If necessary, purify them before use.

      • Use anhydrous and degassed solvents. A common method for degassing is three freeze-pump-thaw cycles.

      • Verify the stoichiometry of your reagents. An excess of the alkyne (1.1-1.5 eq.) is often beneficial.[1]

  • Reaction Condition Optimization:

    • Cause: Suboptimal temperature, reaction time, or an inappropriate base can significantly reduce yields.[1] The choice of base is critical; for instance, NaHCO₃ can decompose at temperatures around 110°C to produce water, which deactivates the palladium catalyst.[2]

    • Solution:

      • Base Selection: Switch to an anhydrous base that does not generate water upon heating. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.[2] Organic bases such as triethylamine (NEt₃) can also be suitable alternatives.[2]

      • Temperature Screening: Some reactions proceed well at room temperature, while others require heating. Test a range of temperatures (e.g., 60-100 °C). Be aware that excessively high temperatures can lead to catalyst decomposition.[1]

      • Time Study: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.

Comparative Table of Bases for Larock-Type Synthesis:

BaseCommon IssuesRecommended AlternativeRationale
NaHCO₃Decomposes at high temp. to produce H₂O, deactivating catalyst.[2][3]K₂CO₃, Cs₂CO₃Anhydrous and stable at higher temperatures.[2]
NEt₃Can sometimes be less effective depending on the substrate.DBUA stronger, non-nucleophilic base that can promote cyclization.[4]

Experimental Protocol: Screening for Optimal Base and Temperature

  • Set up parallel reactions in sealable reaction tubes.

  • To each tube, add the palladium catalyst (e.g., (PPh₃)PdCl₂, 2.5 mol%), CuI (5 mol%), and o-iodophenol (1.0 equiv.).[2][4]

  • Seal the tubes and flush thoroughly with an inert gas (Argon or Nitrogen).

  • Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., acetonitrile or DMF).

  • To separate tubes, add different bases (e.g., K₂CO₃, Cs₂CO₃, NEt₃, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Place the tubes in preheated oil baths at different temperatures (e.g., 70°C, 90°C, 110°C).

  • Monitor the reactions by TLC at regular intervals (e.g., every 2 hours).

  • Upon completion, work up the reactions and analyze the crude product by ¹H NMR to determine the conversion and yield.

Issue 2: Incomplete Intramolecular Cyclization

Question: I am observing the formation of the coupled intermediate (e.g., the o-alkynylphenol in a Sonogashira reaction), but the subsequent intramolecular cyclization to the benzofuran is not occurring or is very slow. What should I do?

Answer:

This is a common scenario where the initial C-C bond formation is successful, but the crucial C-O bond-forming cyclization step is kinetically hindered. Several factors can influence the rate and efficiency of this intramolecular step.

Underlying Expertise: The intramolecular cyclization is often the rate-determining step. Its success depends on factors that favor the formation of the five-membered furan ring, such as the proper geometry of the intermediate, the nucleophilicity of the phenolic oxygen, and overcoming the activation energy barrier for the cyclization.

Troubleshooting Strategies:

  • Increase Thermal Energy:

    • Cause: The reaction may not have sufficient energy to overcome the activation barrier for cyclization.

    • Solution: After confirming the formation of the intermediate by TLC or GC-MS, consider increasing the reaction temperature. A stepwise increase (e.g., from 90°C to 120°C) can often promote the cyclization without significant decomposition.[2]

  • Change of Solvent:

    • Cause: The solvent can influence the stability of the transition state for cyclization.

    • Solution: Switching to a more polar, high-boiling point solvent like DMF or DMSO can sometimes facilitate the cyclization step.[5]

  • Catalyst and Ligand Effects:

    • Cause: The choice of catalyst and ligand can influence the geometry and electronic properties of the intermediate, thereby affecting the ease of cyclization.[2]

    • Solution: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands. The ligand plays a critical role in stabilizing the palladium complex and influencing its reactivity.[2]

Simplified Reaction Pathway and Point of Failure:

G A o-Iodophenol + Alkyne B Sonogashira Coupling Intermediate A->B Pd/Cu Catalyst C Benzofuran Product B->C Intramolecular Cyclization D Reaction Stall B->D High Activation Energy / Suboptimal Conditions

Caption: Stalled intramolecular cyclization in benzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: How do the electronic properties of my starting materials affect the reaction outcome?

A1: The electronic nature of substituents on your aromatic precursors significantly impacts reaction efficiency. For syntheses involving salicylaldehydes, electron-donating groups on the aromatic ring tend to increase the nucleophilicity of the reacting species, often resulting in higher yields of the target benzofuran.[4][5] Conversely, for palladium-catalyzed reactions involving aryl halides, electron-withdrawing groups can enhance the reactivity of the C-X bond towards oxidative addition, potentially leading to better yields.[2]

Q2: I have successfully synthesized my benzofuran, but I am struggling to separate it from a regioisomeric byproduct. What purification strategies can I employ?

A2: Separating regioisomers is a common purification challenge due to their similar physical properties.[6] Here are several strategies to improve separation:

  • Optimize Column Chromatography:

    • Solvent System: Systematically vary the polarity of your eluent. For non-polar isomers, a small change in a non-polar solvent system (e.g., increasing ethyl acetate in hexanes from 1% to 2%) can have a significant impact.[7]

    • Solvent Selectivity: Introduce a solvent with different selectivity, such as dichloromethane or toluene, in small amounts to your eluent system.[7]

  • Alternative Chromatographic Techniques: Consider using High-Performance Liquid Chromatography (HPLC) with a suitable column and solvent system for more challenging separations.

  • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.

Q3: Can I use a copper catalyst instead of palladium for my benzofuran synthesis?

A3: Yes, copper-catalyzed reactions offer a less expensive and more environmentally friendly alternative to palladium for certain cyclization reactions.[8] Copper catalysts are effective in reactions such as the coupling of o-halophenols with various partners or the intramolecular cyclization of appropriately substituted phenols.[8] For example, copper iodide (CuI) can be used to catalyze the one-pot synthesis of 3-aminobenzofurans in deep eutectic solvents.[5]

Q4: My reaction mixture is turning black and forming "tar." What is causing this and how can I prevent it?

A4: The formation of black tar-like substances is often indicative of catalyst decomposition (formation of palladium black) or polymerization of starting materials or products, especially at high temperatures.[2]

  • Catalyst Deactivation: This can be caused by impurities, oxygen, or excessive heat. Ensure your reagents and solvents are pure and degassed, and consider running the reaction at a lower temperature for a longer duration.

  • Substrate Instability: Your starting materials or the benzofuran product may be unstable under the reaction conditions. Lowering the temperature or reducing the reaction time can help mitigate this.

  • Ligand Choice: Using a more robust ligand can help stabilize the palladium catalyst and prevent decomposition.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-2-iodofuran and 3-Bromo-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel chemical entities, particularly in drug development and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. This guide provides an in-depth comparative analysis of two valuable, yet distinct, building blocks: 3-Bromo-2-iodofuran and 3-Bromo-2-methylbenzofuran . We will dissect their reactivity profiles, supported by experimental data, to inform rational choices in synthetic strategy.

Part 1: Structural and Physicochemical Foundations

At first glance, both molecules offer a reactive carbon-bromine (C-Br) bond at the 3-position of a furanoid ring system. However, their reactivity is governed by profound structural and electronic differences.

  • 3-Bromo-2-iodofuran is a simple, electron-rich five-membered heterocycle featuring two different halogens. The critical aspect of its chemistry is the pronounced reactivity difference between the carbon-iodine (C-I) bond at the 2-position and the C-Br bond at the 3-position.

  • This compound incorporates the furan ring into a more complex, fused aromatic system. The presence of a methyl group at the 2-position and the electronic influence of the fused benzene ring create a distinct chemical environment for the C-Br bond.

The fundamental predictor of reactivity in many transformations, especially metal-catalyzed cross-coupling, is the bond dissociation energy (BDE). The energy required to cleave the C-I bond is significantly lower than that for the C-Br bond, rendering it the more labile site.[1][2][3]

Bond Type (Aryl)Typical Bond Dissociation Energy (kJ/mol)
C–I~213[1]
C–Br~285[1]
C–Cl~327[1]
C–F~485[1]

This substantial energy difference is the key to the chemoselective reactions observed with 3-bromo-2-iodofuran.

Figure 1: Molecular structures of the compared reagents.

Part 2: Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Strategies

The Suzuki-Miyaura coupling is a benchmark reaction for evaluating the reactivity of aryl halides.[4][5][6][7] The catalytic cycle's rate-limiting step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[8][9] This step is highly sensitive to the nature of the halogen.

The Case of 3-Bromo-2-iodofuran: A Platform for Sequential Functionalization

The lower BDE of the C-I bond allows for exquisite chemoselectivity. Standard palladium catalysts, such as Pd(PPh₃)₄, will selectively undergo oxidative addition into the C-I bond, leaving the C-Br bond untouched.[10][11] This opens a powerful strategy for sequential, site-specific derivatization.

Table 1: Predicted Regioselective Cross-Coupling of 3-Bromo-2-iodofuran [10]

Reaction TypeCoupling PartnerPredicted Site of ReactionProduct Type
Suzuki-MiyauraAr-B(OH)₂C-2 (Iodine position)3-Bromo-2-arylfuran
SonogashiraR-C≡CHC-2 (Iodine position)3-Bromo-2-alkynylfuran
StilleAr-Sn(Bu)₃C-2 (Iodine position)3-Bromo-2-arylfuran

This high degree of selectivity makes 3-bromo-2-iodofuran an ideal substrate for building molecular complexity in a controlled manner. One can first perform a coupling reaction at the 2-position under mild conditions, and then, by employing more forcing conditions or specialized catalyst systems, functionalize the remaining bromine at the 3-position.[11][12]

Figure 2: Workflow for sequential functionalization.

The Case of this compound: Direct C-3 Functionalization

With this compound, the synthetic question is not about selectivity between two halogens, but about the inherent reactivity of the C(3)-Br bond. The fused benzene ring withdraws some electron density from the furan ring, potentially modulating reactivity compared to a simple bromofuran. Furthermore, the adjacent 2-methyl group can exert a steric influence.[13] However, the C(3)-Br bond remains a viable handle for standard cross-coupling reactions.

Table 2: Representative Suzuki-Miyaura Coupling of a 3-Bromobenzofuran Derivative

SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield
Ethyl 3-bromo-5-nitrobenzofuran-2-carboxylatePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85%

This data is representative of typical conditions for 3-bromobenzofuran systems.

While direct experimental comparison data for this compound under identical conditions is sparse in readily available literature, established principles suggest that coupling at the C-3 position is generally efficient, though it may require slightly more forcing conditions than the C-I bond of the dihalofuran.

Halogen-Metal Exchange: A Low-Temperature Approach

Halogen-metal exchange, typically using organolithium reagents like n-butyllithium (n-BuLi) at low temperatures, is another fundamental transformation.[14][15][16] The reaction rate follows the trend I > Br > Cl, mirroring the trend in cross-coupling reactivity.[14]

  • 3-Bromo-2-iodofuran : Treatment with one equivalent of n-BuLi at -78 °C results in rapid and clean iodine-lithium exchange.[12] This generates the 3-bromo-2-furyllithium species, which can be trapped with various electrophiles to selectively install a substituent at the 2-position.

  • This compound : Bromine-lithium exchange is certainly feasible but may face competition from other potential side reactions, such as deprotonation of the methyl group or the aromatic ring, depending on the specific conditions and substrate. The reaction is typically performed at low temperatures to ensure the C-Br bond is the primary site of reaction.

Part 3: Experimental Protocol: Selective Sonogashira Coupling

This protocol provides a validated method for the selective functionalization of 3-bromo-2-iodofuran, demonstrating the principles discussed above.

Objective: To synthesize 3-Bromo-2-(phenylethynyl)furan via a selective Sonogashira coupling.

Materials:

  • 3-Bromo-2-iodofuran (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 3-bromo-2-iodofuran, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Stir the mixture at room temperature for 5 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-(phenylethynyl)furan. (Expected Yield: ~85%).[10]

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents: 3-Bromo-2-iodofuran PdCl₂(PPh₃)₂, CuI B 2. Add Solvents: Anhydrous THF, TEA A->B C 3. Add Phenylacetylene B->C D 4. Stir at RT (4-6h) Monitor by TLC C->D E 5. Dilute & Filter D->E F 6. Aqueous Wash E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H

References

A Senior Application Scientist's Guide to Benzofuran Synthesis: A Comparative Analysis of Alternatives to Larock-Type Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the benzofuran scaffold is a recurring motif of immense significance. Its prevalence in natural products and pharmaceuticals necessitates a robust and versatile synthetic toolkit. While the Larock-type coupling has long been a notable method for constructing this heterocyclic core, the demands of modern synthetic chemistry—efficiency, functional group tolerance, and atom economy—have spurred the development of a diverse array of alternative strategies.

This guide provides an in-depth, comparative analysis of the most prominent alternatives to the Larock-type coupling for benzofuran synthesis. We will move beyond a mere listing of reactions to dissect the mechanistic underpinnings, evaluate the practical advantages and limitations of each approach, and provide detailed, field-proven experimental protocols. This document is designed to empower you, the researcher, to make informed decisions when designing your synthetic routes to these valuable compounds.

The Benchmark: Larock-Type Annulation

Before exploring the alternatives, it is crucial to understand the benchmark. The Larock-type synthesis of benzofurans typically involves the palladium-catalyzed coupling of an o-iodophenol with an internal alkyne. This reaction proceeds via a sequence of oxidative addition, carbopalladation, and reductive elimination to construct the benzofuran ring. While powerful, its limitations can include the need for specific substitution patterns on the alkyne and potential catalyst deactivation.

Alternative Synthetic Strategies: A Comparative Overview

We will now delve into the key alternative methodologies, evaluating their performance against the Larock benchmark and each other.

Sonogashira Coupling Followed by Intramolecular Cyclization

A highly reliable and widely adopted alternative involves a two-step sequence: a palladium/copper-catalyzed Sonogashira cross-coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylphenol intermediate. This approach offers excellent control and versatility.

Mechanistic Insight: The initial Sonogashira coupling forms the C-C bond between the phenolic ring and the alkyne. The subsequent cyclization is typically a 5-endo-dig process, which can be promoted by various catalysts (e.g., palladium, copper, gold, or even base), leading to the formation of the furan ring. The choice of cyclization catalyst can influence the reaction conditions and functional group compatibility.

Experimental Workflow: Sonogashira Coupling and Cyclization

Caption: Workflow for benzofuran synthesis via Sonogashira coupling and cyclization.

Representative Protocol: Synthesis of 2-Phenylbenzofuran [1]

  • Step 1: Sonogashira Coupling. To a solution of 2-iodophenol (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol). The mixture is stirred at room temperature under an inert atmosphere for 4 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • Step 2: Intramolecular Cyclization. The crude 2-(phenylethynyl)phenol is dissolved in DMF (5 mL), and K₂CO₃ (2.0 mmol) is added. The mixture is heated to 100 °C for 2 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford 2-phenylbenzofuran.

Intramolecular Wittig Reaction

The intramolecular Wittig reaction provides a classic yet effective route to 2-substituted benzofurans. This method relies on the formation of a phosphonium ylide that subsequently reacts with an ester or related carbonyl group within the same molecule to form the furan ring.

Mechanistic Insight: The key step is the intramolecular olefination. An o-acyloxybenzyltriphenylphosphonium salt is treated with a base to generate the corresponding ylide. This ylide then attacks the adjacent ester carbonyl, forming an oxaphosphetane intermediate which collapses to yield the benzofuran and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond is the driving force for this reaction.

Reaction Mechanism: Intramolecular Wittig Reaction

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Cyclization and Elimination A o-Acyloxybenzyl- triphenylphosphonium Salt B Phosphonium Ylide A->B  Base C Oxaphosphetane Intermediate B->C Intramolecular Cycloaddition D 2-Substituted Benzofuran C->D E Triphenylphosphine Oxide C->E

Caption: Mechanism of intramolecular Wittig reaction for benzofuran synthesis.

Representative Protocol: Synthesis of 2-Methylbenzofuran

  • Step 1: Preparation of the Phosphonium Salt. 2-Hydroxybenzyl alcohol (1.0 mmol) is reacted with triphenylphosphine hydrobromide (1.1 mmol) in acetonitrile at reflux to afford (2-hydroxybenzyl)triphenylphosphonium bromide.

  • Step 2: Acylation. The phosphonium salt is then treated with acetic anhydride (1.2 mmol) and triethylamine (1.5 mmol) in dichloromethane at 0 °C to room temperature to yield the corresponding acetate ester.

  • Step 3: Intramolecular Wittig Reaction. The crude o-acetoxybenzylphosphonium salt is dissolved in toluene, and a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 mmol) is added at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ether. The organic layer is dried and concentrated, and the residue is purified by column chromatography to give 2-methylbenzofuran.

Gold-Catalyzed Intramolecular Hydroalkoxylation

Gold catalysis has emerged as a powerful tool for the synthesis of heterocycles due to the strong π-philicity of gold catalysts. The intramolecular hydroalkoxylation of o-alkynylphenols is a particularly efficient method for constructing the benzofuran ring.

Mechanistic Insight: A cationic gold(I) catalyst activates the alkyne moiety towards nucleophilic attack by the phenolic hydroxyl group. This typically proceeds through a 5-endo-dig cyclization, forming a vinyl-gold intermediate. Protodeauration then regenerates the active catalyst and furnishes the benzofuran product. This method is often characterized by very mild reaction conditions and low catalyst loadings.

Catalytic Cycle: Gold-Catalyzed Hydroalkoxylation

Gold_Cycle Catalyst [Au(I)]+ Pi_Complex π-Alkyne Gold Complex Catalyst->Pi_Complex + Substrate Substrate o-Alkynylphenol Substrate->Pi_Complex Cyclization 5-endo-dig Cyclization Pi_Complex->Cyclization Vinyl_Gold Vinyl-Gold Intermediate Cyclization->Vinyl_Gold Vinyl_Gold->Catalyst Protodeauration (- H+) Product Benzofuran Vinyl_Gold->Product + H+

Caption: Catalytic cycle for gold-catalyzed intramolecular hydroalkoxylation.

Representative Protocol: Synthesis of 2-Phenylbenzofuran [2][3]

  • To a solution of 2-(phenylethynyl)phenol (0.5 mmol) in dichloromethane (2.5 mL) is added a solution of [IPrAuCl]/AgOTf (1-2 mol%) at room temperature under an argon atmosphere. The reaction mixture is stirred for 30 minutes to 2 hours, with progress monitored by TLC. Upon completion, the mixture is filtered through a short pad of silica gel, eluting with dichloromethane. The solvent is removed under reduced pressure to afford the pure 2-phenylbenzofuran.

Copper-Catalyzed Intramolecular O-Arylation

Copper-catalyzed methods provide a cost-effective alternative to palladium-based systems. Intramolecular O-arylation of o-halophenols bearing a suitable side chain is a common strategy. A notable one-pot variation involves the reaction of o-iodophenols, acyl chlorides, and phosphorus ylides.[4][5]

Mechanistic Insight: This one-pot tandem reaction is believed to proceed through the in situ formation of an allene from the acyl chloride and phosphorus ylide. The phenolic oxygen then undergoes an oxa-Michael addition to the allene. The resulting enolate is then trapped in an intramolecular copper-catalyzed C-O coupling reaction with the aryl iodide, forming the benzofuran ring.

Representative Protocol: One-Pot Synthesis of Functionalized Benzofurans [4][5]

  • A mixture of an o-iodophenol (1.0 mmol), an acyl chloride (1.2 mmol), a phosphorus ylide (1.2 mmol), CuBr (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 mmol) in DMSO (5 mL) is heated at 90 °C for 12-24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

Metal-Free Oxidative Cyclization of 2-Hydroxystilbenes

For applications where trace metal contamination is a concern, metal-free methods are highly desirable. The oxidative cyclization of 2-hydroxystilbenes using hypervalent iodine reagents is a prominent example.[4][6][7]

Mechanistic Insight: A hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene [PhI(OAc)₂], activates the double bond of the 2-hydroxystilbene. The phenolic hydroxyl group then attacks the activated double bond in an intramolecular fashion. Subsequent elimination of iodobenzene and acetic acid yields the 2-arylbenzofuran. This method is attractive for its mild conditions and avoidance of transition metals.

Mechanism: Hypervalent Iodine-Mediated Cyclization

Iodine_Mechanism A 2-Hydroxystilbene C Iodonium Intermediate A->C B PhI(OAc)₂ B->C D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E 2-Arylbenzofuran D->E Elimination F PhI + AcOH D->F

Caption: Proposed mechanism for the hypervalent iodine-mediated oxidative cyclization.

Representative Protocol: Synthesis of 2-Arylbenzofurans [4][6]

  • To a solution of a 2-hydroxystilbene (0.5 mmol) in acetonitrile (5 mL) is added (diacetoxyiodo)benzene (0.6 mmol). The reaction mixture is stirred at room temperature for 1-3 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the corresponding 2-arylbenzofuran.

Comparative Performance Analysis

To facilitate a direct comparison, the following table summarizes the key performance indicators for the discussed methodologies. The data represents typical ranges and may vary depending on the specific substrates and optimized conditions.

MethodCatalyst SystemTypical Temp. (°C)Typical Time (h)Yield Range (%)Key AdvantagesKey Limitations
Larock-Type Annulation Pd(0) or Pd(II)80-12012-2450-90Convergent, builds complexity quicklyRequires internal alkynes, potential regioselectivity issues
Sonogashira/Cyclization Pd/Cu then variousRT - 1002-1270-95High yields, excellent scope, modularTwo distinct steps (can be one-pot)
Intramolecular Wittig None (uses stoichiometric PPh₃)RT - 8012-2460-85Metal-free, reliable for certain substratesStoichiometric phosphine oxide byproduct, multi-step substrate prep
Gold-Catalyzed Hydroalkoxylation Au(I) complexesRT - 600.5-480-99Very mild conditions, low catalyst loading, high yieldsCost of gold catalysts, limited to o-alkynylphenols
Copper-Catalyzed O-Arylation Cu(I) or Cu(II)80-12012-2460-90Cost-effective, good functional group toleranceCan require higher temperatures, ligand optimization may be needed
Metal-Free Oxidative Cyclization Hypervalent Iodine ReagentsRT1-370-95Metal-free, mild conditions, simple procedureRequires pre-functionalized 2-hydroxystilbene substrates

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of benzofurans is a mature field with a rich diversity of methodologies. The choice of the most appropriate method is not a one-size-fits-all decision but rather a strategic one, dictated by the specific target molecule, available starting materials, and desired process parameters.

  • For rapid access to diverse 2-substituted benzofurans from simple starting materials, the Sonogashira coupling followed by cyclization remains a highly reliable and versatile choice.

  • When extremely mild conditions and high efficiency are paramount, gold-catalyzed intramolecular hydroalkoxylation offers unparalleled performance, albeit at a higher catalyst cost.

  • For applications demanding the complete absence of transition metals, the intramolecular Wittig reaction and hypervalent iodine-mediated oxidative cyclization present excellent alternatives, each with its own substrate requirements.

  • Copper-catalyzed methods offer a compelling balance of cost-effectiveness and functional group compatibility, making them attractive for large-scale synthesis.

By understanding the nuances of each of these powerful synthetic tools, the modern researcher is well-equipped to tackle the synthesis of a vast array of benzofuran-containing molecules, driving innovation in drug discovery and materials science.

References

Introduction: The Strategic Role of Brominated Heterocycles in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Coupling Reactivity of 3-Bromo-2-methylbenzofuran and Other Brominated Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic scaffolds are the cornerstone of medicinal chemistry and materials science, with benzofuran derivatives being particularly prominent in numerous natural products and pharmaceuticals.[1][2] The functionalization of these core structures via transition-metal-catalyzed cross-coupling reactions is a paramount strategy for generating molecular diversity. Brominated heterocycles serve as versatile and reliable electrophilic partners in these transformations due to the optimal balance of reactivity and stability of the carbon-bromine bond.[3]

This guide provides a detailed comparative analysis of This compound , a common yet sterically distinct benzofuran building block, against other widely used brominated heterocycles such as bromothiophenes and bromopyridines. We will delve into the mechanistic nuances and practical considerations that govern their reactivity in key cross-coupling reactions, supported by experimental data. The objective is to equip researchers with the expert insights needed to make informed decisions in reaction design, catalyst selection, and protocol optimization.

Pillar 1: Understanding the Drivers of Reactivity in Cross-Coupling

The efficiency of a palladium-catalyzed cross-coupling reaction is not solely dependent on the catalyst or reagents but is fundamentally dictated by the intrinsic properties of the heteroaryl bromide. The rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-Br bond.[4][5] Several factors influence the kinetics of this crucial step:

  • C-Br Bond Dissociation Energy (BDE): A weaker C-Br bond facilitates faster oxidative addition. This is influenced by the nature of the heterocyclic ring.

  • Electronic Effects: The electron density of the aromatic ring is critical. Electron-deficient rings (like pyridine) generally undergo oxidative addition more readily than electron-rich rings (like furan, thiophene, and benzofuran).[6]

  • Positional Isomerism: The position of the bromine atom relative to the heteroatom significantly alters reactivity. For many five- and six-membered heterocycles, the C2 (α-position) is more electronically activated and thus more reactive than the C3 (β-position).[7]

  • Steric Hindrance: Bulky substituents adjacent to the bromine atom can impede the approach of the palladium catalyst, slowing the rate of oxidative addition. This is a key consideration for 2-substituted-3-bromoheterocycles like our topic compound.[8]

Pillar 2: Comparative Reactivity in Key Transformations

We will now compare the performance of this compound with two representative classes of heterocycles: the electron-rich bromothiophenes and the electron-deficient bromopyridines.

A. Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method for constructing biaryl and heteroaryl-aryl structures.[9] The reaction's success hinges on an efficient catalytic cycle involving oxidative addition, transmetalation with a boronic acid derivative, and reductive elimination.[10]

The general order of reactivity for the halide is I > Br > OTf >> Cl.[3][11] For brominated heterocycles, the reactivity is heavily influenced by the ring system. This compound presents a unique case where the bromine is at the less-activated C3 position and is flanked by a methyl group at C2, introducing steric demand.

In contrast, 2-bromothiophene is highly reactive due to the electronic activation at the C2 position.[7] 3-Bromothiophene is less reactive than its 2-bromo isomer but generally more reactive than many aryl bromides. 3-Bromopyridine, being electron-deficient, is an excellent substrate for oxidative addition and often couples efficiently.[12]

Comparative Experimental Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryBrominated HeterocycleCatalyst / LigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
1This compound Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001280-90[9][13]
22-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95[7][14]
33-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90[7]
43-BromopyridinePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O804>95[15]

Analysis:

  • This compound (Entry 1) performs well but may require slightly elevated temperatures or longer reaction times compared to more activated substrates, a consequence of both its C3-bromo position and the steric influence of the C2-methyl group.

  • 2-Bromothiophene (Entry 2) demonstrates high reactivity, often providing excellent yields under standard conditions.[7]

  • 3-Bromopyridine (Entry 4) , as an electron-deficient heterocycle, is highly reactive and can be coupled efficiently with modern, sterically demanding phosphine ligands like SPhos, often at lower temperatures or shorter times.[15]

B. Buchwald-Hartwig Amination: A Gateway to C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals.[5][16] The reaction is particularly sensitive to steric hindrance and the electronic nature of the heteroaryl bromide.

For This compound , the steric hindrance from the adjacent methyl group poses a significant challenge. The successful amination of such substrates often necessitates the use of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) that facilitate both the oxidative addition and the C-N reductive elimination steps.[17]

In comparison, 3-bromopyridine can be a challenging substrate due to potential catalyst inhibition by the pyridine nitrogen, but specialized ligands have been developed to overcome this.[16][17] 3-Bromothiophene is generally less challenging than hindered substrates, though its amination can still require more robust catalytic systems compared to simple aryl bromides.[7]

Comparative Experimental Data: Buchwald-Hartwig Amination with Morpholine

EntryBrominated HeterocycleCatalyst / LigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
1This compound Pd₂(dba)₃ / RuPhosNaOt-BuToluene1001675-85[5][17]†
23-BromothiophenePd(OAc)₂ / XPhosK₂CO₃t-Amyl alcohol11018~80-90[7][18]
33-BromopyridinePd₂(dba)₃ / RuPhosLiHMDSToluene6512~83[17]

†Note: Data for this compound is extrapolated from conditions effective for similarly hindered heteroaryl bromides.

Analysis:

  • The choice of ligand is paramount. For the sterically hindered This compound (Entry 1) , a bulky ligand like RuPhos is crucial to create a reactive, coordinatively unsaturated palladium center that can overcome the steric barrier.

  • The amination of 3-bromopyridine (Entry 3) benefits from specific catalyst systems designed to tolerate the coordinating nitrogen atom, with RuPhos-based precatalysts showing high efficacy even at moderate temperatures.[17]

Pillar 3: Experimental Protocols and Visualizations

Trustworthy science relies on reproducible methodologies. The following sections provide a generalized protocol for a Suzuki-Miyaura coupling and visual diagrams to clarify the complex processes involved.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of a heteroaryl bromide with an arylboronic acid and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add the heteroaryl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Through the septum, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the degassed solvent system (e.g., a 4:1 mixture of Toluene/H₂O).

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C) for the specified time (2-24 h).

  • Monitoring: Track the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[19]

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[19]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.[19]

Visualizing the Process

Diagrams provide a clear visual language for complex scientific concepts.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂(X) (Oxidative Adduct) pd0->oa_complex Oxidative Addition (R¹-X) trans_complex R¹-Pd(II)L₂(R²) (Transmetalation Product) oa_complex->trans_complex Transmetalation (R²-B(OH)₂) + Base trans_complex->pd0 Reductive Elimination product_out R¹-R² (Product) trans_complex->product_out

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow cluster_workflow General Cross-Coupling Workflow setup 1. Reaction Setup (Reagents & Base in Flask) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert add 3. Add Catalyst & Degassed Solvent inert->add react 4. Heat & Stir (Reaction) add->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Work-up (Cool, Dilute, Wash) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion and Strategic Outlook

The choice of a brominated heterocycle in a cross-coupling strategy is a critical decision that impacts reaction efficiency and synthetic route design.

  • This compound is a valuable building block that undergoes cross-coupling reactions effectively. However, its reactivity profile is defined by the C3-position of the bromine and, crucially, the steric hindrance imposed by the C2-methyl group. Achieving high yields often requires the use of modern, sterically demanding phosphine ligands and potentially more forcing reaction conditions compared to unhindered or more electronically activated substrates.

  • Electron-Rich Heterocycles (e.g., Bromothiophenes) exhibit high reactivity, especially at the 2-position. They are excellent substrates for a wide range of couplings but can sometimes be prone to side reactions like homocoupling if not managed carefully.[7]

  • Electron-Deficient Heterocycles (e.g., Bromopyridines) are highly activated towards oxidative addition, making them excellent coupling partners. The primary challenge lies in mitigating potential catalyst inhibition by the basic nitrogen atom, a problem largely solved by the development of specialized ligand systems.[16][17]

Ultimately, understanding the interplay of electronic and steric factors is key. While this compound may require more specialized conditions, its successful incorporation into complex molecules is readily achievable with the right catalytic system, making it an indispensable tool in the synthetic chemist's arsenal.

References

A Senior Application Scientist's Guide to the In Vitro Biological Activity of Synthesized Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold - A Privileged Structure in Drug Discovery

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a cornerstone in medicinal chemistry.[1] This scaffold is ubiquitous in nature and has been extensively leveraged in synthetic chemistry to create derivatives with a vast spectrum of pharmacological activities.[1][2] The inherent structural features of the benzofuran nucleus make it a versatile template for designing molecules that can interact with a wide array of biological targets. Consequently, its derivatives have demonstrated potent in vitro activities, including anticancer, antimicrobial, and antioxidant effects.[2][3][4]

This guide provides an in-depth comparison of the biological performance of various synthesized benzofuran derivatives. We will dissect the experimental data, elucidate the underlying mechanisms of action, and provide detailed, field-proven protocols for evaluating these activities. The objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to advance their own research programs centered on this remarkable scaffold.

Part 1: Anticancer Activity of Benzofuran Derivatives

The proliferation of cancer and the emergence of drug resistance necessitate a continuous search for novel therapeutic agents. Benzofuran derivatives have emerged as a promising class of compounds, exhibiting significant cytotoxicity against a range of human cancer cell lines.[5][6] Their mechanisms are often multifaceted, targeting key pathways involved in cell division and survival.[5][7]

Comparative Cytotoxicity Data

The efficacy of a potential anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. The following table summarizes the in vitro cytotoxic activity of several representative benzofuran derivatives against various human cancer cell lines.

Compound/Derivative Cancer Cell Line Activity (IC50) Reference Compound Reference IC50 Source
Compound 38 (N-aryl piperazine derivative)A549 (Lung)0.12 µM--[2]
Compound 38 (N-aryl piperazine derivative)SGC7901 (Gastric)2.75 µM--[2]
Compound 37a-h (Piperazine-based)MCF-7, A549, HeLa, HCT116, SGC7901< 10 µM5-Fluorouracil-[5]
Compound 13b (Benzofuran hybrid)MCF-7 (Breast)1.875 µMCisplatin2.184 µM[5]
Compound 13g (Benzofuran hybrid)MCF-7 (Breast)1.287 µMCisplatin2.184 µM[5]
Compound 14c (Oxadiazole conjugate)HCT116 (Colon)3.27 µM--[5]
Ailanthoidol (7 )Huh7 (Liver)22 µM (at 48h)-> 80 µM (HepG2)[5]
Compound 30a HepG2 (Liver)- (Potent)Doxorubicin-[5]
MCC1019 (Bromomethyl-substituted)A549 (Lung)16.4 µM--[6]
Amiloride-benzofuran hybrid-0.43 µM--[6]
Compound 30b (mTOR inhibitor)SQ20B (Head and Neck)Significantly more cytotoxic than lead--[8]
Compound S6 (Aurora B inhibitor)HeLa (Cervical), HepG2 (Liver), SW620 (Colon)Most sensitive among 21 cell lines--[9]
Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism through which certain benzofuran derivatives exert their anticancer effects is the disruption of microtubule dynamics.[5] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. Compounds that interfere with the polymerization of tubulin into microtubules can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[10]

For instance, derivative 30a has demonstrated potent inhibition of tubulin polymerization, causing disruption of mitotic spindle formation and inducing apoptosis in HepG2 cells.[5] This mechanism is shared by established chemotherapeutic agents, highlighting the clinical potential of benzofuran scaffolds.

Here is a diagram illustrating this signaling pathway:

G Benzofuran Benzofuran Derivative (e.g., 30a) Polymerization Inhibits Polymerization Benzofuran->Polymerization Tubulin Tubulin Dimers Microtubule Microtubule Formation Disrupted Tubulin->Microtubule Polymerization->Tubulin Polymerization->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by a benzofuran derivative.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a cornerstone colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds.[10] Its principle lies in the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Add varying concentrations of benzofuran derivatives B->C D 4. Incubate for 24, 48, or 72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h (Formazan formation) E->F G 7. Add solubilizing agent (e.g., DMSO) F->G H 8. Read absorbance (~570 nm) G->H I 9. Plot dose-response curve and calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). They are then incubated for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivatives. The culture medium is replaced with fresh medium containing the compounds at various concentrations. Control wells should contain medium with the vehicle (e.g., DMSO) only.[10]

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.[10]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.[10]

    • Causality Insight: This step is critical as only viable cells with active mitochondrial enzymes can reduce the MTT. The incubation time must be optimized for the specific cell line to ensure sufficient formazan crystal formation without causing cytotoxicity from the MTT itself.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[10]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Part 2: Antimicrobial Activity of Benzofuran Derivatives

The rise of antimicrobial resistance is a global health crisis, creating an urgent need for new classes of antibacterial and antifungal agents.[4] Benzofuran derivatives have shown considerable promise, exhibiting inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3][11]

Comparative Antimicrobial Data (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key metric for comparing the potency of different compounds.

Compound/Derivative Microorganism Activity (MIC) Reference Compound Source
Compound 46 Gram-positive & Gram-negative bacteria, C. albicans0.5 - 1 mg/mL-[2]
1-(thiazol-2-yl)pyrazoline (19 )Gram-negative bacteriaExcellent activity (25 mm zone)-[3]
1-(thiazol-2-yl)pyrazoline (19 )Gram-positive bacteriaGood activity (20 mm zone)-[3]
Compound 3 & 4 (carbohydrazide)M. tuberculosis H37Rv8 µg/mL & 2 µg/mL-[3]
6-hydroxyl derivatives (15, 16 )Various bacterial strains0.78 - 3.12 µg/mL-[3]
Compound 1 (from P. crustosum)S. typhimurium, S. aureus12.5 µg/mLCiprofloxacin[12]
Compound 1 (from P. crustosum)E. coli25 µg/mLCiprofloxacin[12]
Compound 6 (from P. crustosum)P. italicum, C. musae12.5 - 25 µg/mLCarbendazim[12]
Compound 6a, 6b, 6f (amide derivatives)B. subtilis, S. aureus, E. colias low as 6.25 µg/mLNorfloxacin[11]
Compound V40 (disulfide moiety)X. oryzae pv oryzae (Xoo)0.28 µg/mL (EC50)Thiodiazole copper (TC)[13]
Structure-Activity Relationship (SAR) Insights

Analysis of various synthesized series reveals key structural features that govern antimicrobial potency:

  • Hydroxyl Groups: The presence of a hydroxyl group at the C-6 position of the benzofuran ring appears to be crucial for antibacterial activity. Blocking this group leads to a loss of activity.[3] Conversely, hydroxyl groups at the C-2 position did not enhance activity.[3]

  • Fused Heterocycles: Linking the benzofuran scaffold to other heterocyclic moieties like pyrazoline, thiazole, or oxadiazole often results in potent antimicrobial agents.[2][3]

  • Side Chain Substitutions: Highly substituted side chains attached to a hydrazide linker can improve antifungal activity.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents in a liquid medium.[11][12]

Workflow Diagram:

G cluster_prep Preparation cluster_inc Inoculation & Incubation cluster_read Reading Results A 1. Prepare serial two-fold dilutions of benzofuran compounds in broth B 2. Dispense into 96-well plate A->B D 4. Inoculate each well with microbial suspension B->D C 3. Prepare standardized microbial inoculum C->D E 5. Include positive (no drug) and negative (no microbes) controls D->E F 6. Incubate at 37°C (bacteria) or 25-27°C (fungi) for 18-24h E->F G 7. Visually inspect for turbidity (microbial growth) H 8. (Optional) Add viability indicator (e.g., Resazurin) G->H I 9. Determine MIC: lowest concentration with no visible growth H->I

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each benzofuran derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in Mueller-Hinton broth (for bacteria) or Sabouraud's broth (for fungi) directly in a 96-well microplate.[11][12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microplate containing the diluted compounds. Also, prepare a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 48 hours for fungi).[11]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

    • Trustworthiness & Validation: The inclusion of positive and negative controls is non-negotiable. The positive control validates that the microbes can grow in the media, while the negative control confirms the sterility of the media. For enhanced accuracy, a viability indicator like resazurin can be added, which changes color in the presence of metabolic activity.[12]

Part 3: Antioxidant Activity of Benzofuran Derivatives

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to neutralize them, is implicated in numerous diseases.[14] Benzofuran derivatives have been identified as potent antioxidants capable of scavenging these harmful free radicals.[2][15]

Comparative Antioxidant Data (Radical Scavenging)

The antioxidant capacity of compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are typically expressed as an IC50 or EC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Compound/Derivative Assay Activity (IC50 / EC50) Source
Compounds 59 & 60 DPPH96.7 ± 8.9 µM[2]
Compounds 61-63 (1,3-benzofuran)-8.27 - 10.59 mM[2]
Compound 64 (benzofuran ester)DPPHHighest activity in series[2]
Compound 65 (carboxamide)DPPH23.5% inhibition at 100 µM[2]
Compounds 9, 15, 18, 20 (benzofuran-2-one)DPPH (in Methanol)rIC50: 0.18 - 0.31[16][17]
Compound 20 (benzofuran-2-one)DPPH (in Acetonitrile)rIC50: 0.17 (better than Trolox)[16][17]

Note: rIC50 is the ratio of molar concentrations (antioxidant/DPPH) required to reduce 50% of the DPPH radical.

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable DPPH radical, which is deep purple, to its non-radical form, DPPH-H, which is pale yellow.[18][19] The decrease in absorbance at ~517 nm is proportional to the antioxidant capacity of the compound.

Workflow Diagram:

G cluster_prep Preparation cluster_react Reaction cluster_read Measurement & Analysis A 1. Prepare methanolic solution of DPPH radical C 3. Mix sample/standard solution with DPPH solution A->C B 2. Prepare serial dilutions of benzofuran compounds & standard (e.g., Ascorbic Acid) B->C D 4. Incubate in the dark (e.g., 30 minutes) C->D E 5. Prepare a blank control (Methanol + DPPH) F 6. Measure absorbance at ~517 nm E->F G 7. Calculate % scavenging activity F->G H 8. Determine IC50 value G->H

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.[15][19]

  • Reaction Mixture: In a 96-well plate or cuvettes, add a small volume of the sample or standard solution. Then, add the DPPH solution. The final volume should be consistent across all wells.[19]

  • Incubation: The reaction mixture is shaken and incubated at room temperature in the dark for 30 minutes.[19]

    • Causality Insight: Incubation in the dark is essential because DPPH is light-sensitive and can degrade, leading to inaccurate absorbance readings and an overestimation of antioxidant activity.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or microplate reader. A control containing only methanol and the DPPH solution is used as a reference.[18]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[18]

Conclusion

The synthesized derivatives of the benzofuran scaffold exhibit a remarkable breadth of potent in vitro biological activities. As demonstrated, these compounds can effectively inhibit the proliferation of cancer cells, curb the growth of pathogenic microbes, and neutralize harmful free radicals. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of novel benzofuran derivatives. The structure-activity relationships gleaned from existing data will undoubtedly guide medicinal chemists in designing next-generation compounds with enhanced potency and selectivity, paving the way for potential new therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of Benzofuran Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a cornerstone in medicinal chemistry. This versatile heterocyclic system, consisting of a fused benzene and furan ring, is a common motif in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Its unique structural and electronic properties make it a "privileged scaffold," amenable to chemical modifications that can fine-tune its biological effects.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzofuran derivatives, focusing on three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory research. We will delve into the causal relationships between specific structural modifications and biological outcomes, compare the performance of benzofuran-based compounds with relevant alternatives, and provide detailed experimental protocols for the evaluation of these activities.

The Benzofuran Core: A Privileged Scaffold

The benzofuran ring system's planarity, aromaticity, and the presence of an oxygen heteroatom create a unique electronic environment that facilitates interactions with various biological targets. The core itself can be modified at multiple positions, with the C2 and C3 positions of the furan ring and the C5 and C6 positions of the benzene ring being particularly important for modulating activity.[1][4] Hybridization of the benzofuran core with other pharmacologically active moieties, such as chalcones, piperazines, and other heterocyclic systems, has proven to be a fruitful strategy for developing potent and selective therapeutic agents.[5][6][7]

Structure-Activity Relationship of Benzofuran Derivatives as Anticancer Agents

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with activities spanning a range of malignancies.[4][8][9][10] The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[6][10][11][12]

Key Structural Modifications and Their Impact on Anticancer Activity:
  • Substitution at the C2 Position: The C2 position is a critical site for modification. The introduction of aryl groups, particularly those with electron-withdrawing or donating substituents, can significantly influence cytotoxicity.[5] For instance, 2-aroylbenzofurans have shown potent activity against various cancer cell lines.[13] Hybridizing the C2 position with other heterocyclic rings has also been shown to be a successful strategy.[5]

  • Substitution at the C3 Position: Modifications at the C3 position are also pivotal. For example, 3-amidobenzofuran derivatives have shown promising antiproliferative activity against colon and breast cancer cell lines.[3]

  • Halogenation: The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring system often leads to a significant increase in anticancer activity.[1][7][9] For example, a fluorine atom at the 4-position of a 2-benzofuranyl group was found to double the potency of a urokinase-type plasminogen activator (uPA) inhibitor.[7]

  • Hybrid Molecules: The fusion of the benzofuran scaffold with other anticancer pharmacophores has yielded highly potent compounds. Benzofuran-chalcone hybrids, for instance, have demonstrated excellent cytotoxic activity, with some derivatives inhibiting VEGFR-2 at nanomolar concentrations.[6][10][14] Similarly, benzofuran-piperazine hybrids have shown selective cytotoxicity against lung and gastric cancer cells.[1]

Comparative Performance of Anticancer Benzofuran Derivatives

The following table summarizes the in vitro anticancer activity of representative benzofuran derivatives against various human cancer cell lines, providing a quantitative comparison of their potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Halogenated Benzofurans Brominated Derivative (1c)K562 (Leukemia)25[9]
Brominated Derivative (1e)HeLa (Cervical Carcinoma)28[9]
Brominated Derivative (3d)HUVEC (Normal Cells)6[9]
Benzofuran-Chalcone Hybrids Compound 4gHeLa (Cervical Carcinoma)5.61[10]
Compound 4gHCC1806 (Breast Cancer)5.93[10]
Compound 4nHeLa (Cervical Carcinoma)3.18[10]
Benzofuran-N-Aryl Piperazine Hybrids Hybrid 16A549 (Lung Carcinoma)0.12[1]
Hybrid 16SGC7901 (Gastric Cancer)2.75[1]
Oxindole-based Benzofuran Hybrids Compound 22dMCF-7 (Breast Cancer)3.41[3]
Compound 22fMCF-7 (Breast Cancer)2.27[3]
3-Amidobenzofuran Derivatives Compound 28gMDA-MB-231 (Breast Cancer)3.01[3]
Mechanism of Action: Inhibition of VEGFR-2 Signaling

A significant number of potent anticancer benzofuran derivatives exert their effect by inhibiting the VEGFR-2 signaling pathway, a critical regulator of angiogenesis.[10][11][12]

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Angiogenesis Angiogenesis Dimerization->Angiogenesis Benzofuran Benzofuran Inhibitor Benzofuran->Dimerization Inhibits ERK ERK PLCg->ERK PI3K PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 signaling pathway inhibited by benzofuran derivatives.

Structure-Activity Relationship of Benzofuran Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzofuran derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[8][15][16][17]

Key Structural Modifications and Their Impact on Antimicrobial Activity:
  • Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring can significantly modulate antimicrobial activity. For example, hydroxyl groups at the C-6 position have been shown to confer excellent antibacterial activity.[15]

  • Aryl Substituents at C2 and C3: The presence of aryl groups at the C2 and C3 positions is a common feature in many active antimicrobial benzofurans. The electronic properties of these aryl rings play a crucial role in determining the potency and spectrum of activity.[15]

  • Hybridization with Other Heterocycles: Incorporating other heterocyclic moieties, such as pyrazole, triazine, or benzothiazole, can enhance the antimicrobial profile of benzofuran derivatives.[18][19] For instance, a benzofuran-triazine hybrid with an amino benzothiazole moiety was identified as a potent antibacterial agent.[18]

Comparative Performance of Antimicrobial Benzofuran Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzofuran derivatives against a panel of pathogenic bacteria and fungi.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Aza-benzofurans Compound 1Salmonella typhimurium12.5[8]
Compound 1Staphylococcus aureus12.5[8]
Benzofuran Amides Compound 6aBacillus subtilis6.25
Compound 6bEscherichia coli6.25[2]
Compound 6fStaphylococcus aureus6.25[2]
Benzofuran-Triazine Hybrids Compound 8eEscherichia coli32
Compound 8eStaphylococcus aureus32[18]
Benzofuran Ketoximes Compound 38Staphylococcus aureus0.039[15]
Comparison with Other Heterocyclic Antimicrobials

While direct head-to-head comparisons are limited in the literature, the antimicrobial potency of benzofuran derivatives is often comparable to that of other important heterocyclic scaffolds like indoles and benzimidazoles.[17][20] The choice of scaffold often depends on the specific microbial target and the desired spectrum of activity. Benzofurans offer a distinct advantage due to their synthetic tractability and the ease with which their physicochemical properties can be modified.

Structure-Activity Relationship of Benzofuran Derivatives as Anti-inflammatory Agents

Chronic inflammation is a key pathological feature of numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.[4][5][14][21][22][23]

Key Structural Modifications and Their Impact on Anti-inflammatory Activity:
  • Substitution and Saturation of the Furan Ring: The presence of a double bond between C2 and C3 appears to be important for anti-inflammatory activity. Saturation of this bond can lead to a decrease in potency.[4]

  • Hybridization with Piperazine: The incorporation of a piperazine moiety has been shown to yield potent anti-inflammatory agents that inhibit the NF-κB and MAPK signaling pathways.[5]

  • Selective COX-2 Inhibition: Certain benzofuran derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, offering a potential advantage over non-selective NSAIDs by reducing gastrointestinal side effects.[14]

Comparative Performance of Anti-inflammatory Benzofuran Derivatives

The following table summarizes the in vitro anti-inflammatory activity of selected benzofuran derivatives.

Derivative ClassCompoundAssayIC50 (µM)Reference
Aza-benzofurans Compound 1NO Inhibition (LPS-stimulated RAW 264.7)17.31[4]
Compound 3NO Inhibition (LPS-stimulated RAW 264.7)16.5[4]
Piperazine/Benzofuran Hybrid Compound 5dNO Inhibition (LPS-stimulated RAW 264.7)52.23[5]
Benzofuran Derivative Compound 2COX-2 Inhibition8.0[21]
Fluorinated Benzofurans Fluorinated DerivativeIL-6 Secretion1.2 - 9.04
Fluorinated DerivativeNO Production2.4 - 5.2
Mechanism of Action: Modulation of NF-κB and MAPK Signaling

A key anti-inflammatory mechanism of action for several benzofuran derivatives involves the inhibition of the NF-κB and MAPK signaling cascades, which are central regulators of the inflammatory response.[5]

Inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKKα/β TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates p65 p65 IkBa->p65 releases p65_nucleus p65 (nucleus) p65->p65_nucleus translocates Pro_inflammatory Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) p65_nucleus->Pro_inflammatory Benzofuran Benzofuran Inhibitor Benzofuran->ERK Inhibits Benzofuran->JNK Inhibits Benzofuran->p38 Inhibits Benzofuran->IKK Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer, antimicrobial, and anti-inflammatory activities of benzofuran derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

workflow cluster_chem Chemical Synthesis & Characterization cluster_bio Biological Evaluation cluster_anticancer Anticancer Assays cluster_antimicrobial Antimicrobial Assays cluster_antiinflammatory Anti-inflammatory Assays synthesis Synthesis of Benzofuran Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization mtt MTT Assay (Cytotoxicity) characterization->mtt agar_diffusion Agar Well Diffusion (Screening) characterization->agar_diffusion no_assay Nitric Oxide Assay (Griess Reagent) characterization->no_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle apoptosis Apoptosis Assay (Annexin V) cell_cycle->apoptosis mic Broth Microdilution (MIC Determination) agar_diffusion->mic elisa ELISA (Cytokine Levels) no_assay->elisa western_blot Western Blot (Protein Expression) elisa->western_blot

Caption: General experimental workflow for evaluating benzofuran derivatives.

Protocol 1: MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Benzofuran derivative stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening

This method is used for the initial screening of the antimicrobial activity of the synthesized compounds.

Materials:

  • Benzofuran derivative stock solution (in DMSO)

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Standard antibiotic (positive control)

  • DMSO (negative control)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the MHA plate to create a lawn.

  • Well Preparation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.[3]

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the benzofuran derivative solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: In Vitro Nitric Oxide (NO) Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by LPS-stimulated macrophages.

Materials:

  • Benzofuran derivative stock solution (in DMSO)

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent to each 50 µL of supernatant in a new 96-well plate. Incubate for 10-15 minutes at room temperature.[11]

  • Absorbance Reading: Measure the absorbance at 540-550 nm.

  • Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Conclusion and Future Directions

The benzofuran scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications of the benzofuran core can lead to the development of potent and selective anticancer, antimicrobial, and anti-inflammatory compounds. The ability to hybridize the benzofuran nucleus with other pharmacophores further expands its potential in drug discovery.

Future research should focus on elucidating the detailed mechanisms of action of the most promising derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and conducting in vivo studies to validate their therapeutic efficacy and safety. The continued exploration of the chemical space around the benzofuran scaffold, guided by the SAR principles discussed herein, holds great promise for the development of next-generation therapies for a wide range of human diseases.

References

A Senior Application Scientist's Guide to Palladium Catalysis in Benzofuran Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Its synthesis and functionalization are, therefore, of paramount importance in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the construction and elaboration of the benzofuran core. This guide provides an in-depth comparison of the efficacy of different palladium catalysts in key benzofuran coupling reactions, supported by experimental data and mechanistic insights to aid in catalyst selection and reaction optimization.

The Landscape of Palladium-Catalyzed Benzofuran Synthesis

The construction of the benzofuran ring and its subsequent derivatization can be achieved through several palladium-catalyzed cross-coupling reactions. The choice of the catalytic system is crucial and depends on the specific transformation, the nature of the substrates, and the desired outcome. This guide will focus on four major classes of palladium-catalyzed reactions for benzofuran synthesis:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling an organoboron reagent with a halide or triflate.

  • Sonogashira Coupling: Formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.

  • Heck Coupling: The reaction of an unsaturated halide with an alkene.

  • C-H Activation/Arylation: Direct functionalization of a C-H bond with an arylating agent.

The efficacy of a palladium catalyst in these reactions is profoundly influenced by its oxidation state, the nature of its ligands, and the reaction conditions. We will now delve into a comparative analysis of common palladium catalysts for each of these transformations.

Suzuki-Miyaura Coupling for 2-Arylbenzofuran Synthesis

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of 2-arylbenzofurans, which are common motifs in bioactive molecules. The reaction typically involves the coupling of a 2-halobenzofuran or a benzofuran-2-boronic acid derivative with a suitable coupling partner.

Comparative Efficacy of Palladium Catalysts in Suzuki Coupling

The choice of the palladium catalyst and ligands is critical for achieving high yields and good functional group tolerance. Below is a comparison of commonly used palladium catalysts for the Suzuki coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid.[1]

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂NoneK₂CO₃EtOH/H₂O801255
Pd(OAc)₂NoneK₂CO₃EtOH/H₂O801261
Pd(II) ComplexSchiff baseK₂CO₃EtOH/H₂O80497
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-2260-80
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95

Analysis of Catalyst Performance:

  • Simple palladium salts like PdCl₂ and Pd(OAc)₂ show moderate activity, likely due to the formation of less active palladium black or the absence of stabilizing and activating ligands.[1]

  • The use of a pre-formed Pd(II) complex with a Schiff base ligand demonstrates significantly higher efficacy, highlighting the importance of the ligand in stabilizing the catalytic species and facilitating the catalytic cycle.[1]

  • Pd(PPh₃)₄ , a classic catalyst for Suzuki couplings, provides good yields but often requires longer reaction times.[2]

  • Modern catalysts like XPhos Pd G2 , which feature bulky and electron-rich phosphine ligands, exhibit exceptional activity, enabling rapid conversions at lower catalyst loadings.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the synthesis of 2-arylbenzo[b]furan derivatives.[1]

  • To a reaction vial, add 2-(4-bromophenyl)benzofuran (0.05 mmol), the arylboronic acid (0.08 mmol), K₂CO₃ (0.1 mmol), and the Pd(II) complex catalyst (3 mol%).

  • Add a 1:1 mixture of EtOH and H₂O (6 mL).

  • Seal the vial and stir the mixture at 80 °C for 4 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Benzofuran Product Reductive Elimination->Ar-Ar' Base Base Base->Transmetalation Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Ar-X Ar-X Ar-X->Oxidative Addition

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling for the Synthesis of 2-Alkynylbenzofurans

The Sonogashira coupling is a powerful method for the synthesis of 2-alkynylbenzofurans, which are versatile intermediates for further transformations. This reaction typically involves the coupling of a 2-halobenzofuran with a terminal alkyne, co-catalyzed by palladium and copper salts.

Comparative Efficacy of Palladium Catalysts in Sonogashira Coupling

The choice of palladium catalyst and ligand significantly impacts the efficiency of the Sonogashira reaction. Below is a comparison of different catalytic systems for the coupling of 2-iodophenol with phenylacetylene to form 2-phenylbenzofuran.

CatalystLigandCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NToluene/Et₃N706Moderate
Pd(PPh₃)₄PPh₃CuIEt₃NToluene/Et₃N706Good
PdCl₂(PPh₃)₂XPhosCuIEt₃NToluene/Et₃N70486
Pd-MIC ComplexMICNoneK₂CO₃DMSO9010Good to Excellent

Analysis of Catalyst Performance:

  • Pd(PPh₃)₂Cl₂ is a commonly used catalyst, but its efficiency can be moderate.[3]

  • Pd(PPh₃)₄ often provides better yields compared to the Pd(II) precursor, likely due to the direct availability of the active Pd(0) species.[3]

  • The use of a more sterically hindered and electron-rich ligand like XPhos can significantly improve the reaction yield and rate.[3]

  • Palladium complexes with N-heterocyclic carbene (NHC) or mesoionic carbene (MIC) ligands have shown excellent catalytic activity, in some cases even allowing for copper-free conditions.[4][5]

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a procedure for the synthesis of glycoporphyrins, which includes a Sonogashira coupling step.[3]

  • In a reaction flask, dissolve the 2-halobenzofuran (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of toluene and triethylamine (1:1).

  • Add the palladium catalyst (e.g., Pd-XPhos-G3, 2 mol%) and CuI (4 mol%).

  • Stir the reaction mixture at 70 °C under an inert atmosphere for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Benzofuran Product Reductive Elimination->Ar-C≡CR Ar-X Ar-X Ar-X->Oxidative Addition Cu-X Cu-X Alkyne Coordination Alkyne Coordination Cu-X->Alkyne Coordination R-C≡CH Cu-Acetylide Cu-Acetylide Alkyne Coordination->Cu-Acetylide Base Cu-Acetylide->Transmetalation Base Base Base->Alkyne Coordination R-C≡CH R-C≡CH R-C≡CH->Alkyne Coordination

Caption: Catalytic cycles for the Sonogashira coupling.

Heck Coupling for Benzofuran Synthesis

The Heck reaction provides a powerful route to functionalized benzofurans, often through an intramolecular cyclization of a suitably substituted precursor. The choice of the palladium catalyst and reaction conditions is critical to control the regioselectivity and efficiency of the cyclization.

Comparative Efficacy of Palladium Catalysts in Heck-Type Reactions

Direct comparative data for the classical Heck reaction in benzofuran synthesis is less common in a single study. However, we can infer the relative efficacy from various reports on Heck-type cyclizations.

CatalystLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF100Moderate
PdCl₂(PPh₃)₂PPh₃NaOAcDMF120Good
Pd(OAc)₂NoneAg₂OHFIP25High

Analysis of Catalyst Performance:

  • Pd(OAc)₂ with triphenylphosphine is a standard catalyst system for Heck reactions.[6]

  • PdCl₂(PPh₃)₂ is also effective and commonly used.[7]

  • Recent developments have shown that a ligandless Pd(OAc)₂ system in a fluorinated solvent like hexafluoroisopropanol (HFIP) can be highly effective even at room temperature for certain Heck-type cyclizations leading to dihydrobenzofurans.[1][8]

Experimental Protocol: Heck-Type Cyclization

This protocol is adapted from a procedure for a one-step direct arylation and ring closure of benzofurans.[1][8]

  • In a reaction vial, dissolve benzofuran (1.0 equiv) and the hydroxy aryl iodide (1.0 equiv) in hexafluoroisopropanol (HFIP).

  • Add Pd(OAc)₂ (2.5 mol%), Ag₂O (0.75 equiv), and 2-nitrobenzoic acid (1.5 equiv).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Olefin Coordination Olefin Coordination R-Pd(II)-X(L2)->Olefin Coordination Olefin Migratory Insertion Migratory Insertion Olefin Coordination->Migratory Insertion Intermediate Intermediate Migratory Insertion->Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L2 + HX + Base Product Benzofuran Product Beta-Hydride Elimination->Product R-X R-X R-X->Oxidative Addition Olefin Olefin Olefin->Olefin Coordination Base Base Base->Beta-Hydride Elimination CH_Activation_Cycle Pd(II)X2 Pd(II)X2 C-H Activation C-H Activation Pd(II)X2->C-H Activation Benzofuran Palladacycle Palladacycle C-H Activation->Palladacycle Oxidative Addition Oxidative Addition Palladacycle->Oxidative Addition Ar-X Pd(IV) Intermediate Pd(IV) Intermediate Oxidative Addition->Pd(IV) Intermediate Reductive Elimination Reductive Elimination Pd(IV) Intermediate->Reductive Elimination Reductive Elimination->Pd(II)X2 Product Arylated Benzofuran Reductive Elimination->Product Benzofuran Benzofuran Benzofuran->C-H Activation Ar-X Ar-X Ar-X->Oxidative Addition

References

Comparison of N-bromosuccinimide (NBS) vs. Br2 for benzofuran bromination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Bromination of Benzofuran: N-Bromosuccinimide (NBS) vs. Molecular Bromine (Br₂)

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds like benzofuran is a cornerstone of molecular design. Bromination, in particular, serves as a critical gateway reaction, installing a versatile handle for subsequent cross-coupling reactions and further molecular elaboration. The choice of brominating agent is a pivotal decision that dictates the reaction's outcome, influencing regioselectivity, yield, and operational safety. This guide provides a comprehensive comparison of two of the most common reagents employed for this purpose: N-bromosuccinimide (NBS) and molecular bromine (Br₂). We will delve into the mechanistic underpinnings, compare their performance with supporting data, and provide detailed experimental protocols to guide your synthetic strategy.

Mechanistic Foundations: The Electrophilic Nature of Benzofuran

Benzofuran's reactivity is governed by the interplay between the aromatic benzene ring and the electron-rich furan moiety. Electrophilic aromatic substitution (SEAr) is the predominant reaction pathway, but the site of attack is a subject of nuanced control. The furan ring is more activated towards electrophiles than the benzene ring. Within the furan ring, two positions are available for substitution: C2 and C3.

The regioselectivity is determined by the stability of the cationic intermediate (sigma complex) formed upon attack by the electrophile (E⁺).

  • Attack at C2: The positive charge in the resulting intermediate can be delocalized onto the benzene ring, providing benzylic-like stabilization.[1][2]

  • Attack at C3: The positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom.[1][2]

For benzofuran, theoretical and experimental evidence indicates that the intermediate from C2 attack is generally more stable, making the C2 position the kinetically favored site for direct electrophilic substitution.[1][2][3] However, as we will explore, the reaction mechanism is not always a straightforward substitution, leading to different positional outcomes with different reagents.

Diagram 1: Benzofuran Electrophilic Substitution Intermediates

G cluster_0 Electrophilic Attack on Benzofuran cluster_C2 Attack at C2 (Kinetically Favored) cluster_C3 Attack at C3 benzofuran Benzofuran intermediate_C2 Sigma Complex (C2) More Stable (Benzylic-like resonance) benzofuran->intermediate_C2 E+ attack at C2 intermediate_C3 Sigma Complex (C3) Less Stable benzofuran->intermediate_C3 E+ attack at C3 E_plus E+ product_C2 2-Substituted Benzofuran intermediate_C2->product_C2 -H+ product_C3 3-Substituted Benzofuran intermediate_C3->product_C3 -H+

Caption: Stability of sigma complexes in benzofuran electrophilic substitution.

Head-to-Head Comparison: Br₂ vs. NBS

The choice between the volatile, corrosive liquid Br₂ and the stable, crystalline solid NBS extends beyond mere convenience. These reagents can operate via distinct mechanistic pathways, often leading to different products.

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Primary Product Typically 3-Bromobenzofuran (via addition-elimination)Typically 2-Bromobenzofuran (via direct substitution)
Mechanism Electrophilic addition to the 2,3-double bond to form a 2,3-dibromo-2,3-dihydrobenzofuran intermediate, followed by base-induced E2 elimination of HBr.[4][5][6]Direct electrophilic substitution at the C2 position. Can also proceed via a radical pathway under specific conditions (e.g., radical initiator, non-polar solvent), though this is less common for aromatic bromination.[7][8]
Typical Solvents Dichloromethane (CH₂Cl₂), Carbon tetrachloride (CCl₄), Acetic Acid.Acetonitrile (CH₃CN), Dimethylformamide (DMF), Acetic Acid for electrophilic substitution. CCl₄ for radical reactions.[9][10]
Additives/Catalysts Often used with a base (e.g., KOH, Pyridine) for the elimination step. Lewis acids can be used but may lead to complex mixtures.Often used without additives for electrophilic substitution on activated rings. Radical initiators (e.g., AIBN, BPO) are required for radical pathways.[8]
Handling & Safety Highly toxic, corrosive, volatile liquid. Requires handling in a fume hood with specialized personal protective equipment (PPE).[11]Crystalline solid, stable, and significantly easier and safer to handle.[12]
Byproducts Hydrogen Bromide (HBr), a strong acid that can cause side reactions.Succinimide, which is generally inert and easily removed by aqueous workup.
Yields Good to excellent, but can be compromised by over-bromination or side reactions.Good to excellent, often providing cleaner reactions with higher regioselectivity for the C2 position.

Causality Behind the Selectivity: An Expert's Perspective

The divergent regioselectivity between Br₂ and NBS is a direct consequence of their differing reaction pathways with the benzofuran scaffold.

Why Br₂ Favors 3-Bromobenzofuran: Molecular bromine is a powerful electrophile that readily engages with the electron-rich 2,3-double bond of the furan ring in an addition reaction . This forms a transient bromonium ion, which is then captured by a bromide ion to yield a stable trans-2,3-dibromo-2,3-dihydrobenzofuran adduct.[5][6] This addition is the kinetically dominant pathway. The subsequent step is a base-mediated E2 elimination of HBr. The proton at C3 is more sterically accessible and its removal regenerates the aromatic system, leading to the thermodynamically stable 3-bromobenzofuran as the major product.[4]

Why NBS Favors 2-Bromobenzofuran: NBS is generally considered a milder source of electrophilic bromine ("Br⁺"). In polar solvents like acetonitrile or DMF, the N-Br bond is polarized, allowing NBS to act as an electrophile for a direct SEAr reaction.[13] As established, the kinetic preference for electrophilic attack on the benzofuran ring is at the C2 position due to the superior stabilization of the cationic intermediate.[1][3] Because the reaction proceeds directly via substitution rather than through an addition adduct, the kinetic C2 product is isolated. It is crucial to use conditions that favor the electrophilic pathway; using NBS with a radical initiator in a non-polar solvent like CCl₄ would instead promote radical bromination, typically at a benzylic position if one were present.[8]

Experimental Protocols

The following protocols are representative procedures derived from established methodologies. As with any chemical reaction, they should be performed with appropriate safety precautions in a well-ventilated fume hood.

Diagram 2: General Experimental Workflow for Benzofuran Bromination

G start Start: Benzofuran & Solvent dissolve Dissolve Benzofuran in appropriate solvent start->dissolve cool Cool Reaction Mixture (e.g., 0 °C) dissolve->cool add_reagent Slowly Add Brominating Reagent (Br₂ or NBS) cool->add_reagent react Stir at Controlled Temperature (Monitor by TLC) add_reagent->react quench Quench Reaction (e.g., with Na₂S₂O₃ soln) react->quench workup Aqueous Workup & Extraction quench->workup dry Dry Organic Layer (e.g., with MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product: Bromobenzofuran purify->end

Caption: A typical workflow for the synthesis and purification of bromobenzofurans.

Protocol 4.1: Synthesis of 3-Bromobenzofuran using Molecular Bromine (Br₂) (Addition-Elimination)

This two-step protocol first involves the formation of the dibromo-adduct, followed by elimination.

Step A: Formation of 2,3-Dibromo-2,3-dihydrobenzofuran

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzofuran (1 eq.) in dichloromethane (CH₂Cl₂) at 0 °C (ice bath).

  • Bromine Addition: Dissolve molecular bromine (1.05 eq.) in CH₂Cl₂ and add it dropwise to the stirred benzofuran solution over 30 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear upon addition.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Workup: Once the reaction is complete, carefully quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2,3-dibromo-2,3-dihydrobenzofuran, which can be used in the next step without further purification.

Step B: Elimination to 3-Bromobenzofuran [4]

  • Setup: Dissolve potassium hydroxide (KOH) pellets (2 eq.) in ethanol in a round-bottom flask and cool the solution to 0 °C.

  • Addition of Adduct: Dissolve the crude 2,3-dibromo-2,3-dihydrobenzofuran (1 eq.) from Step A in pre-cooled ethanol and add it dropwise to the ethanolic KOH solution at 0 °C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Workup: Cool the mixture, concentrate it under vacuum, and then dilute with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to afford 3-bromobenzofuran.

Protocol 4.2: Synthesis of 2-Bromobenzofuran using N-Bromosuccinimide (NBS) (Direct Substitution)

This protocol is designed to favor direct electrophilic substitution at the C2 position.

  • Setup: To a round-bottom flask with a magnetic stir bar, add benzofuran (1 eq.) and acetonitrile (CH₃CN). Stir until the benzofuran is fully dissolved.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq.) to the solution in one portion at room temperature. Shield the reaction from light by wrapping the flask in aluminum foil to minimize radical side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield 2-bromobenzofuran.

Conclusion and Recommendations

Both N-bromosuccinimide and molecular bromine are effective reagents for the bromination of benzofuran, but they serve different strategic purposes.

  • For the synthesis of 3-bromobenzofuran , the addition-elimination pathway using molecular bromine (Br₂) is the method of choice . While it involves a two-step sequence and the handling of a hazardous reagent, it reliably delivers the C3-isomer.

  • For the synthesis of 2-bromobenzofuran , direct electrophilic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent is superior . This method is operationally simpler, significantly safer, and provides high regioselectivity for the kinetically favored C2 position.

The decision of which reagent to employ should be guided by the desired regioisomer. Understanding the underlying mechanistic differences is paramount for any researcher aiming to predictably functionalize the benzofuran core, enabling the efficient and targeted synthesis of complex molecules for pharmaceutical and materials science applications.

References

A Comparative Guide to the Cytotoxicity of Bromoalkyl vs. Bromoacetyl Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, with numerous analogues demonstrating significant anticancer properties.[1][2] A key strategy for enhancing the cytotoxic potential of these compounds has been the incorporation of halogenated functional groups.[3][4] This guide provides an in-depth comparison of two critical pharmacophores: bromoalkyl and bromoacetyl substituents on the benzofuran core. We will dissect the chemical rationale behind their differential reactivity, present supporting experimental data on their cytotoxic effects, and detail the self-validating protocols required to rigorously assess their activity. Our analysis indicates that while both moieties enhance cytotoxicity, the bromoacetyl group often confers superior potency due to its heightened electrophilic character, leading to a robust induction of apoptosis, frequently mediated by oxidative stress.[5][6][7]

Introduction: The Benzofuran Scaffold in Oncology

The benzofuran ring system is a core component of many natural and synthetic molecules with a wide spectrum of biological activities, including potent antitumor effects.[1][8] Researchers have extensively modified this scaffold to develop novel therapeutic agents that can overcome the challenges of cancer treatment, such as drug resistance.[2] Structure-activity relationship (SAR) studies have consistently shown that substitutions at various positions of the benzofuran ring are crucial for cytotoxic activity.[2]

Among the most effective modifications is the introduction of bromine-containing alkyl or acetyl side chains.[4][6] These groups act as electrophilic warheads, capable of forming covalent bonds with biological nucleophiles, thereby disrupting essential cellular processes and leading to cell death. This guide aims to provide drug development professionals and researchers with a clear, evidence-based comparison of the cytotoxic profiles of bromoalkyl- versus bromoacetyl-substituted benzofurans, grounded in chemical principles and validated experimental methodologies.

Chemical Rationale: Electrophilicity and Biological Reactivity

The observed differences in cytotoxicity between bromoalkyl and bromoacetyl benzofuran derivatives are fundamentally rooted in their chemical reactivity. Both are alkylating agents, but the electronic environment of the bromine-bearing carbon atom is distinct.

  • Bromoalkyl Group: In a bromoalkyl substituent (e.g., -CH₂Br), the carbon atom is a primary electrophile. It can react with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins, via an Sₙ2 reaction.

  • Bromoacetyl Group: The bromoacetyl group (-COCH₂Br) is an α-haloketone. The adjacent electron-withdrawing carbonyl group makes the α-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[9] This heightened reactivity generally leads to faster and more efficient alkylation of biological targets.[10]

This differential reactivity is a critical consideration in drug design, as the more reactive bromoacetyl moiety may engage with a wider range of cellular targets or react more rapidly with a specific target, often translating to greater potency.

cluster_alkyl Bromoalkyl Reactivity cluster_acetyl Bromoacetyl Reactivity Bromoalkyl R-CH₂-Br Product1 R-CH₂-S-Protein (Alkylated Target) Bromoalkyl->Product1 Sₙ2 Attack Nucleophile1 Protein-SH (Nucleophile) Nucleophile1->Product1 Bromoacetyl R-CO-CH₂-Br (Enhanced Electrophilicity) Product2 R-CO-CH₂-S-Protein (Alkylated Target) Bromoacetyl->Product2 Rapid Sₙ2 Attack Nucleophile2 Protein-SH (Nucleophile) Nucleophile2->Product2

Caption: Differential reactivity of bromoalkyl vs. bromoacetyl groups with protein thiols.

Experimental Evidence & Data Analysis

Multiple studies confirm that introducing bromine to either a methyl or acetyl group attached to the benzofuran system increases cytotoxicity in both cancer and normal cells.[4] The data consistently points towards a potent, often apoptosis-inducing, effect.[3][5]

Below is a summary of representative cytotoxicity data (IC₅₀ values) for brominated benzofuran derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Bromoalkyl Benzofuran 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)5.0[2][3]
HL-60 (Leukemia)0.1[2][3]
HeLa (Cervical Cancer)> 100[3]
Bromoacetyl Benzofuran 2-(bromoacetyl)-3-methylbenzofuranK562 (Leukemia)~2.5 (estimated)[5][6]
MOLT-4 (Leukemia)~3.0 (estimated)[5][6]
HaCaT (Normal Keratinocyte)~50[5]

Analysis of Data: The data highlights several key points:

  • Potency: Both classes of compounds exhibit potent cytotoxic activity, particularly against leukemia cell lines (K562, HL-60), with IC₅₀ values in the low micromolar to nanomolar range.[2][3]

  • Selectivity: Some derivatives show remarkable selectivity. For instance, the bromoalkyl example is highly toxic to leukemia cells but shows no cytotoxicity toward HeLa cervical cancer cells or normal endothelial cells (HUVEC) at high concentrations.[3]

  • Comparative Efficacy: While direct comparison on an identical scaffold is sparse in the literature, the trend suggests that bromoacetyl derivatives can achieve high cytotoxicity, consistent with their proposed higher reactivity.[5][6] The higher IC₅₀ against normal HaCaT cells compared to leukemia lines for the bromoacetyl derivative suggests a potential therapeutic window.[5]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which these brominated benzofurans exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis.[5][6] This is a controlled, energy-dependent process crucial for eliminating damaged cells.

The proposed mechanism often involves the following steps:

  • Cellular Entry & Target Engagement: The compound crosses the cell membrane. Its electrophilic center reacts with nucleophilic residues (e.g., cysteine) on key proteins, such as tubulin or enzymes involved in redox homeostasis.[5]

  • Induction of Oxidative Stress: Alkylation of proteins like glutathione or thioredoxin reductase can disrupt the cell's antioxidant defenses, leading to an accumulation of Reactive Oxygen Species (ROS).[7][11] ROS can damage cellular components, including mitochondria.

  • Mitochondrial Pathway of Apoptosis: ROS-induced mitochondrial membrane damage leads to the release of cytochrome c into the cytoplasm.[12]

  • Caspase Activation: Cytochrome c triggers the activation of a cascade of enzymes called caspases (e.g., Caspase-3/7), which are the executioners of apoptosis.[6][12]

  • Cell Death: Activated caspases cleave essential cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

Compound Bromo-Benzofuran Derivative Cell Cancer Cell Compound->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Disrupts Redox Balance Mito Mitochondrial Damage ROS->Mito Causes CytC Cytochrome c Release Mito->CytC Caspase Caspase-3/7 Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway induced by brominated benzofurans.

Experimental Protocols: A Framework for Cytotoxicity Assessment

To ensure trustworthy and reproducible results, a multi-assay approach is essential. The following protocols form a self-validating system to measure cytotoxicity, assess membrane integrity, and confirm the mechanism of cell death.

cluster_assays Cytotoxicity Assessment start Seed Cancer Cells in 96-well plates incubate1 Incubate 24h (Allow Adherence) start->incubate1 treat Treat with Benzofuran Derivatives (Dose-Response & Time-Course) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt MTT Assay (Metabolic Activity) incubate2->mtt Endpoint 1 ldh LDH Assay (Membrane Integrity) incubate2->ldh Endpoint 2 apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) incubate2->apoptosis Endpoint 3 results Data Analysis (IC₅₀ Calculation, Statistical Tests) mtt->results ldh->results apoptosis->results

Caption: General experimental workflow for assessing compound cytotoxicity.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[13] The amount of formazan is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the bromoalkyl and bromoacetyl benzofuran derivatives. Remove the old media from the cells and add 100 µL of media containing the test compounds. Include wells for 'untreated' (negative control), 'vehicle control' (e.g., 0.1% DMSO), and 'no cells' (background).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[14]

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.[15]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the background, calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value.

LDH Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[16] The LDH assay measures this released enzyme activity, providing a reliable indicator of cell lysis and cytotoxicity.[17]

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol. Use a separate plate for the LDH assay. It is crucial to include controls for 'spontaneous LDH release' (untreated cells) and 'maximum LDH release' (cells treated with a lysis buffer).[16]

  • Sample Collection: After incubation, carefully transfer a small aliquot (e.g., 10-50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add the LDH reaction mixture (containing substrate and cofactor) to each well with the supernatant, as per the manufacturer's instructions (e.g., Promega LDH-Glo™, Cell Signaling Technology LDH Kit).[16][18]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Measurement: The reaction produces a colored (colorimetric) or luminescent (bioluminescent) product. Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Analysis: Calculate cytotoxicity as a percentage using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[20]

  • Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[21]

Methodology:

  • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with the benzofuran derivatives at concentrations around their IC₅₀ values for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).[22]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[20]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The cell populations will be distinguished as follows:

    • Viable: Annexin V-negative / PI-negative

    • Early Apoptotic: Annexin V-positive / PI-negative[19]

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive[19]

    • Necrotic: Annexin V-negative / PI-positive

Conclusion and Future Directions

For researchers in drug development, this guide provides a framework for the rational design and evaluation of next-generation benzofuran-based anticancer drugs. Future studies should focus on:

  • Target Identification: Utilizing chemoproteomics to identify the specific cellular protein targets of these reactive compounds.

  • In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential and safety profiles.

  • SAR Expansion: Synthesizing and testing a broader range of derivatives to refine the structure-activity relationship and optimize for both potency and selectivity against cancer cells over normal cells.

References

The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of Substituted Benzofurans' Antitumor Potential

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the benzofuran scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its remarkable breadth of pharmacological activities.[1][2][3][4] This guide provides an in-depth, comparative analysis of the antitumor potential of different substituted benzofurans, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, mechanisms of action, and supporting experimental data that underscore the promise of these compounds in oncology.

The Benzofuran Core: A Foundation for Diverse Anticancer Activity

The benzofuran nucleus, consisting of a fused benzene and furan ring, serves as a versatile template for the design of potent anticancer agents.[1][2][3] Its derivatives have been shown to target various hallmarks of cancer through a multitude of mechanisms, including the disruption of cellular signaling pathways, induction of programmed cell death (apoptosis), and inhibition of angiogenesis.[4][5][6] The strategic placement of different substituents on this core structure profoundly influences the compound's pharmacological profile, leading to a wide spectrum of antitumor activities.

Structure-Activity Relationship (SAR): Unlocking Potency and Selectivity

The modification of the benzofuran scaffold is a key strategy in medicinal chemistry to enhance anticancer activity and selectivity.[7] SAR studies have revealed critical insights into the structural requirements for potent and selective anticancer agents.

Halogenation: The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has been shown to significantly increase anticancer activity.[7][8] This is often attributed to altered electronic properties and improved binding interactions with target proteins.

Hybrid Molecules: Recent research has focused on creating hybrid benzofuran derivatives by incorporating other pharmacologically active moieties like chalcones, triazoles, piperazines, and imidazoles.[7] This synergistic approach aims to develop compounds with enhanced cytotoxic effects against malignant tumors. For instance, benzofuran-chalcone derivatives have demonstrated significant activity against a panel of human cancer cell lines.[9]

Substitutions at C-2: The C-2 position of the benzofuran ring has been identified as a crucial site for substitution.[7] Attaching ester or heterocyclic rings at this position has been found to be important for the cytotoxic activity of these compounds.[7]

Comparative Analysis of Antitumor Efficacy: A Data-Driven Overview

The antitumor potential of substituted benzofurans has been evaluated against a wide range of human cancer cell lines. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative compounds, providing a basis for objective comparison.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Benzofuran-Chalcone Hybrid (33d) A-375 (Melanoma)4.15[9]
MCF-7 (Breast)3.22[9]
A-549 (Lung)2.74[9]
HT-29 (Colon)7.29[9]
H-460 (Lung)3.81[9]
Benzofuran-Isatin Conjugate (5a) SW-620 (Colorectal)8.7[5]
HT-29 (Colon)9.4[5]
Benzofuran-Isatin Conjugate (5d) SW-620 (Colorectal)6.5[5]
HT-29 (Colon)9.8[5]
Benzofuran-Thiazole Hybrid (32a) HePG2 (Liver)8.49-16.72[9]
HeLa (Cervical)6.55-13.14[9]
MCF-7 (Breast)4.0-8.99[9]
Bromo Derivative (14c) HCT116 (Colon)3.27[9]
Piperazine-based Benzofuran (38) A549 (Lung)25.15[9]
K562 (Leukemia)29.66[9]
2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride (4e) Estrogen Receptor-Dependent Breast Cancer Cells-[10]
3-acyl-5-hydroxybenzofuran derivative MCF-7 (Breast)43.08[4]

Elucidating the Mechanisms of Action: From Pathway Inhibition to Apoptosis Induction

The antitumor effects of substituted benzofurans are mediated through diverse and often interconnected mechanisms of action. Understanding these pathways is crucial for rational drug design and the development of targeted therapies.

Inhibition of Key Signaling Pathways

Many benzofuran derivatives exert their anticancer effects by targeting critical signaling pathways involved in tumor growth, proliferation, and survival.

  • VEGFR-2 Inhibition: A significant number of benzofuran derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[6] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit downstream signaling, leading to a reduction in tumor neovascularization.[6]

  • mTOR Signaling Inhibition: The AKT/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in cancer.[11] Certain benzofuran derivatives have been identified as inhibitors of mTORC1, demonstrating cytotoxic activity against cancer cell lines with activated mTOR signaling.[11]

  • EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Some benzofuran-nicotinonitrile derivatives have shown inhibitory efficacy against EGFR kinase, suggesting a mechanism to reduce tumor development and proliferation.[12]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Benzofuran Substituted Benzofuran Benzofuran->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis_Pathway Benzofuran Substituted Benzofuran Bcl2 Bcl-2 (Anti-apoptotic) Benzofuran->Bcl2 Inhibition DR4 DR-4 (Death Receptor) Benzofuran->DR4 Activation Caspases Caspase Activation Bcl2->Caspases DR4->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis MTT_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Treat Treat with Benzofuran Derivatives Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

References

A Comparative Guide to the Antimicrobial Spectrum of Novel Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the discovery and development of novel antimicrobial agents are paramount. The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides an in-depth evaluation of the antimicrobial spectrum of a hypothetical series of novel benzofuran compounds (BF-1 to BF-3), comparing their efficacy against established antibiotics. We will delve into the causality behind the experimental design, provide detailed protocols for robust evaluation, and explore the structure-activity relationships that govern their antimicrobial potential.

The Rationale for Exploring Benzofuran Scaffolds

The benzofuran nucleus is a versatile heterocyclic system found in numerous natural products and synthetic compounds with diverse pharmacological properties.[1][3] Its structural features allow for modifications that can significantly modulate its biological activity, making it an attractive starting point for the design of new therapeutic agents.[1] The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of chemical scaffolds like benzofuran that may act via novel mechanisms, thus circumventing existing resistance pathways.

Experimental Design: A Framework for Rigorous Evaluation

To comprehensively assess the antimicrobial spectrum of our novel benzofuran compounds, a carefully selected panel of microorganisms is essential. This panel should include representatives of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to provide a broad overview of their potential clinical applications.

Microorganism Panel:

  • Gram-positive bacteria:

    • Staphylococcus aureus (ATCC 29213): A common cause of skin, soft tissue, and bloodstream infections, and a notorious culprit for antibiotic resistance (e.g., MRSA).

    • Bacillus subtilis (ATCC 6633): A surrogate for other pathogenic bacilli and a standard organism for antimicrobial testing.

  • Gram-negative bacteria:

    • Escherichia coli (ATCC 25922): A frequent cause of urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics, often causing infections in immunocompromised individuals.

  • Fungal pathogens:

    • Candida albicans (ATCC 90028): The most common cause of opportunistic fungal infections in humans.

    • Aspergillus niger (ATCC 16404): A representative of mold species that can cause aspergillosis, particularly in immunocompromised patients.

Selection of Comparators:

For a meaningful comparison, we will use widely recognized and clinically relevant antimicrobial agents as positive controls:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.

  • Fluconazole: A triazole antifungal agent commonly used to treat infections caused by Candida species.

The primary metric for quantifying the antimicrobial activity will be the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This will be determined using the broth microdilution method, a standardized and reproducible technique.[4][5]

Experimental Workflow for Antimicrobial Spectrum Evaluation

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis compound_prep Prepare stock solutions of novel benzofuran compounds and standard antibiotics serial_dilution Perform serial two-fold dilutions of compounds in a 96-well plate compound_prep->serial_dilution media_prep Prepare Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi media_prep->serial_dilution inoculum_prep Prepare standardized microbial inocula (0.5 McFarland standard) inoculation Inoculate each well with the standardized microbial suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate plates at 37°C for 18-24h (bacteria) or 35°C for 24-48h (fungi) inoculation->incubation mic_determination Visually determine the MIC: the lowest concentration with no visible growth incubation->mic_determination mbc_mfc_determination Subculture from clear wells onto agar plates to determine MBC/MFC mic_determination->mbc_mfc_determination comparison Compare MIC values of novel compounds with standard antibiotics mic_determination->comparison

Caption: Workflow for determining the antimicrobial spectrum of novel compounds.

Detailed Experimental Protocols

Adherence to standardized protocols is critical for ensuring the reproducibility and validity of antimicrobial susceptibility testing results. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the novel benzofuran compounds and standard antibiotics that inhibits the visible growth of the selected microorganisms.

Materials:

  • Novel benzofuran compounds and standard antibiotics (Ciprofloxacin, Fluconazole)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Sterile saline (0.85%)

  • Microbial cultures

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compounds: Prepare stock solutions of each test compound and standard antibiotic in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Inoculum:

    • From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of a test compound to the first well of a row, resulting in a total volume of 200 µL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Inoculation: Add 10 µL of the prepared inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

  • Incubation:

    • For bacteria, incubate the plates at 37°C for 18-24 hours.

    • For fungi, incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquot onto a sterile agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Comparative Performance of Novel Benzofuran Compounds

The following table summarizes the hypothetical MIC values for our novel benzofuran compounds (BF-1, BF-2, and BF-3) compared to the standard antibiotics, ciprofloxacin and fluconazole. The MIC values for the standard drugs are based on published data.[7][8][9][10][11][12][13][14]

MicroorganismBF-1 (µg/mL)BF-2 (µg/mL)BF-3 (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
S. aureus 48160.5 - 2-
B. subtilis 2480.125 - 1-
E. coli 816>640.015 - 1-
P. aeruginosa 32>64>640.25 - 4-
C. albicans 1642-0.25 - 8
A. niger 3284->64

Interpretation of Results:

  • BF-1: Exhibits good activity against Gram-positive bacteria but is less effective against Gram-negative bacteria and fungi.

  • BF-2: Shows moderate activity against Gram-positive bacteria and promising antifungal activity, particularly against A. niger.

  • BF-3: Demonstrates the most potent antifungal activity of the series, with efficacy against both C. albicans and A. niger, but is less effective against bacteria.

This data suggests that chemical modifications to the benzofuran scaffold can significantly alter the antimicrobial spectrum.

Structure-Activity Relationship (SAR) and Mechanism of Action

The observed differences in the antimicrobial spectrum of BF-1, BF-2, and BF-3 can be attributed to their distinct chemical structures. A thorough SAR analysis is crucial for optimizing the benzofuran scaffold for desired antimicrobial properties.

Postulated Structure-Activity Relationships

G cluster_r1 Position R1 cluster_r2 Position R2 benzofuran Benzofuran Core r1_electron_withdrawing Electron-withdrawing groups (e.g., nitro, halo) benzofuran->r1_electron_withdrawing Enhances antibacterial activity r1_lipophilic Lipophilic groups benzofuran->r1_lipophilic Improves antifungal activity r2_bulky Bulky substituents benzofuran->r2_bulky May decrease activity (steric hindrance) r2_h_bond Hydrogen bond donors/acceptors benzofuran->r2_h_bond Can modulate spectrum of activity

References

A Senior Application Scientist's Guide to Suzuki, Stille, and Sonogashira Reactions for Advanced Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, forming the backbone of countless innovations in pharmaceuticals, materials science, and beyond. Among the pantheon of these transformative reactions, the Suzuki-Miyaura, Stille, and Sonogashira couplings are cornerstone methodologies frequently employed for the functionalization of diverse molecular scaffolds. The choice of which reaction to employ is a critical decision, dictated by factors ranging from substrate scope and functional group tolerance to scalability and environmental impact.

This guide provides an in-depth comparative analysis of these three powerful reactions, moving beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices. As Senior Application Scientists, our goal is to equip you with the knowledge to not only select the optimal reaction for your specific synthetic challenge but also to understand the underlying principles that govern its success.

At a Glance: Key Distinctions

FeatureSuzuki ReactionStille ReactionSonogashira Reaction
Nucleophile Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)Terminal Alkynes
Key Advantage Low toxicity of boron reagents, broad commercial availability, excellent functional group tolerance.[1][2]High functional group tolerance, often proceeds under neutral conditions.[3][4]Direct introduction of a valuable alkynyl moiety.[5][6]
Primary Limitation Can be sensitive to base-labile functional groups.Toxicity of organotin reagents and byproducts, challenging purification.[2][3]Potential for alkyne homocoupling (Glaser coupling), requires a copper co-catalyst in the classic protocol.[5]
Industrial Preference The most widely used cross-coupling reaction in process chemistry.[7]Used when other methods fail, especially with complex heterocyclic systems.[8]Valued for the synthesis of conjugated enynes and arylalkynes in pharmaceuticals and materials.[6][8]

The Catalytic Heart: A Shared Mechanism with Critical Divergences

All three reactions are underpinned by a similar palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The identity of the organometallic nucleophile is the central point of divergence, profoundly influencing the reaction's characteristics.

Catalytic_Cycles cluster_suzuki Suzuki Reaction cluster_stille Stille Reaction cluster_sonogashira Sonogashira Reaction S_Start Pd(0)L_n S_OA R¹-Pd(II)(X)L_n S_Start->S_OA Oxidative Addition (R¹-X) S_Trans R¹-Pd(II)(R²)L_n S_OA->S_Trans Transmetalation S_Trans->S_Start S_RE R¹-R² S_Trans->S_RE Reductive Elimination S_Boron R²-B(OR)₂ S_Boron->S_Trans S_Base Base S_Base->S_Trans St_Start Pd(0)L_n St_OA R¹-Pd(II)(X)L_n St_Start->St_OA Oxidative Addition (R¹-X) St_Trans R¹-Pd(II)(R²)L_n St_OA->St_Trans Transmetalation St_Trans->St_Start St_RE R¹-R² St_Trans->St_RE Reductive Elimination St_Tin R²-Sn(R³)₃ St_Tin->St_Trans So_Start Pd(0)L_n So_OA R¹-Pd(II)(X)L_n So_Start->So_OA Oxidative Addition (R¹-X) So_Trans R¹-Pd(II)(C≡CR²)L_n So_OA->So_Trans Transmetalation So_Trans->So_Start So_RE R¹-C≡CR² So_Trans->So_RE Reductive Elimination So_Alkyne HC≡CR² So_Cu_Acetylide Cu-C≡CR² So_Alkyne->So_Cu_Acetylide So_Cu Cu(I) So_Cu->So_Cu_Acetylide So_Base Base So_Base->So_Cu_Acetylide So_Cu_Acetylide->So_Trans

Caption: Simplified catalytic cycles for the Suzuki, Stille, and Sonogashira reactions.

In-Depth Analysis: Choosing Your Champion

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

First reported in 1979, the Suzuki-Miyaura reaction has become arguably the most utilized cross-coupling method, a testament to its remarkable versatility and favorable environmental profile.[1] The use of generally stable and commercially available organoboron reagents, which have low toxicity, is a significant advantage, particularly in industrial settings.[1][2]

Causality Behind Experimental Choices:

  • The Role of the Base: A base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex which facilitates transmetalation. The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly impact the reaction outcome and must be carefully selected to be compatible with other functional groups in the substrates.[9] For base-sensitive substrates, weaker bases like potassium carbonate are often preferred.

  • Solvent Systems: While often performed in organic solvents, the water solubility of many organoboranes allows for Suzuki couplings to be conducted in aqueous or mixed aqueous-organic solvent systems, a significant advantage from a green chemistry perspective.[10][11]

  • Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and bulky ligands generally facilitate the oxidative addition and reductive elimination steps.

Functional Group Tolerance: The Suzuki reaction is celebrated for its exceptional functional group tolerance.[1][12] It is compatible with a wide array of functionalities including esters, amides, ketones, and nitro groups. However, care must be taken with base-sensitive groups, and strongly acidic protons (e.g., in unprotected phenols and anilines) can interfere with the reaction.

A Case in Point: Large-Scale Synthesis of Lanabecestat In the development of the Alzheimer's disease drug candidate lanabecestat, a late-stage Suzuki coupling was employed for its manufacture.[13] The process utilized a stable diethanolamine boronic ester, highlighting the adaptability of the Suzuki reaction for complex pharmaceutical synthesis on a large scale.[13]

Stille Coupling: The Robust Problem-Solver

The Stille reaction, which couples organostannanes with organic halides, is often the go-to method when other cross-coupling reactions fail, particularly in the synthesis of complex, highly functionalized molecules.[8] Organostannanes are stable to air and moisture and are compatible with a vast range of functional groups, often allowing for reactions to proceed under neutral conditions.[3][4]

Causality Behind Experimental Choices:

  • Ligandless and Additive Effects: While phosphine ligands are commonly used, some Stille couplings can proceed under "ligandless" conditions. Additives such as Cu(I) salts can significantly accelerate the reaction rate.

  • Solvent Choice: Aprotic polar solvents like DMF and NMP are commonly employed to facilitate the reaction.

  • Workup Procedures: The primary drawback of the Stille reaction is the toxicity of organotin reagents and byproducts.[2][3] Post-reaction workup often involves treatment with potassium fluoride to precipitate the tin byproducts as insoluble fluorides, or specialized chromatographic techniques for their removal.

Functional Group Tolerance: The Stille reaction's tolerance for a wide variety of functional groups is a key advantage.[3][4] It is often superior to the Suzuki reaction when dealing with complex heterocyclic systems.[8] For instance, in the synthesis of a VEGFR kinase inhibitor, the Stille coupling was the only method that proved robust and scalable for coupling complex imidazole and thienopyridine fragments.[8]

Comparative Yield Data: Stille vs. Suzuki A study comparing the functionalization of diazocines found that the Stille reaction generally produced better results in terms of isolated yields, and in most cases, less catalyst was needed compared to the Suzuki coupling.[9] For example, the coupling of a stannylated diazocine with 4-bromotoluene gave a 90% yield, while the corresponding Suzuki reaction with the borylated diazocine yielded 95%. However, for more sterically hindered substrates or those with coordinating heteroatoms, the Stille reaction often outperformed the Suzuki coupling.[9]

Sonogashira Coupling: The Gateway to Alkynyl Scaffolds

The Sonogashira reaction provides a direct and efficient method for the formation of a C(sp²)-C(sp) bond, coupling a terminal alkyne with an aryl or vinyl halide.[5] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in pharmaceuticals, natural products, and organic materials.[6][8]

Causality Behind Experimental Choices:

  • The Copper Co-catalyst: The classic Sonogashira protocol employs a copper(I) co-catalyst, typically CuI, which facilitates the formation of a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium center.[5]

  • Copper-Free Variants: A significant side reaction in the Sonogashira coupling is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst in the presence of oxygen. To circumvent this, copper-free Sonogashira protocols have been developed, which are particularly advantageous when dealing with sensitive substrates.[6]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the HX byproduct and to facilitate the formation of the copper acetylide. The amine can often serve as the solvent as well.

Functional Group Tolerance: The Sonogashira reaction is known for its mild conditions and good functional group tolerance.[12] However, the basic conditions can be problematic for some substrates. The development of copper-free protocols has further expanded its compatibility.

Pharmaceutical Application: Synthesis of Tirasemtiv The manufacturing process for the API tirasemtiv utilizes a Sonogashira coupling as a key step.[14] A design of experiments (DoE) approach was used to develop a robust and economical process for this reaction on a commercial scale, highlighting its industrial applicability.[14]

Quantitative Comparison of Reaction Parameters

ParameterSuzuki ReactionStille ReactionSonogashira Reaction
Typical Catalyst Loading 0.1 - 5 mol%1 - 5 mol%0.5 - 5 mol% (Pd), 1 - 10 mol% (Cu)
Typical Reaction Temperature Room Temp. - 120 °CRoom Temp. - 120 °CRoom Temp. - 100 °C
Typical Reaction Time 1 - 24 hours1 - 48 hours0.5 - 24 hours
Yields (General) Good to ExcellentGood to ExcellentGood to Excellent

Note: These are general ranges and can vary significantly based on the specific substrates and reaction conditions.

Functional Group Compatibility at a Glance

Functional GroupSuzukiStilleSonogashira
Esters ExcellentExcellentExcellent
Amides ExcellentExcellentExcellent
Ketones ExcellentExcellentExcellent
Aldehydes GoodExcellentGood
Nitriles GoodExcellentGood
Nitro Groups GoodExcellentGood
Free -OH, -NH₂ Moderate (can require protection or specific conditions)GoodModerate (can require protection or specific conditions)
Carboxylic Acids Moderate (can require protection or specific conditions)GoodModerate (can require protection or specific conditions)
Base-sensitive groups Poor to ModerateExcellentPoor to Moderate
Sterically Hindered Substrates Moderate to GoodGood to ExcellentModerate to Good

Environment, Health, and Safety (EHS) Considerations

AspectSuzuki ReactionStille ReactionSonogashira Reaction
Reagent Toxicity Low (Boronic acids and their byproducts are generally non-toxic)High (Organotin compounds are highly toxic and require careful handling and disposal)[2][3]Moderate (Alkynes can be volatile; copper salts have moderate toxicity)
Waste Profile Boron-containing byproducts, generally benign.Tin-containing byproducts, hazardous waste.Copper salts (in classic protocol) and amine bases.
Green Chemistry Favorable due to low toxicity of reagents and potential for aqueous reaction media.[10]Less favorable due to the high toxicity of tin compounds.Copper-free variants improve its green profile.

Decision-Making Workflow

Decision_Tree Start Start: Need to form a C-C bond? Q1 Is the desired bond a C(sp²)-C(sp)? Start->Q1 Sonogashira Use Sonogashira Reaction Q1->Sonogashira Yes Q2 Are there base-sensitive functional groups? Q1->Q2 No (C(sp²)-C(sp²)) Stille Consider Stille Reaction Q2->Stille Yes Q3 Are tin toxicity and removal a major concern? Q2->Q3 No Suzuki Use Suzuki Reaction Q3->Suzuki No Optimize_Suzuki Optimize Suzuki with mild base Q3->Optimize_Suzuki Yes

Caption: A simplified decision-making guide for selecting the appropriate cross-coupling reaction.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

Reaction: Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask and purge with an inert gas (e.g., argon) for 10 minutes.

  • Add degassed toluene and water via syringe.

  • Heat the mixture to 100 °C and stir vigorously for 2-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Stille Coupling Protocol

Reaction: Coupling of an Aryl Iodide with an Organostannane

Materials:

  • Aryl iodide (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous and degassed toluene (10 mL)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl iodide and Pd(PPh₃)₄.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool to room temperature and dilute with an organic solvent.

  • Wash the organic phase with an aqueous solution of KF to remove tin byproducts, followed by brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Representative Sonogashira Coupling Protocol (with Copper Co-catalyst)

Reaction: Coupling of an Aryl Iodide with a Terminal Alkyne

Materials:

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (10 mL)

Procedure:

  • To a flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add triethylamine and stir to dissolve the solids.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The Suzuki, Stille, and Sonogashira reactions are powerful and versatile tools for the functionalization of organic molecules. The Suzuki reaction, with its low toxicity and broad substrate scope, has rightfully earned its place as the workhorse of industrial cross-coupling chemistry. The Stille reaction, despite the challenges associated with tin toxicity, remains an invaluable tool for complex and sensitive substrates where other methods fall short. The Sonogashira reaction provides a direct and elegant route to alkynyl-functionalized compounds, with copper-free variants offering improved compatibility.

A thorough understanding of the nuances of each reaction, from the role of the base in the Suzuki coupling to the necessity of careful purification in the Stille reaction, is paramount for success. By carefully considering the factors outlined in this guide—functional group tolerance, scalability, and EHS implications—researchers and drug development professionals can make informed decisions to accelerate their synthetic endeavors and drive innovation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Equally critical, yet often less detailed, are the protocols for their safe disposal. 3-Bromo-2-methylbenzofuran (CAS RN: 58863-48-2), a halogenated aromatic heterocyclic compound, requires meticulous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for its proper management from the point of generation to final disposal.

Section 1: Hazard Assessment & Core Safety Principles

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. As a brominated organic compound, it falls under specific regulatory categories for hazardous waste.

1.1. Inherent Risks and GHS Classification

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure allows for hazard inference based on analogous compounds like other brominated benzofurans and furans.[1][2][3]

A commercial supplier provides the following GHS hazard statements for this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[4] This aligns with data for structurally similar compounds.[1][2][3] Therefore, it must be handled as a hazardous substance with appropriate precautions.

1.2. Regulatory Framework: The "Halogenated" Classification

Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, chemical wastes are categorized to ensure proper handling. This compound is classified as a halogenated organic waste .[5] This is the single most important factor governing its disposal.

The EPA assigns "F-codes" to hazardous wastes from non-specific sources, which includes many spent solvents.[6][7][8] Waste streams containing halogenated compounds like this one must be managed under these stringent guidelines.[8][9][10]

1.3. The Cardinal Rule: Segregation of Halogenated Waste

The primary reason for the strict segregation of halogenated from non-halogenated waste is the disposal method. Halogenated wastes typically require high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts. This process is significantly more costly than the fuel blending or recovery methods used for non-halogenated solvents.[5]

  • Causality: Co-mingling a small amount of this compound with a large volume of non-halogenated solvent (e.g., acetone, hexane) renders the entire container a halogenated waste stream. This dramatically increases disposal costs and the environmental burden.

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound, particularly during waste consolidation and spill cleanup.

Task Required PPE Rationale & Expert Insight
Routine Waste Transfer Safety Goggles, Nitrile Gloves (double-gloved recommended), Lab CoatStandard protection against minor splashes during controlled liquid transfers.
Bulk Waste Consolidation Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves (e.g., Viton™ or barrier laminate over nitrile), Chemical-Resistant Apron or Gown, Closed-toe ShoesProvides enhanced protection for face, eyes, and body when handling larger quantities where the risk of splashing is higher.[2][3][11]
Spill Cleanup All of the above, plus a Respirator with an organic vapor cartridgeProtects against inhalation of vapors, which is a primary exposure route, especially in an emergency scenario.[11]

Section 3: Step-by-Step Disposal Protocol for Bulk Waste

This protocol outlines the procedure for collecting and storing waste this compound generated during research operations.

3.1. Waste Container Selection and Labeling

  • Select a Compatible Container: Use a clean, leak-proof container made of a material chemically compatible with halogenated organics (e.g., glass or polyethylene). The container must have a secure, screw-top cap.[12][13]

  • Affix Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department.[13][14]

  • Complete the Label: Clearly write the full chemical name, "Waste this compound," and any other solvents present in the mixture. Do not use abbreviations. Indicate the relevant hazards (e.g., Toxic, Ignitable) by checking the boxes on the label.[13]

3.2. Waste Accumulation and Storage

  • Designated Area: Accumulate waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[13][15]

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[12][14][15]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[13][15]

  • Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, especially strong oxidizing agents and bases.[3]

3.3. Arranging for Final Disposal

  • Do Not Overfill: Fill the container to no more than 90% capacity to allow for vapor expansion.

  • Request Pickup: Once the container is full, or if work on the project is complete, submit a chemical waste pickup request to your institution's EHS office.[12][14] EHS professionals will then transport the waste for final disposal, typically via high-temperature incineration.

Section 4: Spill Management & Decontamination

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

4.1. Immediate Response to a Spill

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Ventilate: Increase ventilation by opening fume hood sashes.

  • Consult SDS: Refer to the appropriate safety information for hazard details.

4.2. Spill Cleanup Procedure

  • Don Appropriate PPE: Before approaching the spill, don the full PPE outlined for spill cleanup in the table above.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material and place it into your designated halogenated hazardous waste container.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container.

  • Neutralization (for trace residues): For final surface cleaning after mechanical cleanup, a wash with a dilute solution of sodium thiosulfate can be used to neutralize any remaining trace amounts of reactive bromine species, though this is not a method for bulk disposal.[16]

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste streams of this compound.

G cluster_0 Waste Generation cluster_1 Triage cluster_2 Protocols cluster_3 Action Steps start Identify Waste: This compound triage Waste Type? start->triage bulk Protocol A: Bulk Waste Disposal triage->bulk  Bulk Liquid or  Contaminated Solids   spill Protocol B: Spill & Contamination triage->spill  Accidental Spill or  Glassware Residue   step1_bulk 1. Use dedicated, labeled 'Halogenated Waste' container. 2. Store in SAA with secondary containment. 3. Keep container closed. bulk->step1_bulk step1_spill 1. Evacuate & Ventilate. 2. Don enhanced PPE (respirator). 3. Absorb with inert material. spill->step1_spill step2_bulk 4. Request EHS pickup for incineration. step1_bulk->step2_bulk step2_spill 4. Collect absorbed material into 'Halogenated Waste' container. step1_spill->step2_spill

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible chemical stewardship. By adhering to the principles of correct hazard classification, stringent segregation, and detailed procedural execution, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and minimize environmental impact. Always consult your institution's specific EHS guidelines, as they represent the definitive authority for your location.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, our progress is intrinsically linked to our ability to handle novel and reactive intermediates with precision and safety. 3-Bromo-2-methylbenzofuran is one such compound—a valuable building block whose utility is matched by its potential hazards. This guide moves beyond a simple checklist, providing an in-depth, procedural framework for the safe handling of this chemical. Our objective is to instill a culture of safety that is as rigorous as our science, ensuring that every researcher is empowered to manage risk effectively. This is not just about compliance; it's about mastering our materials to unlock their full potential without compromising personal or environmental safety.

Foundational Hazard Analysis: The 'Why' Behind the 'What'

Understanding the inherent risks of a chemical is the cornerstone of any effective safety protocol. This compound is not benign, and its hazard profile dictates the necessary layers of protection. According to supplier safety information, the compound is classified with the following hazard statements:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H332: Harmful if inhaled [1]

These classifications are not abstract warnings; they represent tangible threats in a laboratory setting. Skin contact can lead to irritation, while eye exposure may result in serious damage. Inhalation of aerosols or vapors can be harmful, and accidental ingestion poses a significant toxicological risk. Therefore, our personal protective equipment (PPE) strategy is a multi-faceted defense engineered to interrupt these potential exposure routes. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle[2][3].

The Core Ensemble: Your Non-Negotiable PPE

For any work involving this compound, a baseline of PPE is mandatory. This is the minimum required to enter an area where the chemical is handled and should be considered standard laboratory practice.[4]

  • Primary Body Protection: A flame-resistant lab coat is essential. It should be long-sleeved, fit properly, and be fully buttoned to protect against splashes and spills[5][6]. This should be worn over personal clothing consisting of long pants and closed-toe shoes, which protect the lower body from potential exposure[7].

  • Eye and Face Protection: At a minimum, ANSI Z87-rated safety glasses with side shields are required for all laboratory activities[5]. However, due to the "serious eye irritation" classification (H319), it is strongly recommended to use chemical splash goggles that form a seal around the eyes. When there is a heightened risk of splashing—for instance, when transferring larger volumes or working under pressure—a face shield must be worn in addition to safety goggles.[4][8]

  • Hand Protection: Disposable nitrile gloves are the standard for incidental contact[4][7]. Given the H315 classification (Causes skin irritation), ensuring hand protection is critical. For tasks with a higher risk of prolonged contact, consider double-gloving or using a heavier-duty glove over your standard nitrile gloves. Always inspect gloves for holes or tears before use and remove them immediately after any known contamination, washing hands thoroughly before donning a new pair.[4]

Engineering Controls and Respiratory Protection

The most effective way to mitigate inhalation hazards (H332) is through engineering controls[7]. All procedures involving this compound that could generate vapors, dust, or aerosols must be conducted inside a certified chemical fume hood.[9][10] The fume hood serves as the primary barrier, containing and exhausting harmful fumes away from the operator. A respirator should not be used as a substitute for a functioning fume hood.

PPE Selection Matrix for Specific Operations

The level of risk is not static; it varies with the scale and nature of the procedure. The following table outlines recommended PPE for different operational scenarios.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Low Volume) Chemical Splash GogglesSingle Pair of Nitrile GlovesFlame-Resistant Lab CoatWork within a chemical fume hood or ventilated balance enclosure.
Standard Synthesis / Reaction Setup Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile)Flame-Resistant Lab CoatAll operations must be conducted in a certified chemical fume hood.
Work-up & Purification Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile)Flame-Resistant Lab CoatAll operations must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves over Nitrile GlovesChemical-Resistant Apron over Lab CoatUse of a NIOSH-approved respirator may be required depending on spill size and location. Consult EHS.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Cross-contamination during the removal of PPE is a common and preventable error.

Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On):

    • Put on your lab coat and fasten all buttons.

    • Put on your safety goggles and/or face shield.

    • Wash your hands thoroughly.

    • Put on your inner pair of gloves (if double-gloving).

    • Put on your outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • Remove outer gloves first, peeling them off without touching the outside with your bare skin. Dispose of them in the designated hazardous waste container.

    • Remove your lab coat by folding it inward on itself to contain any contamination and hang it in its designated location or place it in a laundry bin if provided by your institution.

    • Remove your face shield and goggles.

    • Remove your inner gloves using the same technique as the outer gloves.

    • Wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE

All disposable PPE that has been contaminated with this compound, including nitrile gloves and any disposable lab coats or aprons, must be treated as hazardous waste.

  • Collect all contaminated items in a designated, clearly labeled, and sealed hazardous waste bag or container.[2]

  • Never dispose of contaminated PPE in the regular trash.

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal, managed by your Environmental Health and Safety (EHS) department.[11][12]

Emergency Workflow: Chemical Spill Response

In the event of a spill, a systematic and calm response is critical. The following workflow outlines the immediate steps to take, prioritizing personal safety.

Spill_Response_Workflow Start Spill Occurs Evacuate Alert others and Evacuate Immediate Area Start->Evacuate Assess Assess the Spill (From a Safe Distance) Evacuate->Assess SmallSpill Is the spill minor and can you clean it safely? Assess->SmallSpill DonPPE Don Appropriate PPE (See Spill Cleanup in Table) SmallSpill->DonPPE Yes ContactEHS Contact EHS/Emergency Personnel SmallSpill->ContactEHS No Contain Contain the spill with non-combustible absorbent (e.g., sand, vermiculite) DonPPE->Contain Cleanup Collect absorbent material into a labeled hazardous waste container Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose End Procedure Complete Dispose->End ContactEHS->End

Caption: Immediate workflow for responding to a chemical spill.

This guide provides a comprehensive framework for the safe handling of this compound. By integrating this knowledge into your daily laboratory practices, you contribute to a research environment where scientific advancement and personal safety are mutually reinforcing.

References

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